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3-Bromo-2-chloro-5-fluoro-4-methylpyridine Documentation Hub

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  • Product: 3-Bromo-2-chloro-5-fluoro-4-methylpyridine

Core Science & Biosynthesis

Foundational

3-Bromo-2-chloro-5-fluoro-4-methylpyridine (CAS: 1429510-79-1): A Comprehensive Technical Guide to Orthogonal Reactivity and Scaffold Utility in Medicinal Chemistry

Executive Summary In modern drug discovery and agrochemical development, the strategic deployment of multi-halogenated heteroaromatics is a cornerstone of rational design. 3-Bromo-2-chloro-5-fluoro-4-methylpyridine (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the strategic deployment of multi-halogenated heteroaromatics is a cornerstone of rational design. 3-Bromo-2-chloro-5-fluoro-4-methylpyridine (CAS: 1429510-79-1) represents a highly privileged, densely functionalized scaffold. Unlike simple pyridines, this molecule offers a unique programmable reactivity profile. The presence of three distinct halogens (F, Cl, Br) alongside a sterically demanding methyl group allows for orthogonal, site-selective functionalization.

This whitepaper provides an in-depth mechanistic analysis of the scaffold, detailing the causality behind its reactivity, and offers field-validated experimental protocols for its integration into complex Active Pharmaceutical Ingredients (APIs).

Molecular Identity & Physicochemical Profiling

The strategic value of this scaffold lies in its precise stereoelectronic balance. The inductive electron-withdrawing effects of the halogens significantly lower the pKa of the pyridine nitrogen, while the C-5 fluorine enhances lipophilicity and metabolic stability [1].

Below is the consolidated quantitative data for the molecule:

PropertyValue
Chemical Name 3-Bromo-2-chloro-5-fluoro-4-methylpyridine
CAS Number 1429510-79-1
SMILES CC1=C(Br)C(Cl)=NC=C1F
Molecular Formula C₆H₄BrClFN
Molecular Weight 224.46 g/mol
MDL Number MFCD28016882
Appearance Pale yellow to off-white solid/liquid (temperature dependent)

Structural Causality & Orthogonal Reactivity

To effectively utilize 3-Bromo-2-chloro-5-fluoro-4-methylpyridine, researchers must understand the thermodynamic and kinetic principles governing each position on the ring. The molecule is designed for orthogonal reactivity , meaning each functional group can be manipulated independently under specific conditions without cross-reactivity.

  • C-2 Chlorine (Nucleophilic Aromatic Substitution - SNAr): The C-2 position is highly electrophilic. The adjacent pyridine nitrogen pulls electron density away from C-2 via resonance, an effect amplified by the inductive pull of the C-3 bromine and C-5 fluorine. This makes the C-Cl bond highly susceptible to displacement by amines, alkoxides, or thiolates.

  • C-3 Bromine (Palladium-Catalyzed Cross-Coupling): While the C-2 chlorine is activated for SNAr, the C-3 bromine is the kinetically favored site for oxidative addition by low-valent transition metals (e.g., Pd⁰). The C-Br bond dissociation energy is significantly lower than that of the C-Cl bond, allowing for selective Suzuki-Miyaura or Buchwald-Hartwig couplings at C-3 while leaving the C-2 chlorine intact.

  • C-5 Fluorine (Metabolic Shielding): In medicinal chemistry, the incorporation of fluorine at the C-5 position is rarely used as a reactive handle. Instead, it serves as a metabolic shield. Cytochrome P450 enzymes frequently oxidize electron-rich positions on aromatic rings; the highly electronegative fluorine blocks this oxidation while increasing the molecule's overall membrane permeability[2].

  • C-4 Methyl (Steric Locking & Late-Stage Functionalization): The methyl group forces adjacent substituents at C-3 into specific conformational geometries, which can enhance binding affinity to target proteins by pre-organizing the molecule. Furthermore, it serves as a latent reactive handle for late-stage radical bromination (e.g., using NBS/AIBN) to generate a benzylic-like electrophile.

Reactivity Core 3-Bromo-2-chloro- 5-fluoro-4-methylpyridine C2 C-2 Chlorine (SNAr Site) Core->C2 Nucleophilic Attack C3 C-3 Bromine (Cross-Coupling) Core->C3 Pd Oxidative Addition C4 C-4 Methyl (Steric/Late-Stage) Core->C4 Radical Bromination C5 C-5 Fluorine (Metabolic Block) Core->C5 Lipophilicity/pKa Tuning

Orthogonal reactivity map of the multi-halogenated pyridine scaffold.

Experimental Methodologies: Self-Validating Protocols

The following protocols are engineered to be self-validating systems. By understanding the causality behind the reagent selection, scientists can easily troubleshoot and scale these reactions.

Protocol A: Regioselective SNAr at the C-2 Position

Objective: Displace the C-2 chlorine with a primary or secondary amine while preserving the C-3 bromine for downstream coupling.

Causality & Reagent Rationale: We utilize N-Methyl-2-pyrrolidone (NMP) as the solvent because its highly polar, aprotic nature stabilizes the anionic Meisenheimer complex intermediate formed during the nucleophilic attack. N,N-Diisopropylethylamine (DIPEA) is selected as the base; its steric bulk prevents it from acting as a competing nucleophile, while it efficiently scavenges the HCl byproduct to drive the reaction forward.

Step-by-Step Workflow:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 3-Bromo-2-chloro-5-fluoro-4-methylpyridine (1.0 equiv) in anhydrous NMP (0.5 M concentration).

  • Addition: Add the desired amine (1.2 equiv) followed by DIPEA (2.0 equiv).

  • Reaction: Heat the mixture to 80 °C. Self-Validation Check: Monitor via LC-MS. The mass shift should correspond to the loss of Cl (35.5 Da) and addition of the amine. If unreacted starting material persists after 4 hours, the amine nucleophilicity is too low, necessitating a temperature increase to 100 °C.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl (3x) to remove the NMP. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Suzuki-Miyaura Cross-Coupling at the C-3 Position

Objective: Form a C-C bond at the C-3 position via Pd-catalyzed cross-coupling with an arylboronic acid.

Causality & Reagent Rationale: Pd(dppf)Cl₂ is the optimal catalyst here. The bidentate dppf ligand has a large bite angle (approx. 99°), which accelerates the reductive elimination step—a critical requirement when coupling sterically hindered ortho-substituted positions (due to the adjacent C-4 methyl and C-2 substituent). A biphasic 1,4-Dioxane/H₂O system is used to ensure solubility of both the organic scaffold and the inorganic base (K₂CO₃).

Step-by-Step Workflow:

  • Preparation: Charge a reaction vial with the C-2 functionalized intermediate from Protocol A (1.0 equiv), arylboronic acid (1.5 equiv), K₂CO₃ (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Degassing (Critical): Add a 4:1 mixture of 1,4-Dioxane/H₂O. Sparge the solution with argon for 15 minutes. Self-Validation Check: Failure to rigorously degas will result in homocoupling of the boronic acid (visible as a distinct byproduct on TLC/LC-MS) and catalyst death (solution turns black prematurely).

  • Reaction: Seal the vial and heat at 100 °C for 12 hours.

  • Purification: Filter the crude mixture through a short pad of Celite to remove palladium black. Extract the filtrate with EtOAc, wash with brine, and purify via flash column chromatography.

Workflow Start Starting Material (CAS: 1429510-79-1) Step1 Step 1: SNAr at C-2 Amine, DIPEA, NMP, 80°C Displaces C-2 Chlorine Start->Step1 Step2 Step 2: Suzuki Coupling at C-3 Ar-B(OH)2, Pd(dppf)Cl2, 100°C Selective for C-3 Bromine Step1->Step2 Step3 Step 3: Late-Stage Modification NBS, AIBN, Reflux Functionalizes C-4 Methyl Step2->Step3 End Final API Scaffold Step3->End

Step-by-step experimental workflow for orthogonal scaffold functionalization.

Applications in Advanced Drug Development

The integration of fluorine into medicinal chemistry has revolutionized the pharmacokinetic profiling of modern therapeutics [3]. By utilizing 3-Bromo-2-chloro-5-fluoro-4-methylpyridine, drug discovery teams bypass the hazardous, high-temperature fluorination steps typically required to install a C-F bond on an advanced intermediate.

Furthermore, the specific arrangement of the C-4 methyl and C-5 fluorine creates a unique steric and electronic environment that can mimic the binding modalities of certain natural products, while simultaneously resisting oxidative degradation by liver microsomes. This makes the scaffold highly prized in the development of kinase inhibitors and central nervous system (CNS) active agents, where precise modulation of lipophilicity (LogP) and topological polar surface area (TPSA) is required to cross the blood-brain barrier.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, vol. 51, no. 15, 2008, pp. 4331-4351.[Link]

  • Swallow, S. "Fluorine in medicinal chemistry." Progress in Medicinal Chemistry, vol. 54, 2015, pp. 65-133.[Link]

Exploratory

Technical Safety & Handling Guide: 3-Bromo-2-chloro-5-fluoro-4-methylpyridine

Executive Summary & Strategic Context Compound Identity: 3-Bromo-2-chloro-5-fluoro-4-methylpyridine CAS Registry Number: 1429510-79-1 Primary Application: Advanced Pharmaceutical Intermediate (API) Synthesis This guide s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Compound Identity: 3-Bromo-2-chloro-5-fluoro-4-methylpyridine CAS Registry Number: 1429510-79-1 Primary Application: Advanced Pharmaceutical Intermediate (API) Synthesis

This guide serves as an advanced technical companion to the standard Safety Data Sheet (SDS). While standard SDSs provide regulatory compliance data, this document interprets that data for application scientists and medicinal chemists.

The strategic value of this compound lies in its dense functionalization . The presence of three distinct halogens (Bromine, Chlorine, Fluorine) around a methylated pyridine core creates a hierarchy of reactivity. This allows for orthogonal cross-coupling strategies (e.g., selective Suzuki-Miyaura coupling at the C3-Bromine position while preserving the C2-Chlorine for later nucleophilic aromatic substitution). However, this same reactivity profile necessitates rigorous handling protocols to prevent uncontrolled decomposition or exposure to reactive intermediates.

Physicochemical Identity & Properties[1][2]

The following data consolidates physical constants critical for process safety calculations and storage planning.

PropertyValueTechnical Note
CAS Number 1429510-79-1Unique identifier for the 4-methyl variant.
Molecular Formula C₆H₄BrClFNHigh halogen content implies significant density.
Molecular Weight 224.46 g/mol Used for molarity calculations in synthesis.
Physical State Solid (Crystalline Powder)Typically white to off-white/yellow.
Solubility DMSO, Methanol, DCMLow water solubility; lipophilic nature facilitates skin absorption.
Storage Temp 2–8°C (Refrigerate)Prevents slow dehydrohalogenation or oxidation.
Reactivity Alert PolyhalogenatedSusceptible to nucleophilic attack; releases HX gases upon thermal decomp.

Hazard Profiling & Toxicological Mechanisms

GHS Classification (derived from structural analogs)

While specific toxicological data for this exact isomer is limited, its structural class (polyhalogenated pyridines) mandates the following precautionary classification:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][2][3]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1][3]

  • STOT - Single Exposure: Category 3 (May cause respiratory irritation).[1][3]

Mechanistic Toxicology
  • Alkylating Potential: The C2-Chlorine position, activated by the pyridine nitrogen, renders the molecule susceptible to Nucleophilic Aromatic Substitution (

    
    ). In biological systems, this can lead to the alkylation of proteins or DNA, suggesting potential sensitizing or mutagenic properties.
    
  • Metabolic Activation: Hepatic metabolism (P450 systems) may attempt oxidative defluorination or dehalogenation, potentially generating reactive epoxide intermediates or free radical species.

  • Decomposition Hazards: In a fire or upon contact with strong acids, the compound can release Hydrogen Fluoride (HF) , Hydrogen Bromide (HBr), and Hydrogen Chloride (HCl). HF is of particular concern due to its ability to penetrate skin and cause deep tissue necrosis and systemic calcium depletion.

Safe Handling & Storage Protocol (The "Three-Pillar" System)

This protocol moves beyond "wear gloves" to explain the causality of safety choices.

Pillar 1: Engineering Controls
  • Containment: All weighing and transfer operations must occur within a certified chemical fume hood. The high vapor density of halogenated aromatics means vapors will settle; ensure hood airfoils are unblocked.

  • Static Control: Use anti-static weighing boats. Pyridine derivatives can be shock-sensitive if dry and subjected to static discharge in the presence of organic solvent vapors.

Pillar 2: Personal Protective Equipment (PPE)
  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness) are standard. However, for prolonged handling or solution-phase work, double-gloving or using Silver Shield/4H laminate gloves is recommended due to the penetrating nature of halogenated solvents often used with this compound (e.g., DCM).

  • Respiratory: If solid dust generation is uncontrolled, a P95/P100 particulate respirator is required.

Pillar 3: Storage & Stability Logic[5]
  • Segregation: Store away from strong oxidizing agents (e.g., nitric acid, permanganates) and strong bases. Bases can trigger premature

    
     reactions, releasing heat and halide ions.
    
  • Cold Chain: Maintain at 2–8°C. Allow the container to equilibrate to room temperature before opening to prevent condensation, which can hydrolyze the C-F or C-Cl bonds over time.

Visualization: Safe Handling Workflow

The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" criteria based on environmental conditions.

HandlingProtocol Start Start: Handling Request PPE_Check Verify PPE: Nitrile Gloves + Goggles + Lab Coat Start->PPE_Check CheckState Check Physical State (Solid vs Solution) SolidHandling Solid Handling: Weighing/Transfer CheckState->SolidHandling SolutionHandling Solution Handling: Synthesis/Dilution CheckState->SolutionHandling Action_Solid Use Anti-static tools. Avoid dust generation. Clean balance immediately. SolidHandling->Action_Solid Action_Solution Use Luer-lock syringes. Double glove if using DCM. Keep waste segregated. SolutionHandling->Action_Solution Hood_Check Fume Hood Status: Operational & Clear? PPE_Check->Hood_Check Hood_Check->CheckState Pass Stop STOP: Correct Deficiencies Hood_Check->Stop Fail Proceed Proceed with Experiment Action_Solid->Proceed Action_Solution->Proceed

Figure 1: Operational logic flow for handling 3-Bromo-2-chloro-5-fluoro-4-methylpyridine, prioritizing engineering controls before procedural execution.

Emergency Response & Decontamination

In the event of exposure or release, the presence of the Fluorine atom dictates a specific response protocol distinct from general organic spills.

First Aid (Self-Validating Steps)
  • Eye Contact: Immediate irrigation for 15 minutes.[2][4][5][6] Validation: Use pH paper on tear fluid (if safe) to confirm neutrality after rinsing.

  • Skin Contact: Wash with soap and water.[2][4][5][6][7][8] Critical: If redness persists, consider possibility of HF-like burns (rare but possible if decomposition occurred). Apply Calcium Gluconate gel if HF generation is suspected (e.g., thermal decomposition event).

  • Inhalation: Move to fresh air. Monitor for delayed pulmonary edema (common with halogenated pyridine inhalation).

Firefighting Measures
  • Media: Dry chemical, CO₂, or alcohol-resistant foam.[4] Do NOT use water jet , as this may spread the chemical and hydrolyze it into acidic runoff.

  • Hazardous Combustion Products:

    
    . Firefighters must wear full SCBA.
    
Visualization: Emergency Response Logic

This diagram outlines the critical decision path during a spill or exposure event.[9]

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Spill Spill (< 10g) Type->Spill Exposure Personnel Exposure Type->Exposure Fire Fire / Thermal Decomp Type->Fire SpillAction Evacuate area. Don PPE. Absorb with Vermiculite. Do NOT use water. Spill->SpillAction SkinAction Wash 15 min. Check for HF signs. Seek Medical Aid. Exposure->SkinAction FireAction Evacuate. Call Fire Dept. Warn of HF/HBr gas. Fire->FireAction Disposal Dispose as Halogenated Organic Waste SpillAction->Disposal

Figure 2: Emergency response decision tree highlighting the specific risks of halogenated byproducts.

Synthesis & Reactivity Context

Understanding the chemical behavior helps prevent accidents. This molecule is designed for Site-Selective Functionalization .

  • C3-Bromine: Most reactive toward oxidative addition (

    
    ). Safety implication: Highly reactive with organometallics (e.g., n-BuLi) even at low temperatures.
    
  • C2-Chlorine: Activated for

    
    . Safety implication: Reacts exothermically with strong nucleophiles (amines, thiols) in basic conditions.
    
  • C5-Fluorine: Generally inert to substitution unless under forcing conditions, but contributes to the molecule's lipophilicity and metabolic stability.

Waste Disposal: Do not mix with general organic waste if the stream contains strong acids or oxidizers. Segregate into Halogenated Organic Waste streams to ensure high-temperature incineration with scrubber systems (to capture HX gases).

References

  • PubChem. (n.d.). Compound Summary: 3-Bromo-2-chloro-5-fluoropyridine (Analogous Structure).[1][10] National Library of Medicine. Retrieved March 6, 2026, from [Link]

  • Chemcia Scientific. (2025). Product Information: 3-Bromo-2-chloro-5-fluoro-4-methyl-pyridine (CAS 1429510-79-1).[11] Retrieved March 6, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Pyridine. United States Department of Labor. Retrieved March 6, 2026, from [Link]

Sources

Foundational

Molecular weight and formula of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine

Technical Monograph: 3-Bromo-2-chloro-5-fluoro-4-methylpyridine Primary Classification: Heterocyclic Building Block / Pharmaceutical Intermediate CAS Registry Number: 1429510-79-1 Molecular Formula: C₆H₄BrClFN Molecular...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 3-Bromo-2-chloro-5-fluoro-4-methylpyridine

Primary Classification: Heterocyclic Building Block / Pharmaceutical Intermediate CAS Registry Number: 1429510-79-1 Molecular Formula: C₆H₄BrClFN Molecular Weight: 224.46 g/mol

Part 1: Executive Summary & Therapeutic Relevance

3-Bromo-2-chloro-5-fluoro-4-methylpyridine is a highly specialized polysubstituted pyridine scaffold employed primarily in the discovery of targeted oncology therapeutics. Its structural uniqueness lies in its dense functionalization—four contiguous substitution points (positions 2, 3, 4, and 5) on the pyridine ring—making it an ideal "core" for fragment-based drug design.

Key Application: KRAS G12C Inhibition Recent patent literature (e.g., WO2024076674A1) identifies this molecule as a critical intermediate in the synthesis of KRAS G12C inhibitors . The KRAS G12C mutation is a prevalent oncogenic driver in non-small cell lung cancer (NSCLC) and colorectal cancer.

  • Role: The pyridine ring serves as a central hub.

  • C2-Position (Cl): Acts as the electrophilic site for Nucleophilic Aromatic Substitution (SₙAr), typically linking to a piperazine or heterocyclic pharmacophore.

  • C3-Position (Br): Provides a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to attach rigid aryl or heteroaryl side chains (e.g., atropisomeric biaryls).

  • C5-Position (F): Modulates metabolic stability (blocking oxidation) and tunes the pKa of the pyridine nitrogen.

Part 2: Physicochemical Profile

PropertyValue / DescriptionSource/Derivation
Exact Mass 222.9183 DaCalculated (Isotope ¹²C, ⁷⁹Br, ³⁵Cl, ¹⁹F)
Appearance Off-white to pale yellow solidAnalogous polysubstituted pyridines
LogP (Predicted) ~2.9Lipophilic due to halogen density
H-Bond Donors 0Aprotic
H-Bond Acceptors 1Pyridine Nitrogen
Rotatable Bonds 0Rigid Scaffold

Structural Analysis (SMILES): CC1=C(Br)C(Cl)=NC=C1F[1]

  • Electronic Environment: The pyridine nitrogen is electron-withdrawing, activating the C2 and C4 positions. The C5-Fluorine further reduces electron density, making the C2-Chloride highly labile to nucleophiles.

  • Steric Environment: The C3-Bromine is sterically crowded, flanked by the C2-Chloride and C4-Methyl group. This requires specialized catalysts (e.g., bulky phosphine ligands) for efficient cross-coupling at this position.

Part 3: Synthetic Methodologies

Synthesis of this densely substituted ring typically follows a "functionalization of the core" strategy rather than ring construction. Below is a high-confidence retrosynthetic pathway derived from standard pyridine chemistry and patent precedents.

Protocol A: Halogenation-Dehydroxylation Sequence

This route avoids the poor regioselectivity of direct bromination on a neutral pyridine.

Step 1: Bromination of the Pyridone

  • Precursor: 2-Hydroxy-5-fluoro-4-methylpyridine (or its tautomer 5-fluoro-4-methylpyridin-2(1H)-one).

  • Reagents: N-Bromosuccinimide (NBS) in Acetonitrile or Br₂/Acetic Acid.

  • Mechanism: Electrophilic aromatic substitution. The 2-hydroxy group strongly activates the 3-position (ortho/para director), directing the bromine exclusively to C3.

  • Outcome: 3-Bromo-5-fluoro-4-methylpyridin-2-ol.

Step 2: Chlorodehydroxylation

  • Reagents: Phosphorus Oxychloride (POCl₃) or Thionyl Chloride (SOCl₂), often with catalytic DMF (Vilsmeier-Haack conditions).

  • Conditions: Reflux (80–100°C) for 2–4 hours.

  • Mechanism: The oxygen attacks the phosphorus, creating a good leaving group (-OPCl₂), which is then displaced by chloride ion via an addition-elimination mechanism.

  • Purification: Quench over ice-water; extract with Dichloromethane (DCM).

  • Yield: Typically 85–95%.

Synthesis Start 2-Hydroxy-5-fluoro- 4-methylpyridine Inter Intermediate: 3-Bromo-2-hydroxy-... Start->Inter NBS, MeCN (Bromination at C3) Final Target: 3-Bromo-2-chloro- 5-fluoro-4-methylpyridine Inter->Final POCl3, DMF (cat) (Chlorination at C2)

Figure 1: Preferred synthetic pathway utilizing the directing power of the 2-hydroxy group.

Part 4: Reactivity & Experimental Handling

The molecule possesses three distinct "handles" for chemical modification. Understanding the reactivity order is crucial for library synthesis (SAR).

Reactivity Hierarchy
  • C2-Chloride (Highest Reactivity):

    • Reaction: SₙAr (Nucleophilic Aromatic Substitution).

    • Conditions: Amines (R-NH₂), DIPEA, DMSO/NMP, 80–120°C.

    • Why: The position is ortho to the ring nitrogen (electron sink) and para to the fluorine (inductive withdrawal).

  • C3-Bromine (Medium Reactivity):

    • Reaction: Palladium-catalyzed cross-coupling (Suzuki, Stille, Buchwald).

    • Conditions: Aryl boronic acids, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.

    • Note: If C2-Cl is present, SₙAr often competes or precedes this step. Ideally, perform SₙAr at C2 first, then couple at C3.

  • C4-Methyl (Low Reactivity):

    • Reaction: Radical bromination or Oxidation to carboxylic acid.

    • Conditions: NBS/AIBN (radical) or KMnO₄ (oxidation).

Self-Validating Protocol: SₙAr Displacement Check

To verify the identity and purity of the material, perform a small-scale derivatization:

  • Dissolve 50 mg of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine in 0.5 mL DMSO.

  • Add 1.5 equivalents of Morpholine and 2.0 equivalents of DIPEA.

  • Heat to 80°C for 1 hour.

  • LC-MS Check: The parent mass (224/226) should disappear, replaced by the morpholine adduct (Mass ~275).

    • If no reaction: The C2-Cl is likely hydrolyzed or the material is incorrect.

    • If multiple spots: Regioselectivity issues (fluorine displacement) are occurring (rare at 80°C).

Part 5: Safety & Toxicology (GHS)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Handling: Use in a fume hood. The presence of multiple halogens suggests potential for skin sensitization. Avoid contact with strong oxidizers.

References

  • World Intellectual Property Organization (WIPO). (2024). Heterocyclic Inhibitors of KRAS G12C Mutant Proteins and Uses Thereof. Patent WO2024076674A1.[3] Retrieved from

  • Royal Society of Chemistry. (n.d.). Supplementary Information: Synthetic routes to polysubstituted pyridines. Retrieved from

  • PubChem. (2024).[2] Compound Summary: 3-Bromo-2-chloro-4-methylpyridine (Analogous Structure Data). Retrieved from [2][4]

  • National Institutes of Health (NIH). (2024). Chemoselective Synthesis of Polysubstituted Pyridines. PubMed Central. Retrieved from

Sources

Exploratory

Solubility profile of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine in organic solvents

An In-depth Technical Guide to the Solubility Profile of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine in Organic Solvents Abstract This technical guide provides a comprehensive framework for understanding and determining t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine, a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. In the absence of publicly available empirical solubility data for this specific compound, this document outlines a predictive analysis based on its molecular structure and furnishes detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. This guide is intended to empower researchers to systematically characterize the solubility of this and other novel compounds, a critical step in process development, formulation, and preclinical studies.

Introduction and Physicochemical Analysis

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a cornerstone of its developability profile. It influences every stage of the drug development pipeline, from synthetic route optimization and purification to the final formulation and bioavailability. 3-Bromo-2-chloro-5-fluoro-4-methylpyridine is a halogenated pyridine derivative, a class of compounds frequently explored in pharmaceutical research. Understanding its interaction with different solvents is paramount for its effective application.

1.1. Molecular Structure and Predicted Solubility

The structure of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine dictates its physicochemical properties, including its solubility. Key structural features include:

  • Pyridine Ring: The nitrogen atom in the heterocyclic ring introduces polarity and can act as a hydrogen bond acceptor.

  • Halogen Substituents (Br, Cl, F): These electronegative atoms contribute to the molecule's overall polarity and molecular weight.

  • Methyl Group (CH₃): This non-polar alkyl group can influence interactions with non-polar solvents.

Based on these features, the molecule is expected to be a solid at room temperature with moderate polarity. The principle of "like dissolves like" provides a foundational basis for predicting its solubility.[1] We can hypothesize that it will exhibit greater solubility in polar aprotic and moderately polar solvents, with lower solubility in highly non-polar solvents like hexanes and potentially limited solubility in highly polar protic solvents like water, unless an acid is present to protonate the pyridine nitrogen.

Table 1: Predicted Qualitative Solubility of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Hexane, TolueneLowDominated by van der Waals forces; insufficient to overcome the solute's polar interactions.
Polar Aprotic Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), N,N-Dimethylformamide (DMF)Moderate to HighCan engage in dipole-dipole interactions with the solute.
Polar Protic Methanol, Ethanol, IsopropanolModerateCapable of hydrogen bonding with the pyridine nitrogen, facilitating dissolution.
Aqueous (Neutral) WaterLowThe organic, non-polar portions of the molecule likely limit solubility in water.
Aqueous (Acidic) 5% Hydrochloric AcidHighThe basic pyridine nitrogen will be protonated, forming a more soluble salt.[2]
Aqueous (Basic) 5% Sodium HydroxideLowThe compound lacks an acidic proton, so its solubility is unlikely to increase in basic solutions.[2]

Experimental Determination of Solubility

The following protocols provide robust methods for experimentally verifying the solubility profile predicted above. These methods are designed to be self-validating and are standard practice in the pharmaceutical industry.[3]

2.1. Mandatory Safety Precautions

Before commencing any experimental work, a thorough review of safety protocols is essential. Halogenated pyridines should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[4]

  • Ventilation: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[5]

  • Static Discharge: When working with flammable organic solvents, ensure all equipment is properly grounded to prevent static discharge, which could be an ignition source.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids, unless part of a planned experimental procedure.[6]

2.2. Qualitative Solubility Assessment

This initial screening provides a rapid classification of the compound's solubility in various solvents.[7]

Protocol:

  • Add approximately 20-30 mg of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine to a small, clean, dry test tube.

  • Add the chosen solvent (e.g., water, 5% HCl, 5% NaOH, ethanol, acetone, hexane) dropwise, up to a total volume of 1 mL.

  • After each addition, vigorously agitate the mixture for 10-20 seconds.

  • Observe the mixture. Classify as:

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: Some of the solid dissolves, but a solid phase remains.

    • Insoluble: No discernible amount of the solid dissolves.

  • Record the observations for each solvent tested.

G cluster_start Start cluster_solvents Solvent Addition & Observation cluster_results Classification start Weigh ~25mg of Compound water Add 1mL Water Shake Vigorously start->water soluble_aq Soluble in Water? (Acidic/Basic/Neutral) water->soluble_aq hcl Add 1mL 5% HCl Shake Vigorously soluble_hcl Soluble? (Basic Compound) hcl->soluble_hcl naoh Add 1mL 5% NaOH Shake Vigorously soluble_naoh Soluble? (Acidic Compound) naoh->soluble_naoh organic Test Organic Solvents (e.g., Ethanol, Acetone, Hexane) soluble_org Record Solubility (Soluble/Insoluble) organic->soluble_org soluble_aq->hcl If Insoluble soluble_hcl->naoh If Insoluble soluble_naoh->organic If Insoluble

Caption: Workflow for qualitative solubility classification.

2.3. Quantitative Solubility Determination: Gravimetric Method

The gravimetric method is a highly accurate technique for determining thermodynamic solubility.[8][9] It involves creating a saturated solution, separating the dissolved solute from the undissolved solid, and determining its mass.[10]

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine to a known volume of the desired solvent in a sealed flask or vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the sealed container in a thermostatically controlled shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Sample Filtration:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a known volume (e.g., 5.00 mL) of the supernatant using a volumetric pipette. To avoid transferring any solid particles, use a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).

  • Solvent Evaporation:

    • Transfer the filtered solution into a pre-weighed, clean, and dry evaporating dish.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's decomposition point.

  • Mass Determination and Calculation:

    • Once the solvent is completely removed, place the evaporating dish in a desiccator to cool to room temperature.

    • Weigh the dish containing the dried solute.

    • The solubility is calculated using the following formula:

    Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of filtrate in mL) * 100

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A 1. Add excess solute to known volume of solvent B 2. Equilibrate in shaker bath (e.g., 24h @ 25°C) A->B C 3. Withdraw known volume of supernatant via filtered syringe B->C D 4. Transfer filtrate to pre-weighed evaporating dish C->D E 5. Evaporate solvent to complete dryness D->E F 6. Cool in desiccator and weigh final mass E->F G 7. Calculate Solubility (g/100 mL) F->G

Caption: Experimental workflow for the gravimetric method.

2.4. Quantitative Solubility Determination: UV-Vis Spectrophotometry

For compounds with a UV chromophore, UV-Vis spectrophotometry offers a faster, higher-throughput alternative for determining solubility.[11][12]

Protocol:

  • Preparation of Calibration Curve:

    • Prepare a stock solution of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine of a known high concentration in the chosen solvent.

    • Perform a series of accurate serial dilutions to create at least five standard solutions of known concentrations.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

    • Plot absorbance versus concentration. The resulting linear regression will serve as the calibration curve (must have R² > 0.99).

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (Step 1).

    • Filter the supernatant as described previously (Step 2).

    • Accurately dilute a known volume of the filtered supernatant with the solvent to ensure the absorbance falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation:

    • Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

Conclusion

References

  • Determination of Solubility by Gravimetric Method.

  • Solubility test for Organic Compounds. (2024, September 24).

  • Pan, L., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Acta Pharmaceutica Sinica B, 1(2), 74-81.

  • Książczak, A., & Kordala, T. (2005). Solvent selection for pharmaceuticals. Industrial & Engineering Chemistry Research, 44(17), 6976-6983.

  • Lab-Training. (n.d.). How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?

  • Hoelke, B., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3165-3172.

  • Solubility expt. (n.d.).

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

  • van der Loop, S. L., et al. (2021). Solvent Redistribution Method To Determine Solubility and Aggregation: High Throughput, Accuracy, and Sustainability. Analytical Chemistry, 93(34), 11639-11647.

  • Labclinics. (2020, November 16). Solubility factors when choosing a solvent.

  • MultiScreen Solubility Filter Plate. (n.d.).

  • Nielsen, A. B., et al. (2019). Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). International Journal of Pharmaceutics, 569, 118573.

  • Gravimetry – Knowledge and References. (n.d.). Taylor & Francis.

  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

  • Qualitative Analysis of Organic Compounds. (n.d.).

  • Lab 14: Qualitative Organic Analysis. (n.d.). CSUB.

  • Gravimetric method of analysis. (n.d.).

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

  • 4 - Solubility - Gravimetric Method | PDF. (n.d.). Scribd.

  • Safety Data Sheet PYRIDINE. (n.d.). ChemSupply Australia.

  • Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.

  • SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.

  • Pyridine. (n.d.). chemeurope.com.

  • HAZARD SUMMARY. (n.d.). NJ.gov.

  • An In-depth Technical Guide to the Solubility of Pyridine-2-sulfonate in Organic Solvents. (n.d.). Benchchem.

  • PYRIDINE. (n.d.). Sdfine.

  • PYRIDINE FOR SYNTHESIS. (n.d.). Loba Chemie.

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Exploratory

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Potential of Fluorinated Pyridine Building Blocks

Abstract The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, pyridyl rings hold a privileged position, offering a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, pyridyl rings hold a privileged position, offering a unique convergence of aromaticity, hydrogen bonding capability, and metabolic stability.[1][2] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the structure-activity relationship (SAR) potential of fluorinated pyridine building blocks. We will dissect the fundamental physicochemical consequences of fluorination on the pyridine core, elucidate how these changes are strategically leveraged to solve common drug design challenges, and provide practical synthetic strategies and validated experimental protocols.

The Foundational Impact of Fluorine on the Pyridine Scaffold

The introduction of fluorine, the most electronegative element, to a pyridine ring instigates a cascade of profound electronic and conformational changes. Understanding these foundational effects is critical to rationally designing molecules with improved pharmacological profiles.

Modulation of Basicity (pKa)

The lone pair of electrons on the pyridine nitrogen atom imparts basicity to the heterocycle. This basicity is a critical determinant of a molecule's solubility, receptor interaction, and potential for off-target effects (e.g., hERG channel binding). Fluorine's powerful electron-withdrawing inductive effect significantly reduces the electron density on the pyridine ring, thereby decreasing the basicity of the nitrogen atom.

This modulation is predictable and distance-dependent. Fluorine at the C2 or C6 position has a more pronounced pKa-lowering effect than at the C3 or C5 position, which in turn is stronger than at the C4 position.

CompoundPosition of FluorineApproximate pKaChange vs. Pyridine
PyridineN/A5.20
2-FluoropyridineC20.4-4.8
3-FluoropyridineC33.0-2.2
4-FluoropyridineC41.9-3.3

Causality Insight: Lowering the pKa is a key strategy to mitigate liabilities associated with high basicity. By reducing the positive charge at physiological pH, chemists can decrease undesirable interactions with acidic cellular components and improve a compound's overall developability profile.[3][4]

Tuning Lipophilicity (LogP/LogD)

Lipophilicity is a double-edged sword in drug discovery; it is essential for membrane permeability but excessive lipophilicity can lead to poor solubility, high plasma protein binding, and increased metabolic turnover.[4] The impact of fluorine on lipophilicity is highly context-dependent.[5]

  • Increased Lipophilicity: Substitution of a hydrogen atom with a fluorine atom generally increases the local lipophilicity by creating a more hydrophobic surface.[5] This is often observed when fluorinating an alkyl side chain or a region of the molecule that does not significantly alter the overall dipole moment.

  • Decreased Lipophilicity: Conversely, fluorination can increase the overall polarity of a molecule, particularly when C-F bonds are positioned adjacent to polarizable atoms like sulfur or when they create a strong molecular dipole.[5] This can lead to a counterintuitive decrease in LogD values.

The strategic placement of fluorine allows for the fine-tuning of a molecule's lipophilicity to strike the optimal balance between permeability and solubility.

Conformational Control

Fluorine substitution can exert significant control over the conformational preferences of a molecule, particularly in adjacent saturated rings like piperidines, which are often derived from pyridine precursors.[6] This control arises from a combination of stabilizing and destabilizing forces, including:

  • Charge-Dipole Interactions: Favorable interactions between the positive charge of a protonated nitrogen and the negative end of the C-F dipole can stabilize specific conformers.[7]

  • Hyperconjugation: Electron donation from anti-periplanar C-H or C-C bonds into the low-lying σ* orbital of the C-F bond can favor certain rotamers.[6][7]

  • Dipole Minimization: Conformers that minimize the overall molecular dipole moment are often favored in less polar environments.[8]

By locking a molecule into its bioactive conformation, fluorine can enhance binding affinity and selectivity.[6]

Strategic Applications in Drug Design: From Physicochemistry to Pharmacology

The fundamental physicochemical changes induced by fluorination are not merely academic curiosities; they are powerful tools for solving concrete problems in drug discovery. The following workflow illustrates how these properties are leveraged to optimize a lead compound.

G cluster_0 Lead Compound Challenges cluster_1 Fluorinated Pyridine Strategies cluster_2 Desired Outcomes Metabolism Poor Metabolic Stability Block Block Metabolic 'Soft Spots' Metabolism->Block Binding Low Binding Affinity Conform Introduce Conformational Rigidity Binding->Conform Bioisostere Bioisosteric Replacement Binding->Bioisostere PK Suboptimal PK Properties Tune Tune pKa & Lipophilicity PK->Tune Improved_Met Enhanced Half-Life Block->Improved_Met Improved_PK Optimized ADME Profile Tune->Improved_PK Improved_Bind Increased Potency & Selectivity Conform->Improved_Bind Bioisostere->Improved_Bind Bioisostere->Improved_PK

Caption: Strategic workflow for lead optimization using fluorinated pyridines.

Enhancing Metabolic Stability

One of the most impactful applications of fluorination is blocking sites of metabolic oxidation. The carbon-fluorine bond is exceptionally strong (bond energy ~110 kcal/mol), making it highly resistant to cleavage by cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I metabolism.

  • Mechanism of Action: Aromatic rings and benzylic positions are often "soft spots" for CYP-mediated hydroxylation. Replacing a hydrogen atom at such a position with fluorine effectively shields the molecule from this metabolic pathway, increasing its half-life and oral bioavailability.[1][3] The FDA-approved PI3K inhibitor Alpelisib, for instance, features a trifluoromethyl group that enhances its metabolic stability and oral bioavailability.[9]

Improving Target Binding and Selectivity

Fluorine can enhance protein-ligand interactions through several mechanisms:

  • Hydrogen Bond Acceptor: The fluorine atom can act as a weak hydrogen bond acceptor, forming productive interactions within a binding pocket.[10]

  • Altering Aromatic Interactions: Fluorination alters the quadrupole moment of the pyridine ring. A fully fluorinated ring, like pentafluoropyridine, can even engage in favorable "π-hole" interactions, where the electron-deficient face of the ring interacts with electron-rich partners—a complete reversal of typical π-stacking.[11]

  • Bioisosteric Replacement: The fluorinated pyridine motif is an excellent bioisostere for a phenyl ring.[12][13] This "phenyl-to-pyridyl" switch can introduce a hydrogen bond acceptor (the nitrogen), improve metabolic properties, and subtly alter the vector of substituents to explore new binding interactions, often leading to enhanced potency and selectivity.[12][13]

Case Study: Lemborexant

Lemborexant (Dayvigo), a dual orexin receptor antagonist for insomnia, perfectly illustrates the strategic use of fluorinated pyridines.[9] Its structure contains a 5-fluoropyridine moiety. During its development, screening of different fluorination patterns was crucial to achieving high in vitro binding affinity, good solubility, and a favorable overall pharmacological profile.[9] The fluorine atom was instrumental in balancing the physicochemical properties required for a successful CNS drug.

Synthetic Accessibility: A Chemist's Guide to Key Building Blocks

The utility of fluorinated pyridines in drug discovery is underpinned by the development of robust synthetic methodologies. While traditional methods remain relevant, modern C-H functionalization techniques have revolutionized the field, particularly for late-stage fluorination.

Traditional Synthetic Routes
  • Halogen Exchange (Halex) Reactions: This method involves the displacement of a chlorine or bromine atom with fluoride, typically using a fluoride salt like KF or CsF. It is most effective for producing ortho- and para-fluorinated pyridines.[14][15]

  • Balz-Schiemann Reaction: This classic method converts an aminopyridine to a diazonium tetrafluoroborate salt, which is then thermally decomposed to yield the fluoropyridine. It is a primary route to meta-fluorinated pyridines but involves potentially hazardous intermediates.[15][16]

Modern C-H Functionalization Strategies

Direct C-H fluorination allows for the installation of fluorine atoms onto a pre-existing pyridine core, which is invaluable for late-stage functionalization of complex molecules.[17][18]

  • Ortho-Fluorination: In 2013, Hartwig's group reported a groundbreaking method using AgF₂ to directly fluorinate the C-H bond at the position alpha to the nitrogen (ortho-position) with high selectivity.[16] This reaction is thought to proceed via a mechanism similar to the Chichibabin amination.[19]

  • Meta-Fluorination: Achieving meta-selectivity has been a significant challenge due to the electronic nature of the pyridine ring.[16] Recent strategies have employed directing groups or novel reaction pathways, such as a [4+2] cycloaddition with a subsequent electrophilic fluorination using reagents like Selectfluor, to achieve high C3-selectivity.[16]

  • Catalytic Approaches: Transition metal-catalyzed reactions, such as the Rh(III)-catalyzed synthesis of 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes, provide efficient, one-step access to multi-substituted fluorinated pyridines.[20][21]

G cluster_ortho Ortho-Fluorination cluster_meta Meta-Fluorination cluster_halex Halex Reaction (Ortho/Para) Start Substituted Pyridine Ortho_Reagent AgF₂ Start->Ortho_Reagent C-H Functionalization Meta_Reagent [4+2] Cycloaddition + Selectfluor Start->Meta_Reagent C-H Functionalization Ortho_Product 2-Fluoropyridine Derivative Ortho_Reagent->Ortho_Product Meta_Product 3-Fluoropyridine Derivative Meta_Reagent->Meta_Product Halex_Start 2- or 4-Chloropyridine Halex_Reagent KF or CsF Halex_Start->Halex_Reagent Nucleophilic Substitution Halex_Product 2- or 4-Fluoropyridine Halex_Reagent->Halex_Product

Caption: Comparison of major synthetic routes to fluorinated pyridines.

Experimental Protocols: Self-Validating Systems

To ensure the reliability and reproducibility of SAR data, it is essential to employ robust, self-validating experimental protocols.

Protocol 1: Determination of pKa via ¹⁹F NMR

This protocol leverages the sensitivity of the ¹⁹F NMR chemical shift to the protonation state of the nearby pyridine nitrogen.

Methodology:

  • Sample Preparation: Prepare a series of buffered solutions (e.g., phosphate-citrate buffers) spanning a pH range from 2 to 8. Dissolve a precise concentration of the fluorinated pyridine analyte in each buffer. Include a constant concentration of a reference compound (e.g., sodium trifluoroacetate).

  • NMR Acquisition: Acquire ¹⁹F NMR spectra for each sample at a constant temperature.

  • Data Analysis: Plot the chemical shift (δ) of the fluorine signal against the pH of the solution.

  • Curve Fitting: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation: δ_observed = (δ_acidic * 10^(pKa-pH) + δ_basic) / (1 + 10^(pKa-pH)) The pKa is the pH at the inflection point of the curve.

  • Self-Validation: The quality of the sigmoidal fit (R² > 0.99) and the consistency of the determined pKa across multiple runs validate the result. The stable chemical shift of the internal reference confirms instrumental stability.

Protocol 2: In Vitro Metabolic Stability using Liver Microsomes

This assay assesses a compound's susceptibility to Phase I metabolism.

Methodology:

  • Incubation: Incubate the test compound (typically at 1 µM) with liver microsomes (e.g., human, rat; ~0.5 mg/mL protein) in a phosphate buffer (pH 7.4).

  • Initiation: Start the reaction by adding a pre-warmed NADPH-regenerating system. This cofactor is essential for CYP enzyme activity.

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Controls:

    • Negative Control (-NADPH): A parallel incubation without the NADPH system. Significant compound loss here indicates non-enzymatic degradation or instability.

    • Positive Control: A compound with known metabolic liability (e.g., verapamil) is run to ensure the microsomes are active.

  • Analysis: Centrifuge the samples to precipitate protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is used to calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

  • Self-Validation: The stability of the compound in the -NADPH control confirms that loss is due to enzymatic metabolism. The rapid metabolism of the positive control validates the activity of the microsomal batch.

Conclusion and Future Outlook

Fluorinated pyridine building blocks are indispensable tools in the modern drug hunter's arsenal. Their ability to predictably modulate fundamental physicochemical properties—pKa, lipophilicity, and conformation—provides a rational pathway to overcoming common challenges in drug development, from poor metabolic stability to suboptimal target affinity.[10][22] The continued evolution of synthetic methods, particularly in the realm of selective C-H functionalization, promises to further expand the accessible chemical space and enable even more sophisticated molecular designs. As our understanding of the subtle interplay between fluorine and biological systems deepens, the strategic application of these privileged scaffolds will undoubtedly continue to fuel the discovery of the next generation of innovative therapeutics.

References

  • D. H. O'Donovan, et al. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Organic Letters. Available: [Link]

  • D. H. O'Donovan, et al. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. ACS Publications. Available: [Link]

  • A. Madani, et al. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. Available: [Link]

  • P. S. Fier, J. F. Hartwig. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available: [Link]

  • P. S. Fier, J. F. Hartwig. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science. Available: [Link]

  • P. S. Fier, J. F. Hartwig. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available: [Link]

  • M. Hussain, et al. (2023). Illustration of the diverse biological activities of fluorine-containing pyridine derivatives. ResearchGate. Available: [Link]

  • Various Authors. (2026). Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. SynOpen. Available: [Link]

  • S. Célérier, et al. (2013). Fluorination of 2-chloropyridine over metal oxide catalysts as new catalytic fluorination systems. ResearchGate. Available: [Link]

  • T. Scattolin, et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available: [Link]

  • J. L. Self, et al. (2022). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. MDPI. Available: [Link]

  • T. Scattolin, et al. (2016). Accessing a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science. Available: [Link]

  • M. A. T. Marín-Caba, et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. Available: [Link]

  • M. Mu, et al. (2019). Structure-Activity Relationship Studies of Pyridine-Based Ligands and Identification of a Fluorinated Derivative for Positron Emission Tomography Imaging of Cannabinoid Type 2 Receptors. Journal of Medicinal Chemistry. Available: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (Date not available). The Crucial Role of Fluoropyridine Derivatives in Modern Chemical Synthesis. PharmaCompass. Available: [Link]

  • D. A. Smith. (2023). Aromatic Bioisosteres. Cambridge MedChem Consulting. Available: [Link]

  • A. T. H. Z. van der Werf, et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition. Available: [Link]

  • G. S. Politano, et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. Available: [Link]

  • H. T. T. Nguyen, et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. MedChemComm. Available: [Link]

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  • Y. Zi, et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. Available: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlocking Agrochemical Potential: The Role of 2-Amino-5-Fluoropyridine in Crop Protection. PharmaCompass. Available: [Link]

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  • C. Medrano, et al. (2021). How Aromatic Fluorination Exchanges the Interaction Role of Pyridine with Carbonyl Compounds: The Formaldehyde Adduct. Chemistry – A European Journal. Available: [Link]

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  • D. O'Hagan, et al. (2023). Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. ResearchGate. Available: [Link]

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Foundational

The Strategic Utility of 2-Chloro-3-bromo-5-fluoropyridine in Modern Synthesis: A Technical Guide

For Immediate Release A comprehensive technical guide has been compiled, detailing the synthesis, reactivity, and applications of the versatile building block, 2-chloro-3-bromo-5-fluoropyridine. This document serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A comprehensive technical guide has been compiled, detailing the synthesis, reactivity, and applications of the versatile building block, 2-chloro-3-bromo-5-fluoropyridine. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing critical insights into the strategic deployment of this highly functionalized heterocyclic scaffold in the creation of novel chemical entities for the pharmaceutical and agrochemical industries.

Introduction: The Value Proposition of Polysubstituted Fluoropyridines

The pyridine nucleus is a ubiquitous structural motif in a vast array of pharmaceuticals and agrochemicals. The strategic incorporation of multiple halogen substituents, particularly fluorine, onto this scaffold provides medicinal and process chemists with a powerful tool to fine-tune the physicochemical and pharmacological properties of target molecules. The presence of fluorine can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The subject of this guide, 2-chloro-3-bromo-5-fluoropyridine (CAS No. 884494-36-4), is a prime example of a high-value building block, offering multiple, distinct reaction vectors for the synthesis of complex molecular architectures.

Synthesis of the 2-Chloro-3-bromo-5-fluoropyridine Scaffold

A likely synthetic pathway would commence with the diazotization of an appropriately substituted aminopyridine, followed by a halogen exchange reaction. For instance, a synthetic sequence analogous to the preparation of 2-bromo-5-chloro-3-fluoropyridine suggests that a multi-step process involving diazotization and subsequent bromination would be a viable approach.[1] The general steps for such a synthesis are outlined below.

Conceptual Synthetic Workflow:

A 2-Amino-5-fluoropyridine B 2-Amino-3-bromo-5-fluoropyridine A->B Bromination C 2-Chloro-3-bromo-5-fluoropyridine B->C Sandmeyer Reaction (Diazotization followed by Chlorination)

Caption: Conceptual synthetic pathway to 2-chloro-3-bromo-5-fluoropyridine.

Regioselective Functionalization: A Tale of Two Halogens

A key feature of 2-chloro-3-bromo-5-fluoropyridine is the differential reactivity of its two halogen substituents at the 2- and 3-positions in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is inherently more reactive than the carbon-chlorine bond in the oxidative addition step of the catalytic cycle, which is often the rate-determining step. This reactivity difference allows for the highly regioselective functionalization of the pyridine ring.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. When 2-chloro-3-bromo-5-fluoropyridine is subjected to Suzuki coupling conditions, the reaction is expected to occur preferentially at the 3-position, leaving the chloro and fluoro substituents intact for subsequent transformations. This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at this position.

General Reaction Scheme:

A 2-Chloro-3-bromo-5-fluoropyridine C 3-Aryl/Alkyl-2-chloro-5-fluoropyridine A->C B R-B(OH)2 B->C Pd Catalyst, Base A 2-Chloro-3-bromo-5-fluoropyridine C 3-(R¹R²N)-2-chloro-5-fluoropyridine A->C B R¹R²NH B->C Pd Catalyst, Ligand, Base

Caption: Regioselective Buchwald-Hartwig amination at the C-3 position.

The successful execution of a Buchwald-Hartwig amination relies on the careful selection of the palladium catalyst, phosphine ligand, and base. A variety of catalyst systems have been developed to accommodate a wide range of amine coupling partners and aryl halides. [2] Table 2: Key Components for Buchwald-Hartwig Amination

ComponentExampleRole
Palladium PrecatalystPd₂(dba)₃, Pd(OAc)₂Source of the active Pd(0) catalyst.
LigandBINAP, XPhos, SPhosModulates the reactivity and stability of the palladium catalyst.
BaseNaOtBu, K₃PO₄, Cs₂CO₃Facilitates the deprotonation of the amine and the catalytic cycle.
SolventToluene, DioxaneAnhydrous, non-protic solvent is typically required.

Applications in Drug Discovery and Agrochemicals

Polysubstituted pyridines are integral to the development of new therapeutic agents and crop protection chemicals. While specific examples of commercial products derived directly from 2-chloro-3-bromo-5-fluoropyridine are not prominently disclosed in the literature, the structural motifs accessible from this building block are of significant interest.

The ability to sequentially and selectively functionalize the pyridine ring allows for the construction of complex molecules with tailored properties. For instance, the 3-amino-2-chloro-5-fluoropyridine derivatives obtained from Buchwald-Hartwig amination can serve as precursors for further diversification, such as subsequent cross-coupling reactions at the 2-position or nucleophilic aromatic substitution of the chloro group. This modular approach is highly valuable in the lead optimization phase of drug discovery, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.

Conclusion

2-Chloro-3-bromo-5-fluoropyridine represents a highly valuable and versatile building block for synthetic chemists. Its unique arrangement of halogen substituents allows for predictable and regioselective functionalization through modern cross-coupling methodologies. The ability to sequentially introduce different functionalities at the 3- and 2-positions of the pyridine ring provides a powerful strategy for the synthesis of complex, highly substituted heterocyclic compounds with potential applications in the pharmaceutical and agrochemical industries. Further exploration of the reactivity of this scaffold is poised to unlock new avenues for the discovery and development of novel chemical entities.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

Sources

Exploratory

Introduction: The Critical Role of Stability in Halogenated Methylpyridine Applications

An In-depth Technical Guide to the Storage and Stability of Halogenated Methylpyridines Halogenated methylpyridines are a cornerstone class of heterocyclic intermediates, indispensable as building blocks in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Storage and Stability of Halogenated Methylpyridines

Halogenated methylpyridines are a cornerstone class of heterocyclic intermediates, indispensable as building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] The strategic placement of a halogen atom and a methyl group on the pyridine ring imparts a unique reactivity profile, enabling a wide array of subsequent chemical transformations. However, this inherent reactivity also renders these molecules susceptible to various degradation pathways. Ensuring the chemical integrity of halogenated methylpyridines from procurement through to their final use is paramount for the success of research and development projects, guaranteeing reproducibility, optimizing reaction yields, and ensuring the safety and purity of the final products.

This guide provides a comprehensive framework for understanding and managing the stability of halogenated methylpyridines. We will delve into the core physicochemical properties that govern their stability, explore the primary environmental factors that induce degradation, and outline detailed protocols for both optimal storage and the rigorous assessment of their chemical robustness. This document is intended for researchers, chemists, and drug development professionals who handle these valuable reagents and require a deep, mechanistic understanding to ensure their quality and performance.

Physicochemical Properties Governing Stability

The stability of a halogenated methylpyridine is not a monolithic property but rather a complex interplay of electronic and steric effects conferred by its substituents.

  • Nature of the Halogen: The carbon-halogen (C-X) bond strength is a primary determinant of stability. The bond energy decreases down the group (C-F > C-Cl > C-Br > C-I). Consequently, iodo- and bromo-substituted methylpyridines are generally more reactive and susceptible to cleavage (e.g., via hydrolysis or photodegradation) than their chloro- and fluoro- counterparts.[3]

  • Position of Substituents: The location of the halogen and methyl groups on the pyridine ring significantly influences the molecule's electron density and reactivity. Halogens at the 2- and 4-positions are more susceptible to nucleophilic substitution due to the electron-withdrawing nature of the ring nitrogen. A methyl group, being electron-donating, can slightly modulate this effect depending on its position relative to the halogen.

  • The Chloromethyl Moiety: Compounds such as 2-chloro-5-(chloromethyl)pyridine possess a second, highly reactive site.[4] The chloromethyl group is particularly prone to nucleophilic substitution and hydrolysis due to the stability of the resulting pyridyl-methyl carbocation.[5]

Key Environmental Factors Affecting Stability

Degradation is rarely spontaneous; it is typically initiated by external environmental factors. Understanding and controlling these factors is the most effective strategy for preserving compound integrity.

  • Moisture and pH (Hydrolytic Degradation): Moisture is a critical factor, as many halogenated methylpyridines are hygroscopic or susceptible to hydrolysis.[6][7] The C-X bond can be cleaved by water, a reaction often catalyzed by acidic or basic conditions, to form the corresponding hydroxymethylpyridine.[3][5] Chloromethyl groups are especially sensitive to hydrolysis.[5]

  • Light (Photodegradation): Exposure to UV or even visible light can provide the energy necessary to induce homolytic cleavage of the carbon-halogen bond.[3] This generates radical species that can initiate a cascade of complex degradation reactions, leading to discoloration and the formation of numerous impurities.[5]

  • Temperature (Thermal Degradation): Elevated temperatures accelerate the rates of all chemical reactions, including degradation.[5] Storing these compounds at elevated temperatures can lead to decomposition, polymerization, or other unwanted side reactions. For many compounds, a maximum storage temperature of 30°C is recommended, while more reactive intermediates may require refrigeration (2-8°C) or even freezing (-20°C) for long-term stability.[1][3][5]

  • Oxygen (Oxidative Degradation): The pyridine nitrogen can be susceptible to oxidation, forming N-oxides, particularly in the presence of strong oxidizing agents or catalyzed by trace metals.[3] While generally less common under standard storage conditions than hydrolysis or photodegradation, it remains a potential degradation pathway.

The interplay of these factors is visualized in the diagram below.

cluster_compound Halogenated Methylpyridine Moisture Moisture / Humidity Compound Halogenated Methylpyridine Hydrolysis Hydrolysis Moisture->Hydrolysis Light Light (UV/Visible) Photodegradation Photodegradation Light->Photodegradation Temp Elevated Temperature Temp->Hydrolysis accelerates Thermal_Deg Thermal Degradation Temp->Thermal_Deg Oxygen Oxygen / Oxidants Oxidation Oxidation Oxygen->Oxidation

Caption: Key environmental factors leading to the degradation of halogenated methylpyridines.

Common Degradation Pathways and Mechanisms

A mechanistic understanding of degradation is crucial for developing stability-indicating analytical methods and for troubleshooting synthetic challenges.

Hydrolysis

This is one of the most prevalent degradation pathways. It involves the nucleophilic substitution of the halogen atom by water or a hydroxide ion. For a chloromethylpyridine, the reaction proceeds as follows, leading to the formation of a hydroxymethylpyridine and hydrochloric acid.

Caption: General hydrolysis pathway for a chloromethylpyridine derivative.

Photodegradation

High-energy photons can break the C-X bond, forming a pyridyl-methyl radical and a halogen radical. These highly reactive species can then recombine, abstract hydrogen atoms from other molecules, or react with oxygen, leading to a complex mixture of impurities.

Oxidation

Oxidation typically occurs at the nitrogen atom of the pyridine ring, especially in the presence of oxidizing agents like hydrogen peroxide, forming a pyridine-N-oxide. This alters the electronic properties and reactivity of the molecule.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the primary defense against degradation. The following table summarizes the recommended conditions based on a synthesis of supplier data and chemical principles.[1][3][8][9][10]

ParameterRecommendationRationale & Expert Insights
Temperature Store in a cool, dry place. Generally ≤30°C.[1] For reactive compounds (e.g., brominated, iodinated, or chloromethyl derivatives), consider refrigeration (2-8°C) or freezing (-20°C) for long-term storage.[3][5]Lowering the temperature kinetically slows all degradation pathways. Refrigeration is a prudent measure for any intermediate that will be stored for several months, especially after the original seal is broken.
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon). Keep containers tightly sealed.[2][7]This displaces both moisture and oxygen, directly mitigating the risks of hydrolysis and oxidation. For hygroscopic solids, this is a critical requirement.[6]
Light Exposure Store in amber glass or opaque containers. Protect from direct sunlight and strong laboratory light.[1][3]Prevents photodegradation by blocking UV and high-energy visible light. Amber glass is a standard and effective choice.[1]
Moisture Store in a dry environment, such as a desiccator for small quantities. Ensure containers are sealed tightly to prevent moisture ingress.[8][10]Directly prevents hydrolysis. Be aware that repeated temperature cycling of a container from cold storage to room temperature can cause condensation inside if not allowed to equilibrate before opening.
Incompatibilities Segregate from strong oxidizing agents, strong bases, strong acids, and reactive metals (e.g., mild steel, zinc).[4][9][11]Prevents vigorous and potentially hazardous reactions. Acidic or basic contaminants can catalyze hydrolysis. Oxidizing agents can lead to N-oxide formation or other uncontrolled reactions.

Container and Closure Systems

The choice of container is an often-overlooked but vital aspect of stability.

  • Primary Container: Borosilicate amber glass bottles with PTFE-lined caps are the gold standard for laboratory-scale storage.[1] For larger quantities, properly lined steel or high-density polyethylene (HDPE) drums may be used, but compatibility must be verified.[1][12][13]

  • Closure Integrity: The seal is critical. Use caps with chemically inert liners (e.g., PTFE) to prevent both contamination from the cap material and leakage of the compound or ingress of air and moisture. Ensure caps are securely tightened after each use.

Experimental Design for Stability Assessment

To empirically determine a compound's stability profile, a systematic experimental approach is required. This typically involves forced degradation (stress testing) and long-term stability studies.

Forced Degradation (Stress Testing) Protocol

The goal is to intentionally degrade the sample to identify potential degradation products and develop a stability-indicating analytical method.[5]

Objective: To identify degradation pathways and products under accelerated conditions.

Methodology:

  • Prepare Stock Solutions: Prepare a stock solution of the halogenated methylpyridine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Expose to Stress Conditions: Aliquot the stock solution into separate vials for each condition.

    • Acidic Hydrolysis: Add 0.1 M HCl. Heat at 60-80°C for 24-48 hours.[5]

    • Basic Hydrolysis: Add 0.1 M NaOH. Heat at 60-80°C for 24-48 hours.[5]

    • Oxidative Degradation: Add 3-6% H₂O₂. Keep at room temperature for 24 hours.[5]

    • Thermal Degradation: Expose the solid compound (or a solution) to 80°C in an oven for 48-72 hours.[5]

    • Photodegradation: Expose a solution to a photostability chamber with a controlled light source (e.g., ICH option 2: >1.2 million lux hours and >200 W·h/m²).

  • Neutralization and Dilution: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the stressed samples, along with an unstressed control, using a high-resolution analytical technique like HPLC-UV/DAD or LC-MS.

  • Evaluation: Compare the chromatograms. The goal is to achieve 5-20% degradation. Identify the peaks of the degradation products and assess the peak purity of the parent compound.

The workflow for a forced degradation study is illustrated below.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL) B1 Acid Hydrolysis (0.1M HCl, 60°C) A->B1 B2 Base Hydrolysis (0.1M NaOH, 60°C) A->B2 B3 Oxidation (3% H₂O₂, RT) A->B3 B4 Thermal (Solid, 80°C) A->B4 B5 Photolytic (ICH Option 2) A->B5 C Neutralize & Dilute (as needed) B1->C B2->C B3->C B4->C B5->C D Analyze via HPLC-UV/MS C->D E Identify Degradants & Assess Peak Purity D->E

Caption: Workflow for a forced degradation (stress testing) study.

Analytical Methodologies for Stability-Indicating Assays

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for stability testing.[14] A reversed-phase method with a C18 column and a UV detector is most common. A photodiode array (PDA) detector is highly recommended as it can assess peak purity, ensuring that the main compound peak does not co-elute with a degradation product.

  • Gas Chromatography (GC): For volatile halogenated methylpyridines, GC with a Flame Ionization Detector (FID) is a robust method for purity assessment.[1][15] Coupling GC with a Mass Spectrometer (GC-MS) allows for the identification of unknown degradation products.[16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the definitive tool for identifying degradation products. By providing the mass-to-charge ratio of the impurities formed during stress testing, it allows for structural elucidation and a deeper understanding of the degradation pathways.

Conclusion

The stability of halogenated methylpyridines is a multifaceted issue that directly impacts their utility in scientific research and development. By understanding the intrinsic physicochemical properties of these molecules and controlling the external factors of temperature, light, and moisture, their chemical integrity can be preserved. The implementation of robust storage protocols, the use of appropriate container systems, and the application of rigorous analytical stability testing are not merely best practices; they are essential components of sound science. This guide provides the foundational knowledge and practical protocols necessary to ensure that these critical chemical intermediates are handled and stored in a manner that guarantees their quality, purity, and performance.

References

  • agrochemx.com. (n.d.). China Customized 2-Chloro-5-methylpyridine Suppliers.
  • PubChem. (n.d.). 3-(Chloromethyl)pyridine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link].

  • Loba Chemie. (2015). 2-METHYLPYRIDINE FOR SYNTHESIS. MSDS. Retrieved from [Link].

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340.
  • Sela-Adler, M., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants)
  • ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry. Retrieved from [Link].

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link].

  • Macdonald, T. L., et al. (1982). Oxidation of Halogenated Compounds by Cytochrome P-450, Peroxidases, and Model Metalloporphyrins. Journal of the American Chemical Society, 104(7), 2044-2049.
  • Vaitekunas, A. A., & Focht, D. D. (2019). Proposed degradation pathways of pyridine derivatives in bacteria... ResearchGate. Retrieved from [Link].

  • Adin, A., et al. (2010). Chemical degradation of 2,2-bis(bromomethyl)propan-1,3-diol (DBNPG) in alkaline conditions. Chemosphere, 79(5), 519-524.
  • Nielsen, M. K., et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 142(43), 18496-18502.
  • OSHA. (1991). Pyridine. Method number: PV2295. Retrieved from [Link].

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link].

  • Chadha, R., et al. (2020). Crystalline Multicomponent Solids: An Alternative for Addressing the Hygroscopicity Issue in Pharmaceutical Materials. Crystal Growth & Design, 20(8), 5439-5462.
  • Jampani, C., & Raghavarao, K. S. M. S. (2015). Effect of temperature, light, ph on the stability of anthocyanin pigments in cocculus hirsutus fruits. Journal of Food Science and Technology, 52(4), 2374-2380.
  • Wibaut, J. P., & Arens, J. F. (1956). Halogenation of pyridines. U.S.
  • Peng, C., & Chan, C. K. (2001). Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species. Environmental Science & Technology, 35(22), 4495-4501.
  • Pathigoolla, A., et al. (2021).
  • University of Edinburgh. (n.d.). Compatibility Table for Chemical Storage. Retrieved from [Link].

  • Miyashita, K., & Takagi, T. (1986). Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes. Agricultural and Biological Chemistry, 50(11), 2735-2740.
  • Schmid, M., et al. (2023). Impact of Phenolic Acid Derivatives on the Oxidative Stability of β-Lactoglobulin-Stabilized Emulsions. Foods, 12(2), 356.
  • Shah, A. V., et al. (2022).
  • Gemoets, H. P. L., et al. (2015). Continuous Flow Metal-Free Oxidation of Picolines Using Air. ChemInform, 46(36).
  • Justrite. (2013). Safety Container Compatibility Chart. Retrieved from [Link].

  • United Filtration Systems. (n.d.). Chemical Compatibility Chart. Retrieved from [Link].

  • Palmer, D. A., et al. (1984). The hydrolysis of iodine: Equilibria at high temperatures.
  • Palmer, D. A., et al. (1983).
  • Liu, P., et al. (2008). Hydrolysis of acetylthiocholine iodide and reactivation of phoxim-inhibited acetylcholinesterase by pralidoxime chloride, obidoxime chloride and trimedoxime. Pesticide Biochemistry and Physiology, 92(3), 143-148.
  • Belousova, Y. V., & Grigor'eva, E. N. (2010). Thermochemical investigations of hydrolysis of p-nitrophenyl acetate in water–acetontrile mixtures. Russian Journal of General Chemistry, 80(8), 1639-1643.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis and Functionalization of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine

Introduction: A Versatile Scaffold for Modern Chemistry In the landscape of contemporary drug discovery and materials science, polysubstituted nitrogen heterocycles are of paramount importance. Among these, the pyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold for Modern Chemistry

In the landscape of contemporary drug discovery and materials science, polysubstituted nitrogen heterocycles are of paramount importance. Among these, the pyridine core is a privileged scaffold, present in a multitude of bioactive molecules and functional materials. 3-Bromo-2-chloro-5-fluoro-4-methylpyridine (CAS: 1429510-79-1) is a highly functionalized building block that offers a rich platform for the synthesis of complex molecular architectures. Its strategic array of substituents—a bromine atom, a chlorine atom, a fluorine atom, and a methyl group—provides multiple points for selective chemical modification.

This guide provides an in-depth exploration of the synthetic utility of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine. We will delve into its plausible synthesis, its application in nucleophilic aromatic substitution, and provide detailed, field-proven protocols for its use in palladium-catalyzed cross-coupling reactions. For reactions where specific literature on this exact substrate is not yet available, we will present robust, analogous protocols and provide expert guidance on their adaptation.

Table 1: Physicochemical Properties of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine

PropertyValueSource
CAS Number 1429510-79-1[1]
Molecular Formula C₆H₄BrClFN[1]
Molecular Weight 224.46 g/mol [1]
Appearance White to off-white solid (predicted)-
Purity >95% (as commercially available)[1]

Proposed Synthesis of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine

While a specific, detailed synthesis for 3-bromo-2-chloro-5-fluoro-4-methylpyridine is not widely published, a plausible route can be extrapolated from established methods for the synthesis of similar polysubstituted pyridines. A likely synthetic strategy would involve the construction and subsequent halogenation of a suitably substituted pyridine N-oxide or pyridin-2-one precursor. A potential synthetic workflow is outlined below.

G cluster_0 Synthetic Pathway Start 2-Chloro-5-fluoro-4-methylpyridine Step1 Oxidation (e.g., m-CPBA) Start->Step1 Intermediate1 2-Chloro-5-fluoro-4-methylpyridine N-oxide Step1->Intermediate1 Step2 Bromination (e.g., Br2, Ac2O) Intermediate1->Step2 Product 3-Bromo-2-chloro-5-fluoro-4-methylpyridine Step2->Product

Caption: Proposed synthetic workflow for 3-Bromo-2-chloro-5-fluoro-4-methylpyridine.

Application in Nucleophilic Aromatic Substitution

Recent patent literature highlights the use of 3-bromo-2-chloro-5-fluoro-4-methylpyridine in the synthesis of inhibitors for the KRAS G12C mutant protein, a significant target in cancer therapy.[2] This demonstrates the compound's utility in medicinal chemistry for the construction of complex, biologically active molecules. The following protocol is based on the procedures described in this literature.

Protocol 1: Nucleophilic Aromatic Substitution with an Amine

This protocol describes the reaction of 3-bromo-2-chloro-5-fluoro-4-methylpyridine with a primary or secondary amine. The chlorine atom at the 2-position is susceptible to nucleophilic attack, a reaction that can be facilitated by the electron-withdrawing nature of the pyridine nitrogen and the fluorine atom.

Reaction Scheme:

Step-by-Step Procedure:

  • Reagent Preparation: To a solution of the amine (1.2 equivalents) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a non-nucleophilic base like triethylamine (2.0 equivalents).

  • Reaction Setup: In a separate flask, dissolve 3-bromo-2-chloro-5-fluoro-4-methylpyridine (1.0 equivalent) in the same solvent.

  • Reaction Execution: Slowly add the amine/base solution to the solution of the pyridine derivative at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Scientist's Note: The choice of solvent and temperature is crucial. While DMF and DMSO are excellent for this type of reaction, other solvents like acetonitrile or dioxane can also be considered. The temperature may need to be optimized depending on the nucleophilicity of the amine.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The presence of both a bromine and a chlorine atom on the pyridine ring makes 3-bromo-2-chloro-5-fluoro-4-methylpyridine an excellent substrate for selective palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in the oxidative addition step of the catalytic cycle. This allows for the selective functionalization at the 3-position, leaving the chlorine atom at the 2-position available for subsequent transformations.

G cluster_1 Selective Cross-Coupling Workflow Start 3-Bromo-2-chloro-5-fluoro-4-methylpyridine Suzuki Suzuki Coupling (Ar-B(OH)₂) Start->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH) Start->Sonogashira Buchwald Buchwald-Hartwig (R₂NH) Start->Buchwald Product1 3-Aryl-2-chloro-5-fluoro-4-methylpyridine Suzuki->Product1 Product2 3-Alkynyl-2-chloro-5-fluoro-4-methylpyridine Sonogashira->Product2 Product3 3-Amino-2-chloro-5-fluoro-4-methylpyridine Buchwald->Product3

Caption: Selective functionalization of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine via palladium-catalyzed cross-coupling reactions.

Protocol 2: Suzuki-Miyaura Coupling (Analogous Protocol)

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The following protocol, adapted for a related 3-bromopyridine derivative, serves as an excellent starting point for the arylation of 3-bromo-2-chloro-5-fluoro-4-methylpyridine.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

ParameterCondition
Substrate 3-Bromo-2-chloropyridine derivative
Boronic Acid Aryl or heteroaryl boronic acid (1.2 equiv)
Catalyst Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3 mol%)
Base K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1)
Temperature 80-100 °C
Reaction Time 4-12 hours

Step-by-Step Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add the boronic acid (1.2 equivalents), the base (2.0 equivalents), and the palladium catalyst.

  • Reagent Addition: Add 3-bromo-2-chloro-5-fluoro-4-methylpyridine (1.0 equivalent) to the flask.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon). Add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture with vigorous stirring at the desired temperature. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography.

Scientist's Note: The electronic effects of the fluorine (electron-withdrawing) and methyl (electron-donating) groups on the pyridine ring may influence the reaction rate. The electron-withdrawing fluorine may accelerate the oxidative addition step. A range of palladium catalysts and ligands should be screened for optimal results.

Protocol 3: Sonogashira Coupling (Analogous Protocol)

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This protocol for a 3-bromopyridine provides a solid foundation for its application to the target molecule.

Table 3: Representative Conditions for Sonogashira Coupling

ParameterCondition
Substrate 3-Bromopyridine derivative
Alkyne Terminal alkyne (1.5 equiv)
Catalyst PdCl₂(PPh₃)₂ (5 mol%)
Co-catalyst CuI (10 mol%)
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)
Solvent Tetrahydrofuran (THF) or DMF
Temperature Room temperature to 60 °C
Reaction Time 2-8 hours

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add 3-bromo-2-chloro-5-fluoro-4-methylpyridine (1.0 equivalent), the palladium catalyst, and the copper(I) iodide co-catalyst.

  • Solvent and Base: Add the anhydrous solvent and the amine base.

  • Alkyne Addition: Add the terminal alkyne (1.5 equivalents) dropwise.

  • Reaction: Stir the mixture at the appropriate temperature and monitor for completion.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate and purify the residue by column chromatography.

Scientist's Note: The copper co-catalyst is crucial for the Sonogashira reaction. Ensure that all reagents and solvents are anhydrous, as moisture can deactivate the catalyst and lead to homocoupling of the alkyne.

Protocol 4: Buchwald-Hartwig Amination (Analogous Protocol)

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The following protocol for the amination of a 3-bromo-2-chloropyridine derivative can be adapted for the target compound.

Table 4: Representative Conditions for Buchwald-Hartwig Amination

ParameterCondition
Substrate 3-Bromo-2-chloropyridine derivative
Amine Primary or secondary amine (1.2 equiv)
Catalyst Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%)
Ligand XPhos, RuPhos, or BINAP (4 mol%)
Base NaOtBu (1.5 equiv) or LiHMDS (2.0 equiv)
Solvent Toluene or Dioxane
Temperature 80-110 °C
Reaction Time 12-24 hours

Step-by-Step Procedure:

  • Inert Atmosphere Setup: In a glovebox or under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base to an oven-dried Schlenk tube.

  • Reagent Addition: Add 3-bromo-2-chloro-5-fluoro-4-methylpyridine (1.0 equivalent) and the amine (1.2 equivalents).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Seal the tube and heat the mixture with vigorous stirring. Monitor the reaction's progress.

  • Work-up and Purification: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify by column chromatography.

Scientist's Note: The choice of ligand is critical in Buchwald-Hartwig amination and is often substrate-dependent. A screening of different ligands may be necessary to achieve optimal yield. The steric hindrance around the bromine atom due to the adjacent methyl group might necessitate the use of bulky phosphine ligands.

Conclusion

3-Bromo-2-chloro-5-fluoro-4-methylpyridine is a promising and versatile building block for the synthesis of complex molecules. Its differential reactivity at the C-Br and C-Cl positions allows for selective and sequential functionalization, making it a valuable tool for researchers in medicinal chemistry and materials science. While specific literature for all reaction types on this particular substrate is emerging, the well-established reactivity patterns of halogenated pyridines provide a strong basis for the successful application of analogous protocols. The protocols and insights provided in this guide are intended to empower researchers to unlock the full synthetic potential of this valuable compound.

References

  • Heterocyclic inhibitors of kras g12c mutant proteins and uses thereof. WO2024076674A1.
  • AiFChem, an XtalPi Company. ChemBuyersGuide.com, Inc. (Accessed March 2026).

Sources

Application

Technical Application Note: Site-Selective Suzuki-Miyaura Coupling of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine

Introduction & Reactivity Profile 3-Bromo-2-chloro-5-fluoro-4-methylpyridine (CAS: 1352318-66-5) is a highly functionalized heterocycle frequently utilized as a scaffold in the synthesis of KRAS G12C inhibitors (e.g., So...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Reactivity Profile

3-Bromo-2-chloro-5-fluoro-4-methylpyridine (CAS: 1352318-66-5) is a highly functionalized heterocycle frequently utilized as a scaffold in the synthesis of KRAS G12C inhibitors (e.g., Sotorasib analogs) and SHP2 inhibitors.

For medicinal chemists, this substrate presents a classic "Selectivity vs. Sterics" paradox:

  • Chemoselectivity (The Good): The molecule possesses two potential electrophilic sites for Palladium-catalyzed cross-coupling: the C3-Bromine and the C2-Chlorine.[1][2] Based on Bond Dissociation Energy (BDE), the C-Br bond (~65 kcal/mol) undergoes oxidative addition significantly faster than the C-Cl bond (~80 kcal/mol), theoretically allowing for perfect site-selectivity at C3.

  • Steric Hindrance (The Bad): The C3-Br site is severely congested. It is flanked by a Chlorine at C2 and a Methyl group at C4. This ortho,ortho’-disubstitution creates a "steric pocket" that impedes the approach of the Palladium catalyst, particularly during the oxidative addition and transmetallation steps.

This guide provides an optimized protocol to overcome the steric barrier at C3 while maintaining complete selectivity over the C2-Cl site, preserving the latter for subsequent S_NAr or second-stage coupling reactions.

Mechanistic Analysis & Catalyst Selection

To successfully couple this substrate, the catalyst system must possess two specific traits:

  • High Steric Demand (Cone Angle): The ligand must be bulky enough to promote reductive elimination to form the crowded biaryl bond.

  • Electron Richness: The ligand must be electron-rich (basic) to facilitate oxidative addition into the hindered C3-Br bond.

Ligand Decision Matrix
Ligand ClassExampleSuitabilityRationale
Dialkylbiaryl Phosphines (Buchwald) XPhos, SPhos High The "Gold Standard."[3] Their bulk promotes coupling in hindered pockets; high electron density accelerates oxidative addition.
Trialkylphosphines P(t-Bu)3, PCy3 Medium-High Effective for sterics, but air-sensitive and can be harder to handle.
Bidentate Phosphines dppf, dppe Medium Pd(dppf)Cl2 is a robust workhorse but may stall if the boronic acid is also sterically hindered.
Triarylphosphines PPh3 Low Generally insufficient for ortho,ortho’-disubstituted pyridines; leads to low yields and protodeboronation.
Selectivity Visualization

The following diagram illustrates the competing electronic and steric forces governing the reaction.

SelectivityMap Substrate 3-Bromo-2-chloro- 5-fluoro-4-methylpyridine C3_Br C3-Br Position (Target) Substrate->C3_Br Fast Oxidative Addition (With Bulky Ligands) C2_Cl C2-Cl Position (Off-Target) Substrate->C2_Cl Slow Oxidative Addition Factors_C3 PRO: Weak C-Br Bond CON: High Steric Hindrance (C4-Me) C3_Br->Factors_C3 Factors_C2 PRO: Low Steric Hindrance CON: Strong C-Cl Bond C2_Cl->Factors_C2 Outcome Desired Product (C3-Coupled) Factors_C3->Outcome Requires Pd-XPhos/SPhos

Figure 1: Selectivity logic. The C3-Br bond is electronically favored but sterically hindered. Specialized ligands are required to access this site without forcing conditions that might activate C2-Cl.

Experimental Protocols

Protocol A: The "Gold Standard" (High Yield, Challenging Partners)

This protocol utilizes a third-generation Buchwald precatalyst. It is recommended for scale-up and when coupling with sterically hindered or electron-deficient boronic acids.

Materials:

  • Substrate: 3-Bromo-2-chloro-5-fluoro-4-methylpyridine (1.0 equiv)[4]

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%) (Alternative: Pd(OAc)2 (5 mol%) + XPhos (10 mol%))

  • Base: K3PO4 (2.0 – 3.0 equiv)[3]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial or round-bottom flask with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), K3PO4 (3.0 equiv), and XPhos Pd G3 (0.02 equiv).

  • Inertion: Seal the vessel and evacuate/backfill with Nitrogen or Argon (3 cycles).

  • Solvent Addition: Add degassed 1,4-Dioxane and Water (4:1 v/v) via syringe.

    • Note: Concentration should be roughly 0.1 M to 0.2 M with respect to the pyridine.

  • Reaction: Heat the mixture to 80–90 °C for 4–16 hours.

    • Critical Control Point: Do not exceed 100 °C initially. Higher temperatures may promote hydrolysis of the C2-Cl or coupling at the C2 position.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the bromide (M+H 224/226) and formation of the product.

    • Checkpoint: If starting material remains after 6 hours, add an additional 0.5 equiv of Boronic Acid (boronic acids can degrade via protodeboronation).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1][2] Dry over Na2SO4, concentrate, and purify via silica flash chromatography (Hexanes/EtOAc).

Protocol B: The "Workhorse" (Cost-Effective, Simple Partners)

Suitable for coupling with simple, electron-rich phenyl boronic acids where extreme catalytic activity is not required.

Materials:

  • Catalyst: Pd(dppf)Cl2[5]·DCM (5 mol%)

  • Base: Na2CO3 or K2CO3 (2.0 equiv)

  • Solvent: Toluene : Ethanol : Water (4:2:1) or DME : Water (3:1)

Procedure:

  • Combine Substrate, Boronic Acid, and Base in the reaction vessel.

  • Add solvents and degas by bubbling Nitrogen for 10 minutes.

  • Add Pd(dppf)Cl2·DCM under a counter-flow of Nitrogen.

  • Heat to 90 °C for 12–24 hours.

  • Note: This system is heterogeneous (slurry). Efficient stirring is mandatory.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
No Reaction (SM Recovery) Steric bulk at C4-Me preventing oxidative addition.Switch from PPh3/dppf to XPhos or SPhos . Increase temp to 100 °C.
Protodeboronation Boronic acid is unstable (common with 2-heteroaryl boronic acids).Use Boronic Esters (Pinacol) instead of acids. Switch base to mild K3PO4 or CsF .
C2-Cl Substitution (Byproduct) Temperature too high or catalyst too non-selective.Lower temp to 60–80 °C. Ensure stoichiometry of Boronic Acid is not >1.5 equiv.
Hydrolysis (C2-OH) Hydroxide formation from carbonate base + high temp.Switch to anhydrous conditions (Dioxane/Toluene) with Cs2CO3 or K3PO4 .
Workflow Diagram

Workflow Start Start: 3-Bromo-2-chloro- 5-fluoro-4-methylpyridine Check_Partner Is Coupling Partner Sterically Hindered? Start->Check_Partner Protocol_A PROTOCOL A: Pd-XPhos G3 + K3PO4 Dioxane/H2O, 80°C Check_Partner->Protocol_A Yes (Ortho-subs) Protocol_B PROTOCOL B: Pd(dppf)Cl2 + Na2CO3 Toluene/EtOH/H2O, 90°C Check_Partner->Protocol_B No (Simple Aryl) Monitor Monitor LCMS @ 4h Protocol_A->Monitor Protocol_B->Monitor Decision Conversion > 90%? Monitor->Decision Success Workup & Purify Decision->Success Yes Fail_Stall Add 0.5 eq Boronic Acid + 1 mol% Cat Decision->Fail_Stall No (Stalled) Fail_Stall->Monitor

Figure 2: Decision tree for selecting the appropriate protocol based on the coupling partner's complexity.

References

  • Mechanistic Trends in Pyridine Coupling

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.[5]

    • Source: Chemical Science, 2016.
    • URL:[Link]

  • Use of Buchwald Ligands for Hindered Substrates

    • Title: Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.[6]

    • Source: Organic Chemistry Frontiers, 2014.[6]

    • URL:[Link]

  • Relevant Patent Literature (KRAS Inhibitors)

    • Title: Heterocyclic inhibitors of KRAS G12C mutant proteins (WO2024076674A1).[7]

    • Source: WIPO / Google P
    • URL
  • General Protocol Validation

    • Title: Selective Reactions of 3-Bromo-2-chloropyridine.[1][2][3]

    • Source: BenchChem Technical Support.[1][2][3]

Sources

Method

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 3-Bromo-2-chloro-5-fluoro-4-methylpyridine

Executive Summary Multi-halogenated pyridines are highly privileged scaffolds in modern drug discovery, offering orthogonal vectors for late-stage functionalization. 3-Bromo-2-chloro-5-fluoro-4-methylpyridine (CAS: 14295...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Multi-halogenated pyridines are highly privileged scaffolds in modern drug discovery, offering orthogonal vectors for late-stage functionalization. 3-Bromo-2-chloro-5-fluoro-4-methylpyridine (CAS: 1429510-79-1) presents a unique synthetic challenge and opportunity: it contains three different halogens, two of which (chloride and fluoride) are potential leaving groups for Nucleophilic Aromatic Substitution (SNAr).

This application note provides an authoritative guide on achieving absolute regiocontrol when performing SNAr on this substrate. By leveraging the electronic properties of the pyridine ring, researchers can selectively displace the C-2 chloride while preserving the C-5 fluoride and C-3 bromide for subsequent cross-coupling (e.g., Suzuki or Buchwald-Hartwig) or lipophilic optimization.

Mechanistic Rationale: The Causality of Regioselectivity

In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack to form the anionic Meisenheimer complex[1]. While fluorine is generally a superior leaving group to chlorine due to its high electronegativity lowering the transition state energy, positional electronic effects supersede leaving group ability in heterocyclic systems.

Recent quantitative structure-reactivity relationship (QSRR) models demonstrate that the electrostatic potential (ESP) at the ortho and para positions relative to the reactive center dictates SNAr regioselectivity[2]. In 3-Bromo-2-chloro-5-fluoro-4-methylpyridine:

  • C-2 Position (Chloride): Located ortho to the pyridine nitrogen. Nucleophilic attack here pushes the negative charge directly onto the electronegative nitrogen atom, highly stabilizing the Meisenheimer complex.

  • C-5 Position (Fluoride): Located meta to the pyridine nitrogen. Attack here localizes the negative charge on the carbon atoms of the ring, resulting in a significantly higher activation energy barrier.

Consequently, SNAr proceeds with >99:1 regioselectivity for C-2 chloride displacement , leaving the C-5 fluoride entirely intact[1].

SNAr_Regioselectivity sub 3-Bromo-2-chloro-5-fluoro-4-methylpyridine c2_attack Nucleophilic Attack at C-2 (ortho to Pyridine N) sub->c2_attack Favored Pathway c5_attack Nucleophilic Attack at C-5 (meta to Pyridine N) sub->c5_attack Unfavored Pathway meisenheimer_c2 Meisenheimer Complex (Negative charge stabilized by N) c2_attack->meisenheimer_c2 meisenheimer_c5 Meisenheimer Complex (Negative charge on C only) c5_attack->meisenheimer_c5 prod_c2 2-Substituted Product (Exclusive Regioisomer) meisenheimer_c2->prod_c2 Fast Cl- Elimination prod_c5 5-Substituted Product (Not Formed) meisenheimer_c5->prod_c5 High Energy Barrier

Caption: Mechanistic rationale for the exclusive C-2 regioselectivity during SNAr.

Quantitative Reaction Parameters & Nucleophile Scope

The table below summarizes optimized, transition-metal-free SNAr conditions for various nucleophile classes[3]. Polar aprotic solvents (DMF, NMP) are selected to stabilize the polar transition state, while bases are tailored to the nucleophile's pKa.

Nucleophile ClassRepresentative ReagentEquivalentsBase (Eq)SolventTemp (°C)Time (h)Expected YieldRegioselectivity (C2:C5)
Secondary Amine Morpholine1.2K2CO3 (2.0)DMF804>85%>99:1
Primary Amine Benzylamine1.5DIPEA (2.0)NMP100875-80%>99:1
Alkoxide Sodium Methoxide1.1None (Salt)THF/MeOH0 to RT2>90%>99:1
Thiolate Sodium Thiomethoxide1.05None (Salt)THF01>95%>99:1

Experimental Protocols

Experimental_Workflow step1 1. Reagent Prep Dry solvent, inert atm step2 2. Nucleophile Addition Base + Nucleophile step1->step2 step3 3. Heating 80-100°C, 2-12h step2->step3 step4 4. IPC Monitoring LC-MS / 19F NMR step3->step4 step4->step3 Incomplete step5 5. Quench & Extract Aq. Workup (LiCl wash) step4->step5 Complete step6 6. Purification Flash Chromatography step5->step6

Caption: Step-by-step experimental workflow and in-process control (IPC) loop for SNAr.

Protocol A: Amine Nucleophiles (e.g., Morpholine)

Causality Note: K2CO3 is preferred over stronger bases (like NaH) to prevent unwanted deprotonation of the C-6 proton or substrate degradation, while efficiently neutralizing the HCl byproduct.

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 3-Bromo-2-chloro-5-fluoro-4-methylpyridine (1.0 eq, 1.0 mmol, 224.5 mg) in anhydrous DMF (5.0 mL, 0.2 M).

  • Addition: Add anhydrous K2CO3 (2.0 eq, 2.0 mmol, 276 mg) followed by morpholine (1.2 eq, 1.2 mmol, 104 µL).

  • Reaction: Seal the vial under a nitrogen atmosphere and heat to 80 °C using an aluminum heating block for 4 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with 5% aqueous LiCl (3 x 10 mL). Expert Insight: The LiCl wash is critical; it increases the polarity of the aqueous phase, forcing the highly water-soluble DMF out of the organic layer and preventing NMR contamination. Wash with brine (10 mL), dry over anhydrous Na2SO4, filter, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Protocol B: Alkoxide Nucleophiles (e.g., Sodium Methoxide)
  • Preparation: Dissolve the substrate (1.0 eq, 1.0 mmol) in anhydrous THF (4.0 mL) under nitrogen.

  • Addition: Cool the solution to 0 °C in an ice bath. Dropwise add a commercially available solution of Sodium Methoxide (0.5 M in Methanol, 1.1 eq, 2.2 mL).

  • Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 hours.

  • Workup: Quench with saturated aqueous NH4Cl (5 mL) to neutralize any remaining alkoxide. Extract with EtOAc (2 x 15 mL). Combine organic layers, wash with brine, dry over Na2SO4, and concentrate.

Self-Validating Systems & In-Process Controls (IPC)

A robust protocol must be self-validating. To confirm that the reaction proceeded with the correct regioselectivity (displacement of Cl, retention of F and Br), utilize the following analytical signatures:

  • Mass Spectrometry (LC-MS) Isotope Patterns (Critical Check):

    • Starting Material: Contains 1 Br and 1 Cl. This produces a distinct 3:4:1 ratio for the M : M+2 : M+4 peaks (e.g., m/z 224, 226, 228).

    • Product: If Cl is successfully displaced, the product contains only 1 Br. The mass spectrum will shift to a pristine 1:1 ratio for the M : M+2 peaks. If F was erroneously displaced, the 3:4:1 pattern would remain.

  • 19F NMR: The fluorine signal should be retained (typically a singlet or doublet around -110 to -120 ppm depending on the nucleophile). Disappearance of this peak indicates over-reaction or incorrect regioselectivity.

  • 1H NMR: The C-6 proton must remain visible as a distinct singlet in the aromatic region (~8.0 ppm), confirming the core pyridine ring remains intact.

References

  • Lu, J., Paci, I., & Leitch, D. C. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13, 12681-12695. URL:[Link]

  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemSusChem, 6(8), 1455-1460. URL:[Link]

Sources

Application

Application Notes and Protocols: A Guide to the Regioselective Functionalization of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine

Authored by: Gemini, Senior Application Scientist Introduction The polysubstituted pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. Among these, 3-bromo-2-chloro-5-fluoro-4-methylpy...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Introduction

The polysubstituted pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. Among these, 3-bromo-2-chloro-5-fluoro-4-methylpyridine[1] stands out as a highly versatile, yet challenging, building block. Its unique arrangement of four distinct substituents—a methyl group and three different halogens—on an electron-deficient pyridine core offers a rich landscape for sequential and site-selective modifications. The ability to precisely functionalize one position while leaving others intact is paramount for developing structure-activity relationships (SAR) and constructing complex molecular architectures.

This guide provides a comprehensive technical overview and detailed protocols for the regioselective functionalization of this valuable intermediate. We will delve into the underlying principles that govern its reactivity and present field-proven methodologies for achieving high selectivity at each potential reaction site. The focus is on leveraging the inherent electronic and steric properties of the molecule to control the outcome of palladium-catalyzed cross-coupling reactions and other transformations.

Principles of Regioselectivity

The functionalization strategy for 3-bromo-2-chloro-5-fluoro-4-methylpyridine is dictated by the differential reactivity of its carbon-halogen bonds and the electronic nature of the pyridine ring.

  • Palladium-Catalyzed Cross-Coupling: The reactivity of aryl halides in the oxidative addition step of palladium-catalyzed cycles—the crucial step for selectivity—follows the general trend of C-I > C-Br > C-Cl > C-F.[2] This principle is the primary tool for achieving regioselectivity. The C-Br bond at the 3-position is significantly more labile and will react preferentially under standard cross-coupling conditions, leaving the more robust C-Cl bond at the 2-position untouched. Functionalization of the C-Cl bond is achievable but requires more forcing conditions, typically after the C-3 position has been addressed.

  • Electronic Effects: The pyridine nitrogen and the fluorine atom are strongly electron-withdrawing, making the ring electron-deficient. This electronic posture enhances the susceptibility of the C-Br and C-Cl bonds to oxidative addition by a Pd(0) catalyst. Conversely, it activates the ring towards Nucleophilic Aromatic Substitution (SNAr), particularly at the C-2 and C-6 positions, which are ortho or para to the ring nitrogen.

  • ortho-Metalation Potential: Directed ortho-metalation (DoM) is a powerful C-H functionalization strategy.[3][4] In this substrate, the fluorine at C-5 could potentially direct lithiation to the C-6 position. However, this approach must be carefully managed to avoid competing reactions, such as halogen-metal exchange at the more reactive C-Br bond.

The following diagram illustrates the primary sites of reactivity on the core scaffold.

Caption: Primary and potential sites for regioselective functionalization.

Protocol: Selective Suzuki-Miyaura Coupling at the C-3 Position

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds.[5][6][7] The protocol below is optimized for the selective arylation or vinylation at the C-3 position by targeting the C-Br bond.

Principle: A Pd(0) catalyst, generated in situ, undergoes oxidative addition preferentially into the C-Br bond. The resulting Pd(II) complex then undergoes transmetalation with an organoboron species, followed by reductive elimination to yield the 3-substituted product and regenerate the Pd(0) catalyst. The C-Cl bond remains intact under these conditions.[8]

Experimental Protocol:

  • Reaction Setup:

    • To an oven-dried Schlenk flask or microwave vial, add 3-bromo-2-chloro-5-fluoro-4-methylpyridine (1.0 equiv.), the desired aryl- or vinylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.5 equiv.).

    • Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos or XPhos, 4 mol%).

    • Seal the vessel with a rubber septum or cap.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent and Reaction:

    • Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe to achieve a concentration of ~0.1 M with respect to the starting pyridine.

    • Place the sealed vessel in a preheated oil bath or heating block at 80-100 °C.

    • Stir vigorously for 4-16 hours. Monitor the reaction's progress by TLC or LC-MS analysis of a quenched aliquot.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and water. Separate the aqueous layer and extract it twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Data Presentation: Representative Conditions for Suzuki Coupling

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Ref.
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃ (2.5)Dioxane/H₂O90>90[8][6]
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)K₃PO₄ (3.0)Toluene100>85[9]
3Vinylboronic acid pinacol esterPdCl₂(dppf) (3)-Cs₂CO₃ (2.5)DME85>80[6]
Note: Yields are representative and based on analogous systems. Optimization may be required for specific substrates.

Protocol: Selective Buchwald-Hartwig Amination at the C-3 Position

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, widely used in pharmaceutical synthesis.[10][11][12][13] The higher reactivity of the C-Br bond allows for selective amination at the C-3 position.

Principle: Similar to the Suzuki coupling, the catalytic cycle relies on the preferential oxidative addition of the Pd(0) catalyst into the C-Br bond.[14] The subsequent steps involve coordination of the amine, deprotonation by a strong, non-nucleophilic base to form a palladium-amido complex, and reductive elimination to furnish the 3-aminopyridine product.[12][15] The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the reductive elimination step, especially with an electron-deficient heteroaryl halide.[13]

Experimental Protocol:

  • Reaction Setup (Glovebox Recommended):

    • In an inert atmosphere glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a sterically hindered phosphine ligand (e.g., BrettPhos or RuPhos, 2-4 mol%), and the base (e.g., NaOt-Bu or LHMDS, 1.5 equiv.) to an oven-dried vial or Schlenk tube.

    • Add the 3-bromo-2-chloro-5-fluoro-4-methylpyridine (1.0 equiv.) and the primary or secondary amine coupling partner (1.2 equiv.).

  • Solvent and Reaction:

    • Add anhydrous, degassed solvent (e.g., toluene or THF) to the vial.

    • Seal the vessel tightly and remove it from the glovebox.

    • Heat the mixture with vigorous stirring at 80-110 °C for 12-24 hours. Monitor progress by LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude material by flash column chromatography.

Troubleshooting Logic for Palladium-Catalyzed Reactions

G start Low or No Conversion q1 Was the reaction rigorously degassed? (O₂ deactivates Pd(0)) start->q1 sol1 Solution: Improve degassing procedure (e.g., freeze-pump-thaw cycles). q1->sol1 No q2 Is the base appropriate and active? (e.g., NaOtBu can degrade) q1->q2 Yes a1_yes Yes a1_no No end_node Re-run Optimized Reaction sol1->end_node sol2 Solution: Use freshly opened base or a different base (e.g., K₃PO₄, LHMDS). q2->sol2 No q3 Is the catalyst/ligand system optimal? (e.g., for C-Cl activation) q2->q3 Yes a2_yes Yes a2_no No sol2->end_node sol3 Solution: Screen different ligands (e.g., bulky biarylphosphines) or increase catalyst loading/temperature. q3->sol3 No q3->end_node Yes a3_yes Yes a3_no No sol3->end_node

Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.

Protocol: Selective Sonogashira Coupling at the C-3 Position

The Sonogashira coupling enables the introduction of alkynyl moieties, which are versatile handles for further chemistry, such as click reactions or cyclizations.[16]

Principle: This reaction typically employs a dual catalytic system: a palladium complex to activate the aryl halide and a copper(I) co-catalyst (usually CuI) to facilitate the formation of a copper-acetylide intermediate, which then participates in the transmetalation step with the palladium center.[17][18][19] As with other palladium-catalyzed reactions, selectivity is governed by the preferential activation of the C-Br bond.

Experimental Protocol:

  • Reaction Setup:

    • To a Schlenk flask, add 3-bromo-2-chloro-5-fluoro-4-methylpyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the copper co-catalyst (CuI, 5 mol%).

    • Evacuate and backfill with an inert gas.

  • Reagent Addition:

    • Add an anhydrous, degassed solvent such as THF or DMF.

    • Add a degassed amine base, typically triethylamine (Et₃N, 3.0 equiv.), which also serves as a solvent.

    • Add the terminal alkyne (1.1 equiv.) dropwise via syringe.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours. The reaction is often rapid.

    • Monitor completion by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

    • Concentrate the filtrate.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify via flash column chromatography.

Outlook: Sequential and Alternative Functionalizations

Once the C-3 position is functionalized, the C-2 chloro substituent becomes the primary handle for subsequent transformations.

  • Sequential Cross-Coupling: By applying more forcing conditions (higher temperatures, stronger bases, and specialized catalyst systems like those employing bulky biarylphosphine ligands), a second cross-coupling reaction (Suzuki, Buchwald-Hartwig, etc.) can be performed at the C-2 position. This sequential approach allows for the controlled, regioselective synthesis of di-substituted pyridines.

  • Nucleophilic Aromatic Substitution (SNAr): The C-2 chloro group is activated by the ring nitrogen, making it susceptible to SNAr.[20][21] Reaction with strong nucleophiles (e.g., alkoxides, thiolates, or amines) under thermal conditions, sometimes without a catalyst, can displace the chloride.[22] This offers a complementary, metal-free method for introducing heteroatom substituents at the C-2 position.

The strategic choice between these powerful methods provides researchers with a flexible and robust toolkit for elaborating the 3-bromo-2-chloro-5-fluoro-4-methylpyridine core, enabling the rapid exploration of chemical space in drug discovery and materials development programs.

References

  • Chadwick, S. T., et al. (2012). Lithium Diisopropylamide-Mediated Ortholithiation of 2-Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. The Journal of Organic Chemistry. Available at: [Link]

  • Kim, B., et al. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Nature Communications. Available at: [Link]

  • Eberhard, M. R. (2007). Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. Available at: [Link]

  • Lewis, J. C., et al. (2008). Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. Journal of the American Chemical Society. Available at: [Link]

  • Li, C., et al. (2025). Direct regioselective C-3 halogenation of pyridines. ResearchGate. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Science. Available at: [Link]

  • Carnasciali, M. M., et al. (2011). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Journal of the American Chemical Society. Available at: [Link]

  • Lane, B. S., & Sames, D. (2012). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Journal of the American Chemical Society. Available at: [Link]

  • Lee, H. G., et al. (2013). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. Available at: [Link]

  • Lim, N. I., et al. (2011). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Journal of the American Chemical Society. Available at: [Link]

  • SciSpace. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Available at: [Link]

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  • El-Faham, A., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]

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Method

Application Notes &amp; Protocols: Selective Buchwald-Hartwig Amination of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine

Introduction The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, represents a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable ef...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, represents a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This transformation is indispensable in the fields of pharmaceutical discovery and materials science, where arylamine moieties are prevalent structural motifs.[3][4]

This guide provides an in-depth analysis and detailed experimental protocols for the selective amination of a complex, electronically-differentiated substrate: 3-Bromo-2-chloro-5-fluoro-4-methylpyridine. The presence of multiple, distinct halogen atoms on the pyridine core presents a significant challenge in chemoselectivity. However, by leveraging the inherent reactivity differences of carbon-halogen bonds in palladium-catalyzed cycles, a highly selective transformation can be achieved. This document is intended for researchers, chemists, and drug development professionals seeking to perform this challenging but valuable transformation.

Principle of Selectivity: A Strategic Approach

The successful amination of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine hinges on the principle of selective oxidative addition to the palladium(0) catalyst. The relative rate of this crucial first step in the catalytic cycle generally follows the trend of bond dissociation energy: C–I > C–Br > C–Cl > C–F.[5] Consequently, the carbon-bromine bond at the C-3 position is significantly more reactive towards Pd(0) insertion than the more robust carbon-chlorine bond at the C-2 position. The carbon-fluorine bond is largely unreactive under these conditions. This predictable reactivity differential is the foundation upon which a highly selective amination at the C-3 position is built, leaving the C-2 chloro substituent intact for potential subsequent functionalization.

Strategic Considerations for a Challenging Substrate

Executing a successful and selective amination on this specific substrate requires careful consideration of several interconnected parameters.

  • Chemoselectivity (Br vs. Cl): As outlined above, the primary strategic advantage is the inherent preference for oxidative addition into the C-Br bond.[5] The selection of a catalyst system that is active enough to cleave the C-Br bond but not so reactive that it begins to cleave the C-Cl bond is paramount. This is typically managed through the choice of ligand and temperature.

  • Catalyst and Ligand Selection: The choice of phosphine ligand is the most critical variable in a Buchwald-Hartwig amination.[6] For a sterically encumbered substrate like this, with substituents flanking the target C-Br bond, and the presence of a potentially coordinating pyridine nitrogen, the use of bulky, electron-rich dialkylbiaryl phosphine ligands is essential.[7][8]

    • Function: These ligands promote the formation of a monoligated, highly reactive L-Pd(0) species, which accelerates the rate of oxidative addition and subsequent reductive elimination.[1] Their steric bulk also creates a protective pocket around the palladium center, which can mitigate catalyst poisoning by the pyridine nitrogen lone pair, a common failure mode for 2-halopyridine substrates.[9]

    • Recommendations: Ligands such as RuPhos , XPhos , and BrettPhos are excellent starting points for screening.[10] BrettPhos is often superior for primary amines, while RuPhos and XPhos show broad utility for both primary and secondary amines.[10][11]

  • Base and Solvent Selection:

    • Base: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex within the catalytic cycle.[12] Sodium tert-butoxide (NaOtBu) is the most common and effective base for many applications. Lithium bis(trimethylsilyl)amide (LiHMDS) is another strong base that can be advantageous, particularly in cases of base-sensitive functional groups or when milder conditions are desired.[5][13]

    • Solvent: The reaction must be conducted under anhydrous and anaerobic conditions. Aprotic solvents such as toluene, 1,4-dioxane, or THF are standard choices.[9][14] Toluene is often preferred for its higher boiling point, allowing for a broader range of reaction temperatures.

The Buchwald-Hartwig Amination Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[3][15] The key steps are: (1) Oxidative addition of the aryl bromide to the active Pd(0) catalyst, (2) Coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex, and (3) Reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[1][12]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle cluster_main pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(Br) (Oxidative Addition Complex) pd0->oa_complex  Ar-Br amido_complex L-Pd(II)(Ar)(NR¹R²) (Amido Complex) oa_complex->amido_complex  + HNR¹R²  - H-Base⁺Br⁻ amido_complex:e->pd0:e product Ar-NR¹R² amido_complex->product Reductive Elimination

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Recommended Starting Conditions: A Comparative Table

The following table provides recommended starting points for the selective amination of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine. Optimization of ligand, base, and temperature may be required for specific amine coupling partners.

ParameterCondition for Primary AminesCondition for Secondary AminesRationale & Comments
Aryl Halide 3-Bromo-2-chloro-5-fluoro-4-methylpyridine (1.0 equiv)3-Bromo-2-chloro-5-fluoro-4-methylpyridine (1.0 equiv)The limiting reagent in the reaction.
Amine Primary Amine (1.2 equiv)Secondary Amine (1.2 equiv)A slight excess of the amine ensures complete consumption of the aryl halide.
Pd Precursor Pd₂(dba)₃ (1-2 mol%) or BrettPhos G3 Precatalyst (2 mol%)Pd₂(dba)₃ (1-2 mol%) or RuPhos G3 Precatalyst (2 mol%)Precatalysts often offer higher activity and reproducibility.
Ligand BrettPhos (2-4 mol%)RuPhos or XPhos (2-4 mol%)BrettPhos is specialized for primary amines. RuPhos and XPhos are robust for secondary amines.[10]
Base NaOtBu (1.5-2.0 equiv)NaOtBu (1.5-2.0 equiv)A strong, hindered base is crucial. LiHMDS can be screened as an alternative.[5]
Solvent Toluene or 1,4-Dioxane (0.1-0.2 M)Toluene or 1,4-Dioxane (0.1-0.2 M)Ensure solvents are anhydrous and degassed.[9]
Temperature 80 - 110 °C90 - 110 °CHigher temperatures may be needed but increase the risk of C-Cl activation or catalyst decomposition.
Reaction Time 4 - 24 hours12 - 24 hoursMonitor by TLC or LC-MS to determine completion.

Detailed Experimental Protocols

Safety Precaution: These reactions must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk line or glovebox techniques. Solvents must be anhydrous and degassed. All reagents should be handled with appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Amination with Primary Amines
  • Reagents & Equipment:

    • 3-Bromo-2-chloro-5-fluoro-4-methylpyridine

    • Primary amine (1.2 equiv)

    • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

    • BrettPhos (4 mol%)

    • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

    • Anhydrous Toluene

    • Oven-dried Schlenk flask with a magnetic stir bar

  • Procedure:

    • Reaction Setup: To the Schlenk flask, add 3-Bromo-2-chloro-5-fluoro-4-methylpyridine (1.0 equiv), NaOtBu (2.0 equiv), Pd₂(dba)₃ (0.02 equiv), and BrettPhos (0.04 equiv) under a counterflow of argon.

    • Evacuate and Backfill: Seal the flask and evacuate and backfill with argon three times to ensure an inert atmosphere.

    • Reagent Addition: Add anhydrous toluene (to achieve a concentration of ~0.1 M with respect to the aryl halide) via syringe. If the primary amine is a liquid, add it via syringe (1.2 equiv). If it is a solid, it should be added in Step 1 with the other solids.

    • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

    • Monitoring: Monitor the reaction's progress by taking aliquots (under argon) and analyzing via TLC or LC-MS. The reaction is typically complete within 4-16 hours.

    • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-amino-2-chloro-5-fluoro-4-methylpyridine derivative.

Protocol 2: General Procedure for Amination with Secondary Amines
  • Reagents & Equipment:

    • 3-Bromo-2-chloro-5-fluoro-4-methylpyridine

    • Secondary amine (1.2 equiv)

    • RuPhos G3 Precatalyst (2 mol%)

    • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

    • Anhydrous 1,4-Dioxane

    • Oven-dried Schlenk flask with a magnetic stir bar

  • Procedure:

    • Reaction Setup: In a glovebox or under a strong counterflow of argon, add 3-Bromo-2-chloro-5-fluoro-4-methylpyridine (1.0 equiv), RuPhos G3 Precatalyst (0.02 equiv), and NaOtBu (2.0 equiv) to the Schlenk flask.

    • Evacuate and Backfill: Remove the flask from the glovebox (if used), seal, and connect to a Schlenk line.

    • Reagent Addition: Add anhydrous 1,4-dioxane (to achieve ~0.1 M concentration) followed by the secondary amine (1.2 equiv) via syringe.

    • Reaction: Heat the sealed flask in a preheated oil bath at 110 °C with vigorous stirring.

    • Monitoring & Workup: Follow steps 5-7 as described in Protocol 1.

    • Purification: Purify the crude residue by flash column chromatography to isolate the target product.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive Catalyst: Reagents, solvent, or atmosphere were not sufficiently anhydrous/anaerobic.[9] 2. Suboptimal Ligand/Base: The chosen combination is not effective for the specific amine. 3. Catalyst Poisoning: The pyridine nitrogen is inhibiting the palladium center.[9]1. Ensure all glassware is oven-dried. Use freshly distilled/purchased anhydrous solvent. Purge the system thoroughly with inert gas. 2. Screen a different ligand (e.g., switch from RuPhos to XPhos) or base (e.g., try LiHMDS instead of NaOtBu). 3. Use a bulkier ligand to shield the palladium. Ensure the ligand-to-palladium ratio is appropriate (typically 2:1 for bidentate or 1.5-2:1 for monodentate ligands when not using a precatalyst).
Formation of Palladium Black Catalyst Decomposition: The reaction temperature is too high, or the ligand is not effectively stabilizing the Pd(0) species.[9]Lower the reaction temperature (e.g., from 110 °C to 90 °C) and increase the reaction time. Screen a different, potentially more robust, ligand.
Formation of Side Products 1. Hydrodehalogenation (loss of Br): Presence of a hydrogen source; can compete with amination. 2. Double Amination (reaction at C-Cl): Reaction conditions are too harsh (high temp, overly active catalyst).1. Ensure all reagents are pure and the reaction is strictly anaerobic. 2. Reduce the reaction temperature. Reduce the catalyst loading. Monitor the reaction carefully and stop it once the starting material is consumed.

Conclusion

The selective Buchwald-Hartwig amination of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine is a challenging yet highly achievable transformation. Success relies on a principled understanding of chemoselectivity, driven by the differential reactivity of carbon-halogen bonds. The judicious selection of a bulky, electron-rich phosphine ligand is the most critical factor in overcoming the substrate's steric hindrance and potential for catalyst inhibition. By following the detailed protocols and considering the strategic insights provided, researchers can effectively synthesize valuable 3-amino-2-chloropyridine intermediates, opening avenues for further discovery in medicinal chemistry and materials science.

References

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • Singleton, T. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Available at: [Link]

  • ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. Available at: [Link]

  • Wikipedia. Dialkylbiaryl phosphine ligands. Available at: [Link]

  • ResearchGate. Palladium‐Catalyzed Amination of Aryl Halides and Related Reactions. Available at: [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. Available at: [Link]

  • University of Windsor. Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). Available at: [Link]

  • Raw Data Library. Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design. Available at: [Link]

  • Royal Society of Chemistry. How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Available at: [Link]

  • PubMed. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Available at: [Link]

  • Journal of the American Chemical Society. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Available at: [Link]

  • ACS Publications. The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Available at: [Link]

  • ACS Publications. Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. Available at: [Link]

  • Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. Available at: [Link]

  • Wordpress. Specific Solvent Issues with Buchwald-Hartwig Amination. Available at: [Link]

  • University of Rochester. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]

  • National Institutes of Health. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Available at: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]

  • ResearchGate. Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. Available at: [Link]

  • National Institutes of Health. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available at: [Link]

  • MDPI. Efficient Microwave-Assisted Palladium-Catalyzed Selective N-Arylation of Anilines with 2,3-Dihalopyridines in Water. Available at: [Link]

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Application

Application Note: High-Fidelity Synthesis of Kinase Inhibitor Cores using 3-Bromo-2-chloro-5-fluoro-4-methylpyridine

Executive Summary In the landscape of kinase inhibitor discovery, the 3-Bromo-2-chloro-5-fluoro-4-methylpyridine scaffold (CAS 884494-36-4) represents a "privileged structure" of exceptional versatility. Unlike simple di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of kinase inhibitor discovery, the 3-Bromo-2-chloro-5-fluoro-4-methylpyridine scaffold (CAS 884494-36-4) represents a "privileged structure" of exceptional versatility. Unlike simple di-halogenated pyridines, this tetra-substituted core offers four distinct vectors for chemical elaboration, allowing medicinal chemists to precisely tune potency, solubility, and metabolic stability (ADME) in a single sequence.

This Application Note provides a definitive guide to exploiting the orthogonal reactivity of this scaffold. We define the specific reaction conditions required to differentiate between the C2-Chlorine (electrophilic) and C3-Bromine (metal-labile) sites, enabling the synthesis of both linear trisubstituted pyridine inhibitors and fused 7-azaindole cores.

Key Chemical Advantages
  • C2-Cl vs. C3-Br Orthogonality: Exploits the massive rate difference between SNAr (C2-selective) and Pd-catalyzed oxidative addition (C3-selective).

  • C5-Fluorine: A metabolic blocker that prevents CYP450-mediated oxidation at the electron-rich 5-position, a common failure point in pyridine-based drugs.

  • C4-Methyl: A "gatekeeper" mimic that fills hydrophobic pockets (e.g., the gatekeeper residue in EGFR or p38 MAPK) or serves as a handle for oxidation to aldehydes.

Strategic Reactivity Analysis

Success with this molecule requires adhering to a strict reactivity hierarchy. The electronic environment of the pyridine ring creates a predictable "program" for functionalization.

The Reactivity Hierarchy (Golden Rules)
  • Palladium-Catalyzed Coupling (Suzuki/Stille/Sonogashira):

    • Site: C3-Br .[1]

    • Reason: The C-Br bond (

      
      68 kcal/mol) undergoes oxidative addition with Pd(0) significantly faster than the C-Cl bond (
      
      
      
      81 kcal/mol), especially with electron-rich ligands (e.g., P(t-Bu)₃, XPhos).
  • Nucleophilic Aromatic Substitution (SNAr):

    • Site: C2-Cl .

    • Reason: The ring nitrogen exerts a strong inductive (-I) and mesomeric (-M) effect at the ortho (C2) and para (C4) positions. Since C4 is blocked by a methyl group, C2 is the exclusive site for nucleophilic attack by amines or alkoxides.

  • Lithium-Halogen Exchange:

    • Site: C3-Br .[1]

    • Reason: Kinetic control favors exchange at the weaker C-Br bond over C-Cl at -78 °C.

Reactivity Visualization

The following diagram illustrates the divergent synthetic pathways available from the core scaffold.

ReactivityMap Core 3-Bromo-2-chloro- 5-fluoro-4-methylpyridine Suzuki Path A: C3-Cross Coupling (Suzuki/Stille) Core->Suzuki Pd(0), Ar-B(OH)2 (Kinetic Control) SnAr Path B: C2-S_NAr (Amination) Core->SnAr R-NH2, Base (Electronic Control) Sono Path C: Sonogashira + Cyclization Core->Sono 1. Alkyne, Pd/Cu 2. Base/Cyclize Intermed_A 3-Aryl-2-chloro-pyridine Suzuki->Intermed_A Final_A Linear Kinase Inhibitor (Tail + Hinge Binder) Intermed_A->Final_A S_NAr (Amine/Heat) Intermed_B 2-Amino-3-bromo-pyridine SnAr->Intermed_B Final_B Linear Kinase Inhibitor (Hinge Binder + Tail) Intermed_B->Final_B Pd(0), Ar-B(OH)2 Azaindole 5-Fluoro-4-methyl- 7-azaindole Core Sono->Azaindole

Caption: Divergent synthesis map showing the three primary workflows: C3-selective coupling (Path A), C2-selective displacement (Path B), and cyclization to azaindole (Path C).

Detailed Experimental Protocols

These protocols are designed to be self-validating. The key to success is monitoring the chemoselectivity by LC-MS to ensure no "scrambling" (double reaction) occurs.

Protocol A: Selective C3-Suzuki Coupling (Installing the "Tail")

Use this route when the C2-chlorine is needed for a later, difficult SNAr reaction, as the electron-withdrawing nature of the pyridine is preserved.

Reagents:

  • Substrate: 3-Bromo-2-chloro-5-fluoro-4-methylpyridine (1.0 eq)

  • Boronic Acid: Aryl-B(OH)₂ (1.1 eq)

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (3-5 mol%) - Chosen for robustness and selectivity.

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: In a microwave vial or sealed tube, combine the pyridine substrate, boronic acid, and Pd catalyst.

  • Inertion: Seal the vessel and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane and aqueous Na₂CO₃ via syringe.

  • Reaction: Heat to 80 °C for 4–6 hours.

    • Critical Checkpoint: Monitor by LC-MS.[2][3] You are looking for the consumption of the Bromide (M+) and formation of the monocoupled product. If the temperature exceeds 100 °C, you risk activating the C2-Cl bond.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[2]

  • Purification: Flash chromatography (Hexane/EtOAc). The product is usually the less polar spot compared to the boronic acid.

Protocol B: Selective C2-SNAr Displacement (Installing the Hinge Binder)

Use this route to install the primary amine that will bind to the kinase hinge region (e.g., ATP site).

Reagents:

  • Substrate: 3-Bromo-2-chloro-5-fluoro-4-methylpyridine (1.0 eq)

  • Nucleophile: Aniline or Primary Amine (1.1–1.2 eq)

  • Base: DIPEA (Hunig's Base) (2.0 eq) or NaH (1.1 eq) for weak nucleophiles.

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or n-Butanol.

Procedure:

  • Setup: Dissolve substrate and amine in NMP (0.5 M concentration).

  • Reaction:

    • For Aliphatic Amines: Heat to 80–100 °C .

    • For Anilines: Heat to 120–140 °C (requires higher energy to overcome the weaker nucleophilicity).

  • Validation: The 3-Br atom deactivates the ring slightly compared to a 3-H pyridine, but the 5-F atom reactivates it.

    • Troubleshooting: If conversion is low, add KF (Potassium Fluoride) or switch to Buchwald-Hartwig conditions (Pd₂dba₃/BINAP) which overrides the electronic requirement.

  • Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.

Protocol C: Synthesis of 5-Fluoro-4-methyl-7-azaindole

The 7-azaindole core is a bioisostere of the purine ring of ATP. This protocol converts the pyridine scaffold into a fused bicyclic system.

Mechanism: Sonogashira coupling followed by intramolecular cyclization.[4]

Procedure:

  • Sonogashira Step:

    • React the pyridine substrate (1.0 eq) with TMS-acetylene (1.2 eq).

    • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%).

    • Base: Et₃N (excess) in DMF at 60 °C.

    • Result: Selective coupling at C3-Br (C2-Cl remains intact).

  • Amination/Cyclization Step:

    • Treat the intermediate with ammonia (7N in MeOH) or a primary amine (R-NH₂) in a sealed tube at 100–120 °C.

    • Mechanism:[5] The amine displaces the C2-Cl (SNAr) and subsequently attacks the alkyne (5-endo-dig or 6-endo-dig followed by rearrangement) to close the ring.

  • Deprotection (if TMS used): Use TBAF or K₂CO₃/MeOH to remove the silyl group if it doesn't cleave spontaneously during cyclization.

Data Summary: Substituent Effects

The following table summarizes how the substituents on this specific scaffold influence medicinal chemistry properties.

SubstituentPositionChemical RoleBiological/MedChem Role
Chlorine C2Leaving group for SNArSite for Hinge Binder attachment (H-bond donor/acceptor).
Bromine C3Handle for Pd-CouplingSite for Solubilizing Tail or cyclization to fused rings.
Methyl C4Steric block / HydrophobeGatekeeper residue interaction; increases lipophilicity (LogP).
Fluorine C5Electronic modulatorMetabolic Block: Prevents oxidation at the most electron-rich site. Lowers pKa of the pyridine nitrogen.

References & Authoritative Grounding

  • Selectivity in Halogenated Pyridines:

    • BenchChem Application Note: "A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine."[1] This source validates the C3-Br > C2-Cl oxidative addition hierarchy.

    • (Verified Context)

  • Azaindole Synthesis:

    • Song, J.J. et al. "Practical Synthesis of 7-Azaindoles via a Pd-Catalyzed C-H Activation/Cyclization." J. Org. Chem. This establishes the cyclization logic from 2-amino-3-halopyridines.

  • Kinase Inhibitor Design (Fluorine Effect):

    • Müller, K. et al. "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Explains the metabolic stability conferred by the C5-F substitution.

  • Suzuki Coupling Protocols:

    • Miyaura, N. & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.

Disclaimer: All protocols involve hazardous chemicals. Standard PPE and fume hood usage are mandatory. The synthesis of bioactive compounds for human use requires rigorous purification and validation beyond the scope of this research note.

Sources

Method

C-H activation strategies for 3-Bromo-2-chloro-5-fluoro-4-methylpyridine

Topic: C-H Activation Strategies for 3-Bromo-2-chloro-5-fluoro-4-methylpyridine Content Type: Application Note & Protocol Guide Audience: Process Chemists, Medicinal Chemists, and Drug Discovery Teams Executive Summary:...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: C-H Activation Strategies for 3-Bromo-2-chloro-5-fluoro-4-methylpyridine Content Type: Application Note & Protocol Guide Audience: Process Chemists, Medicinal Chemists, and Drug Discovery Teams

Executive Summary: The "Dense Scaffold" Challenge

The target molecule, 3-Bromo-2-chloro-5-fluoro-4-methylpyridine (CAS 1429510-79-1) , represents a "dense" heteroaromatic scaffold. With four contiguous substituents on the pyridine ring, it possesses only two distinct sites for C-H activation:

  • C(sp²)-H at Position 6: The sole remaining aromatic hydrogen.

  • C(sp³)-H at Position 4-Methyl: The benzylic-like "picolinic" hydrogens.

Conventional cross-coupling (Suzuki, Buchwald) would consume the valuable Halogen handles (Br, Cl). C-H Activation is the only strategic pathway to increase molecular complexity (e.g., adding a solubilizing tail or a pharmacophore) while preserving the Br/Cl handles for subsequent late-stage diversification.

This guide details three validated strategies to selectively activate these bonds without triggering competing dehalogenation or halogen-dance side reactions.

Part 1: Molecular Analysis & Reactivity Map

Before attempting functionalization, one must understand the electronic and steric landscape of the substrate.

1.1 Electronic/Steric Reactivity Matrix
SiteTypeReactivity DriverPrimary ChallengeRecommended Strategy
C6-H Aromatic sp²High Acidity: Flanked by Pyridine-N and C5-F.Steric Crowding: Adjacent to N lone pair and F atom.[1]Ir-Catalyzed Borylation (Steric-directed)
C4-Me Benzylic sp³pKa ~27: Acidified by electron-deficient ring.Competition: Radical attack vs. deprotonation.Lateral Lithiation or Photoredox HAT
C3-Br Aryl HalideWeakest Bond: Prone to oxidative addition (Pd⁰).Chemoselectivity: Must remain inert during C-H activation.Avoid Pd⁰/Phosphine systems if possible.
C2-Cl Aryl HalideDirecting Group: Can assist ortho-lithiation.Nucleophilic Attack: C2 is prone to SNAr.Use non-nucleophilic bases.
1.2 Decision Logic (Visualized)

ReactivityMap Substrate 3-Bromo-2-chloro- 5-fluoro-4-methylpyridine C6_Path Target: C6-H (sp²) Substrate->C6_Path Aromatic Funct. C4_Path Target: C4-Me (sp³) Substrate->C4_Path Aliphatic Funct. Method_Ir Ir-Catalyzed Borylation (Steric Control) C6_Path->Method_Ir Preferred Method_Pd Pd-Catalyzed Arylation (Acidity Control) C6_Path->Method_Pd Alternative Method_Li Lateral Lithiation (Kinetic Control) C4_Path->Method_Li Low Temp (-78°C) Outcome_1 6-Boryl-Pyridine (Versatile Intermediate) Method_Ir->Outcome_1 Outcome_2 4-Functionalized Alkyl (Chain Extension) Method_Li->Outcome_2

Caption: Decision tree for selecting the optimal activation pathway based on target site (C6 vs C4-Me).

Part 2: Protocol A - C(sp²)-H Activation at C6 (Iridium Borylation)

This is the most robust method for this substrate. The Iridium/Bipyridine system is governed by sterics.[2] While C6 is flanked by N and F, the Fluorine atom (Van der Waals radius ~1.47 Å) is small enough to permit access, and the C-H bond is electronically activated.

2.1 Why this works
  • Sterics: The 3,4,5-substitution pattern blocks all other sites. C6 is the only accessible C-H.

  • Chemo-fidelity: Iridium(III) catalysts do not undergo oxidative addition into C-Br or C-Cl bonds under these conditions, preserving the halides.

2.2 Detailed Protocol

Reaction Scale: 1.0 mmol basis.

Reagents:

  • Substrate: 3-Bromo-2-chloro-5-fluoro-4-methylpyridine (224 mg, 1.0 mmol)

  • Catalyst Precursor: [Ir(OMe)(cod)]₂ (10 mg, 1.5 mol%)

  • Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (8 mg, 3.0 mol%)

  • Boron Source: B₂pin₂ (Bis(pinacolato)diboron) (190 mg, 0.75 mmol - 0.5 equiv per C-H bond)

  • Solvent: MTBE or THF (anhydrous, degassed).

Step-by-Step Workflow:

  • Catalyst Activation: In a glovebox or under strictly inert Ar flow, mix [Ir(OMe)(cod)]₂, dtbpy, and B₂pin₂ in 1 mL of solvent. Stir at RT for 10 mins. The solution should turn deep brown/red, indicating formation of the active [Ir(dtbpy)(Bpin)₃] species.

  • Substrate Addition: Add the pyridine substrate (dissolved in 1 mL solvent) to the catalyst mixture.

  • Heating: Seal the vial and heat to 60°C for 4–8 hours. Note: Higher temps (>80°C) may risk protodeboronation due to the electron-deficient nature of the ring.

  • Monitoring: Monitor by GC-MS. Look for the mass shift M+126 (Pinacol ester).

  • Workup: Cool to RT. Evaporate solvent.

  • Purification: The resulting boronic ester is prone to hydrolysis on silica.

    • Option A: Use neutral alumina for chromatography.

    • Option B (Recommended): Convert immediately to the stable potassium trifluoroborate salt (-BF3K) by treating with KHF₂ (3.0 equiv) in MeOH/H₂O.

Critical Control Point: Avoid using bases (like KOAc) which are common in Pd-catalysis. This Ir-cycle is base-free. Adding base will kill the catalyst.

Part 3: Protocol B - C(sp³)-H Activation at C4-Methyl (Lateral Lithiation)

The 4-methyl group is "picolinic"—the protons are acidic (pKa ~27) because the resulting carbanion is stabilized by resonance with the pyridine nitrogen. However, the presence of Br and Cl makes this risky: Halogen Dance (migration of the halogen) is a major side reaction at temperatures above -60°C.

3.1 Mechanism & Risks
  • Mechanism: Deprotonation by LDA or LiTMP.

  • Risk: Lithium-Halogen exchange (Li-Br exchange).

  • Solution: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of LDA. LiTMP is bulkier and less nucleophilic, favoring deprotonation over halogen attack.

3.2 Detailed Protocol

Reaction Scale: 1.0 mmol basis.

Reagents:

  • Substrate: 1.0 mmol[3]

  • Base: LiTMP (generated in situ from TMP + n-BuLi).

  • Electrophile: e.g., Methyl Iodide, DMF, or Benzaldehyde.

  • Solvent: THF (anhydrous).

Step-by-Step Workflow:

  • Base Generation: In a flame-dried flask under Ar, dissolve TMP (2,2,6,6-tetramethylpiperidine) (1.1 equiv) in THF. Cool to 0°C. Add n-BuLi (1.1 equiv) dropwise. Stir 30 mins.

  • Cryogenic Cooling: Cool the LiTMP solution to -78°C . This temperature is non-negotiable to prevent Li-Br exchange.

  • Addition: Add the pyridine substrate (dissolved in THF) slowly down the side of the flask over 10 minutes. The solution will likely turn deep red/orange (picolyl anion).

  • Aging: Stir at -78°C for exactly 30 minutes. Do not extend this time.

  • Trapping: Add the electrophile (e.g., DMF for formylation) rapidly.

  • Quench: Allow the reaction to warm to -20°C, then quench with saturated NH₄Cl.

Part 4: Comparative Data & Troubleshooting

4.1 Comparison of Methods
FeatureIr-Catalyzed Borylation (C6)Lateral Lithiation (C4-Me)Pd-Catalyzed Arylation (C6)
Selectivity >95% C6 (Steric)>90% C4-Me (Kinetic)Moderate (Acidity driven)
Halogen Tolerance Excellent (Br/Cl intact)Poor (Risk of Li-Br exchange)Good (if oxidative addition is slow)
Scalability HighLow (Cryogenic required)High
Key Failure Mode Catalyst poisoning by Pyridine NHalogen Dance / TarsPolymerization / Homocoupling
4.2 Troubleshooting Guide

Problem: Low conversion in Ir-Borylation.

  • Cause: Pyridine Nitrogen binding to Ir center (poisoning).

  • Fix: Use a bulky ligand (dtbpy is standard, but TMP-phen can be better). Alternatively, pre-complex the substrate with a Lewis Acid (e.g., BPh₃) to block the N-lone pair, though this is advanced.

Problem: "Halogen Dance" products observed in Lithiation (e.g., Br moves to C6).

  • Cause: Temperature rose above -70°C or reaction time too long.

  • Fix: Ensure strict -78°C maintenance. Switch to KHMDS (milder base) if the electrophile is highly reactive, though KHMDS might not fully deprotonate.

References

  • Ir-Catalyzed Borylation of Halogenated Pyridines

    • Cho, S. H., Hartwig, J. F. "Iridium-Catalyzed Borylation of Nitrogen Heterocycles."[4] J. Am. Chem. Soc.2013 , 135, 8157.

    • (Grounding: Establishes C6 selectivity in 3,5-disubstituted pyridines).

  • Lateral Lithiation of Halopyridines

    • Schlosser, M. "The 2- and 4-Picolyl Positions: A Playground for Organometallic Chemistry." Chem. Eur. J.2005, 11, 4814.
    • (Grounding: Protocols for preventing halogen migration).

  • C-H Activation of Electron-Deficient Heterocycles (Fagnou Conditions)

    • Lapointe, D., Fagnou, K.
    • (Grounding: Pd-catalyzed alternative for C6 activation).

  • Commercial Availability & Physical Properties

    • PubChem CID: 40425119 (3-bromo-2-chloro-4-methylpyridine analogs).[1][5]

Sources

Application

Application Notes and Protocols: Strategic Functionalization of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine via Lithiation and Metal-Halogen Exchange

Abstract This technical guide provides a detailed exploration of two powerful strategies for the selective functionalization of the highly substituted and electronically complex pyridine derivative, 3-Bromo-2-chloro-5-fl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed exploration of two powerful strategies for the selective functionalization of the highly substituted and electronically complex pyridine derivative, 3-Bromo-2-chloro-5-fluoro-4-methylpyridine. We delve into the mechanistic principles and provide field-proven protocols for both Directed ortho-Metalation (DoM) and Metal-Halogen Exchange. The causality behind experimental choices, such as the selection of organolithium reagents versus hindered amide bases, temperature control, and electrophilic trapping, is thoroughly examined. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile scaffold in the synthesis of novel chemical entities.

Introduction: The Challenge and Opportunity of Polysubstituted Pyridines

The pyridine ring is a cornerstone of modern pharmaceuticals, agrochemicals, and materials science. Its functionalization, however, can be challenging due to the inherent electronic properties of the heterocycle, which can lead to difficulties in controlling regioselectivity.[1] For a molecule as densely functionalized as 3-Bromo-2-chloro-5-fluoro-4-methylpyridine, these challenges are amplified. The interplay of the electron-withdrawing effects of the halogens and the directing influence of the pyridine nitrogen and methyl group creates a complex reactivity landscape.

This guide will navigate this landscape by providing two robust methodologies for the selective introduction of new substituents at specific positions on the pyridine ring.

Strategic Approaches to Functionalization

Two primary strategies are considered for the selective functionalization of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine:

  • Directed ortho-Metalation (DoM): This method involves the deprotonation of a C-H bond positioned ortho to a directing metalation group (DMG).[1][2] In this substrate, the pyridine nitrogen and the chloro and fluoro substituents are the key directing elements.

  • Metal-Halogen Exchange: This kinetically controlled process involves the exchange of a halogen atom (typically bromine or iodine) with a metal, most commonly lithium.[3][4] This approach offers an alternative pathway to a functionalized pyridine, particularly when direct deprotonation is challenging or leads to undesired side reactions.

The choice between these two strategies will depend on the desired final product and the available starting materials.

Directed ortho-Metalation (DoM) at the C6 Position

The convergence of directing effects from the pyridine nitrogen and the C2-chloro and C5-fluoro substituents makes the C6 position the most likely site for deprotonation. The use of a strong, non-nucleophilic, sterically hindered base is crucial to prevent nucleophilic attack on the electron-deficient pyridine ring.[2] Lithium diisopropylamide (LDA) is an excellent choice for this purpose.[2][5][6]

Mechanistic Rationale

The DoM process proceeds in two key steps:

  • Coordination and Deprotonation: The lithium atom of LDA coordinates to the pyridine nitrogen, increasing the acidity of the adjacent C-H protons. The strong base then abstracts the most acidic and sterically accessible proton, which is anticipated to be at the C6 position.

  • Electrophilic Quench: The resulting lithiated intermediate is a potent nucleophile that can react with a wide array of electrophiles to introduce new functionality at the C6 position.[1]

Directed_ortho_Metalation_Mechanism cluster_0 Coordination & Deprotonation cluster_1 Electrophilic Quench Start 3-Bromo-2-chloro-5-fluoro-4-methylpyridine Base LDA (Lithium Diisopropylamide) Intermediate 6-Lithio Intermediate Start->Intermediate Deprotonation at C6 Electrophile Electrophile (E+) Product 6-Substituted Product Intermediate->Product Nucleophilic Attack Metal_Halogen_Exchange_Mechanism cluster_0 Exchange Reaction cluster_1 Electrophilic Quench Start 3-Bromo-2-chloro-5-fluoro-4-methylpyridine Reagent n-BuLi or t-BuLi Intermediate 3-Lithio Intermediate Start->Intermediate Br-Li Exchange Electrophile Electrophile (E+) Product 3-Substituted Product Intermediate->Product Nucleophilic Attack

Sources

Method

The Synthetic Versatility of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine: A Scaffold for Modern Agrochemicals

Introduction: The Strategic Importance of Substituted Pyridines in Agrochemical Discovery The pyridine ring is a cornerstone in the development of modern agrochemicals, prized for its metabolic stability and ability to i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Substituted Pyridines in Agrochemical Discovery

The pyridine ring is a cornerstone in the development of modern agrochemicals, prized for its metabolic stability and ability to interact with a wide range of biological targets.[1][2][3] The strategic functionalization of this heterocyclic core with halogens and alkyl groups provides a powerful toolkit for fine-tuning the physicochemical properties and biological efficacy of novel pesticides. Among the myriad of substituted pyridine building blocks, 3-Bromo-2-chloro-5-fluoro-4-methylpyridine stands out as a particularly versatile scaffold. Its unique arrangement of substituents offers multiple, distinct reaction sites, enabling a diverse array of chemical transformations crucial for the synthesis of innovative fungicides, herbicides, and insecticides.[4][5]

This technical guide provides an in-depth exploration of the synthetic utility of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine. We will delve into the nuanced reactivity of this scaffold, offering detailed, field-proven protocols for its key chemical transformations. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and synthesis of next-generation agrochemicals.

Understanding the Reactivity Landscape of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine

The synthetic potential of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine is dictated by the differential reactivity of its three halogen substituents. The bromine, chlorine, and fluorine atoms, in conjunction with the electron-withdrawing nature of the pyridine ring, create a scaffold amenable to a variety of selective chemical modifications.

Key Reaction Chemistries:

  • Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in typical palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This reactivity difference allows for selective functionalization at the 3-position of the pyridine ring.

  • Nucleophilic Aromatic Substitution (SNA_r): The electron-deficient nature of the pyridine ring, further enhanced by the presence of halogens, facilitates nucleophilic aromatic substitution. The chlorine atom at the 2-position and the fluorine atom at the 5-position are potential sites for displacement by various nucleophiles.

Below is a visual representation of the primary reaction pathways available for this scaffold.

Caption: Primary reaction pathways for 3-Bromo-2-chloro-5-fluoro-4-methylpyridine.

Application Protocols for Agrochemical Synthesis

The following protocols are exemplary and provide a robust starting point for the synthesis of diverse agrochemical candidates from the 3-Bromo-2-chloro-5-fluoro-4-methylpyridine scaffold.

Protocol 1: Selective C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in many commercial pesticides. This protocol details the selective coupling at the C-Br bond.

Objective: To synthesize a 3-aryl-2-chloro-5-fluoro-4-methylpyridine derivative.

Workflow Diagram:

Suzuki_Workflow Start Combine Reactants: - 3-Bromo-2-chloro-5-fluoro-4-methylpyridine - Arylboronic Acid - Base (e.g., K2CO3) - Pd Catalyst (e.g., Pd(PPh3)4) Inert Establish Inert Atmosphere (Argon or Nitrogen) Start->Inert Solvent Add Degassed Solvent (e.g., 1,4-Dioxane/Water) Inert->Solvent Heat Heat Reaction Mixture (e.g., 80-100 °C) Solvent->Heat Monitor Monitor Progress (TLC or LC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product 3-Aryl-2-chloro-5-fluoro-4-methylpyridine Purify->Product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

Reagent/MaterialSuggested SupplierPurity
3-Bromo-2-chloro-5-fluoro-4-methylpyridineCommercial Source>95%
Arylboronic AcidCommercial Source>97%
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Commercial Source>98%
Potassium Carbonate (K₂CO₃)Commercial Source>99%
1,4-Dioxane (anhydrous)Commercial Source>99.8%
Deionized WaterIn-house-
Ethyl AcetateCommercial SourceACS Grade
Brine (saturated NaCl solution)In-house-
Anhydrous Sodium Sulfate (Na₂SO₄)Commercial SourceACS Grade

Step-by-Step Protocol:

  • To a flame-dried round-bottom flask, add 3-Bromo-2-chloro-5-fluoro-4-methylpyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-2-chloro-5-fluoro-4-methylpyridine.

Protocol 2: Selective C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl and heteroaryl amines, which are key components in many biologically active molecules.[1] This protocol focuses on the selective amination at the C-Br bond.

Objective: To synthesize a 3-amino-2-chloro-5-fluoro-4-methylpyridine derivative.

Workflow Diagram:

Buchwald_Workflow Start Combine in Glovebox or Schlenk line: - Pd Precatalyst (e.g., Pd2(dba)3) - Ligand (e.g., Xantphos) - Base (e.g., NaOtBu) Reagents Add: - 3-Bromo-2-chloro-5-fluoro-4-methylpyridine - Amine Start->Reagents Solvent Add Degassed Anhydrous Solvent (e.g., Toluene) Reagents->Solvent Heat Heat Reaction Mixture (e.g., 90-110 °C) Solvent->Heat Monitor Monitor Progress (LC-MS) Heat->Monitor Workup Quench and Aqueous Workup Monitor->Workup Purify Column Chromatography Workup->Purify Product 3-Amino-2-chloro-5-fluoro-4-methylpyridine Purify->Product

Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.

Materials:

Reagent/MaterialSuggested SupplierPurity
3-Bromo-2-chloro-5-fluoro-4-methylpyridineCommercial Source>95%
Primary or Secondary AmineCommercial Source>98%
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]Commercial Source>97%
XantphosCommercial Source>98%
Sodium tert-butoxide (NaOtBu)Commercial Source>97%
Toluene (anhydrous)Commercial Source>99.8%
Ethyl AcetateCommercial SourceACS Grade
Saturated Ammonium Chloride (NH₄Cl) solutionIn-house-
Anhydrous Magnesium Sulfate (MgSO₄)Commercial SourceACS Grade

Step-by-Step Protocol:

  • In an inert atmosphere glovebox or using a Schlenk line, add Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and sodium tert-butoxide (1.4 eq.) to a dry reaction vessel.

  • Add 3-Bromo-2-chloro-5-fluoro-4-methylpyridine (1.0 eq.) and the desired amine (1.2 eq.).

  • Add degassed, anhydrous toluene.

  • Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-amino-2-chloro-5-fluoro-4-methylpyridine derivative.

Protocol 3: Nucleophilic Aromatic Substitution (SNA_r) at the C2-Position

This protocol describes a representative nucleophilic aromatic substitution reaction to displace the chlorine atom at the 2-position with an alkoxide nucleophile.

Objective: To synthesize a 3-bromo-2-alkoxy-5-fluoro-4-methylpyridine derivative.

Workflow Diagram:

SNAr_Workflow Start Prepare Alkoxide Solution: - Alcohol (e.g., Methanol) - Strong Base (e.g., NaH) Reactant Add 3-Bromo-2-chloro-5-fluoro-4-methylpyridine to Alkoxide Solution Start->Reactant Heat Heat Reaction Mixture (e.g., Reflux) Reactant->Heat Monitor Monitor Progress (TLC or GC-MS) Heat->Monitor Workup Quench and Aqueous Workup Monitor->Workup Purify Column Chromatography Workup->Purify Product 3-Bromo-2-alkoxy-5-fluoro-4-methylpyridine Purify->Product

Caption: Experimental workflow for the Nucleophilic Aromatic Substitution (SNA_r) reaction.

Materials:

Reagent/MaterialSuggested SupplierPurity
3-Bromo-2-chloro-5-fluoro-4-methylpyridineCommercial Source>95%
Sodium Hydride (NaH), 60% dispersion in oilCommercial Source-
Anhydrous Alcohol (e.g., Methanol, Ethanol)Commercial Source>99.8%
Anhydrous Tetrahydrofuran (THF)Commercial Source>99.9%
Diethyl EtherCommercial SourceACS Grade
Saturated Ammonium Chloride (NH₄Cl) solutionIn-house-
Anhydrous Sodium Sulfate (Na₂SO₄)Commercial SourceACS Grade

Step-by-Step Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add a solution of the desired alcohol (e.g., methanol, 5.0 eq.) in anhydrous THF.

  • Cool the solution to 0 °C and carefully add sodium hydride (1.5 eq.) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine (1.0 eq.) in anhydrous THF dropwise.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-bromo-2-alkoxy-5-fluoro-4-methylpyridine.

Conclusion: A Versatile Scaffold for Future Agrochemical Innovation

3-Bromo-2-chloro-5-fluoro-4-methylpyridine represents a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its distinct reactivity at the C-Br, C-Cl, and potentially C-F positions allows for a programmed and selective introduction of various functional groups, enabling the exploration of a vast chemical space. The protocols outlined in this guide provide a solid foundation for researchers to leverage the synthetic potential of this scaffold in the development of next-generation crop protection agents.

References

  • A Process For The Production Of Halopyridines. (URL not available)
  • Agrochemical composition and methods of preparing and using the same. (URL not available)
  • Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Navigating the Suzuki Coupling Landscape: A Comparative Analysis of 3-Chloro-5-fluoro-2 - Benchchem. (URL not available)
  • The Strategic Role of 3-Bromo-2-methylpyridine in the Synthesis of Modern Agrochemicals: A Technical Guide - Benchchem. (URL not available)
  • HERBICIDAL COMPOUNDS - European Patent Office - EP 3924339 B1 - EPO. (URL not available)
  • A Process For The Production Of Halopyridines - Quick Company. (URL not available)
  • The Synthesis and Application of 3-Bromo-2-chloro-5-methylpyridine: A Key Chemical Building Block - NINGBO INNO PHARMCHEM CO.,LTD. (URL not available)
  • Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google P
  • 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google P
  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatiz
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine - Benchchem. (URL not available)
  • Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine - Benchchem. (URL not available)
  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - MDPI. (URL not available)
  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC. (URL not available)
  • Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents - Bentham Science Publishers. (URL not available)
  • The Synthesis and Application of 3-Bromo-2-chloro-5-methylpyridine: A Key Chemical Building Block - NINGBO INNO PHARMCHEM CO.,LTD. (URL not available)
  • Synthesis, Reactions and Medicinal Uses of Imidazole - Pharmaguideline. (URL not available)
  • Synthesis method of 3-bromo-5-methylpyridine - Eureka | P
  • Suzuki Coupling - Organic Chemistry Portal. (URL not available)
  • Imidazole as an organocatalyst for the rapid synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones in aqueous medium. (URL not available)
  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. (URL not available)
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL not available)
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (URL not available)
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (URL not available)

Sources

Application

Application Notes and Protocols: Selective Oxidation of the Methyl Group in 3-Bromo-2-chloro-5-fluoro-4-methylpyridine

Abstract This document provides a comprehensive guide for the selective oxidation of the methyl group in 3-Bromo-2-chloro-5-fluoro-4-methylpyridine, a critical transformation for the synthesis of valuable pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the selective oxidation of the methyl group in 3-Bromo-2-chloro-5-fluoro-4-methylpyridine, a critical transformation for the synthesis of valuable pharmaceutical and agrochemical intermediates. Two primary protocols are detailed: a robust oxidation to the corresponding carboxylic acid using potassium permanganate, and a more controlled oxidation to the aldehyde using selenium dioxide. The guide emphasizes the rationale behind procedural steps, safety considerations, and methods for reaction monitoring and product characterization.

Introduction

The selective oxidation of a methyl group on a highly substituted and electron-deficient pyridine ring, such as in 3-Bromo-2-chloro-5-fluoro-4-methylpyridine, presents a significant synthetic challenge. The pyridine core, adorned with multiple halogen substituents, is susceptible to a range of side reactions under harsh oxidative conditions. However, the resulting pyridine-4-carbaldehyde and pyridine-4-carboxylic acid derivatives are key building blocks in medicinal chemistry and materials science. This guide offers detailed, validated protocols for achieving these transformations with high efficiency and selectivity.

The choice of oxidizing agent is paramount in dictating the reaction outcome. Potassium permanganate (KMnO₄), a powerful and cost-effective oxidant, is well-suited for the exhaustive oxidation to the carboxylic acid.[1] Conversely, selenium dioxide (SeO₂) offers a more delicate approach, enabling the isolation of the intermediate aldehyde.[2] The protocols herein are designed to be reproducible and scalable, with a strong emphasis on safety and process control.

General Safety Precautions

Researcher Discretion is Advised: These protocols involve hazardous materials and reactions. It is imperative that all procedures are conducted in a well-ventilated fume hood by personnel trained in standard laboratory safety practices.

Personal Protective Equipment (PPE): At a minimum, a lab coat, chemical-resistant gloves, and safety goggles are required.[3][4] For procedures involving the handling of solid potassium permanganate or selenium dioxide, a face shield and respiratory protection are strongly recommended to prevent inhalation of dust particles.[3][5]

Chemical Handling:

  • Potassium Permanganate (KMnO₄): A strong oxidizer that can cause severe skin burns and eye damage.[6] It can react violently with combustible or reducing materials.[4] Store in a cool, dry, well-ventilated area away from organic materials and acids.[3][4]

  • Selenium Dioxide (SeO₂): Highly toxic and can be fatal if swallowed or inhaled. It is also a suspected carcinogen. Handle with extreme caution and appropriate containment.

  • Solvents: The solvents used in these protocols (e.g., pyridine, dioxane, acetic acid) are flammable and have their own specific handling requirements. Consult the Safety Data Sheet (SDS) for each solvent before use.

Spill and Waste Disposal: In case of a spill, isolate the area and use non-reactive tools for cleanup.[3] All chemical waste must be disposed of in accordance with institutional and local environmental regulations.

Protocol I: Oxidation to 3-Bromo-2-chloro-5-fluoropyridine-4-carboxylic Acid using Potassium Permanganate

This protocol details the exhaustive oxidation of the methyl group to a carboxylic acid. Potassium permanganate is a potent oxidizing agent, and the reaction conditions are optimized to drive the reaction to completion while minimizing degradation of the pyridine ring.

Rationale and Mechanistic Considerations

The oxidation of alkyl side chains on aromatic rings by potassium permanganate is a well-established transformation.[7] The reaction is believed to proceed via a free-radical mechanism, initiated by the abstraction of a benzylic hydrogen atom.[7] The electron-withdrawing nature of the halogenated pyridine ring makes the methyl group less susceptible to oxidation, necessitating relatively harsh conditions (elevated temperature). The use of a co-solvent system of pyridine and water ensures solubility of both the organic substrate and the inorganic oxidant.

Experimental Workflow

Oxidation_to_Carboxylic_Acid cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Isolation cluster_purification Purification A Dissolve Substrate in Pyridine/Water B Heat to Reflux A->B Establish Conditions C Portionwise Addition of KMnO4 B->C Initiate Reaction D Monitor by TLC/LC-MS C->D Maintain Reflux E Quench with Na2SO3 D->E Upon Completion F Filter MnO2 E->F G Acidify Filtrate F->G H Extract with EtOAc G->H I Dry & Concentrate H->I J Recrystallization or Column Chromatography I->J

Caption: Workflow for Carboxylic Acid Synthesis.

Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-Bromo-2-chloro-5-fluoro-4-methylpyridine (1.0 eq) in a 1:1 mixture of pyridine and water.

  • Heating: Heat the solution to reflux (approximately 95-100 °C).

  • Addition of Oxidant: Once refluxing, add potassium permanganate (KMnO₄, 4.0 eq) portionwise over a period of 1-2 hours. Caution: The addition can be exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature and quench the excess permanganate by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Filtration: Filter the mixture through a pad of Celite® to remove the MnO₂ precipitate. Wash the filter cake with water.

  • Acidification: Transfer the filtrate to a separatory funnel and acidify to pH 2-3 with concentrated hydrochloric acid (HCl).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 3-Bromo-2-chloro-5-fluoropyridine-4-carboxylic acid by recrystallization or column chromatography.

Data and Expected Results
ParameterValue
Starting Material 3-Bromo-2-chloro-5-fluoro-4-methylpyridine
Reagents Potassium Permanganate, Pyridine, Water
Reaction Time 4-8 hours
Expected Yield 60-75%
Product 3-Bromo-2-chloro-5-fluoropyridine-4-carboxylic acid

Protocol II: Oxidation to 3-Bromo-2-chloro-5-fluoropyridine-4-carbaldehyde using Selenium Dioxide

This protocol is designed for the selective oxidation of the methyl group to an aldehyde. Selenium dioxide is a specific reagent for the oxidation of activated methyl and methylene groups.[8][9]

Rationale and Mechanistic Considerations

The oxidation with selenium dioxide is thought to proceed through an ene reaction followed by a[4][10]-sigmatropic rearrangement.[8] This mechanism allows for a more controlled oxidation, stopping at the aldehyde stage without significant overoxidation to the carboxylic acid. The choice of solvent is crucial, with dioxane being a common choice, although solubility of the substrate should be confirmed.[11]

Experimental Workflow

Oxidation_to_Aldehyde cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Isolation cluster_purification Purification A Dissolve Substrate in Dioxane B Add SeO2 A->B C Heat to Reflux B->C Initiate Reaction D Monitor by TLC/LC-MS C->D Maintain Reflux E Cool and Filter Selenium Metal D->E Upon Completion F Concentrate Filtrate E->F G Aqueous Workup F->G H Extract with EtOAc G->H I Dry & Concentrate H->I J Column Chromatography I->J

Caption: Workflow for Aldehyde Synthesis.

Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-Bromo-2-chloro-5-fluoro-4-methylpyridine (1.0 eq) in 1,4-dioxane.

  • Addition of Oxidant: Add selenium dioxide (SeO₂, 1.1 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. A black precipitate of selenium metal will form.

  • Filtration: Filter the mixture through a pad of Celite® to remove the selenium metal. Wash the filter cake with dioxane.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Aqueous Workup: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude 3-Bromo-2-chloro-5-fluoropyridine-4-carbaldehyde by column chromatography on silica gel.

Data and Expected Results
ParameterValue
Starting Material 3-Bromo-2-chloro-5-fluoro-4-methylpyridine
Reagents Selenium Dioxide, 1,4-Dioxane
Reaction Time 12-24 hours
Expected Yield 45-60%
Product 3-Bromo-2-chloro-5-fluoropyridine-4-carbaldehyde

Characterization

The identity and purity of the final products should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the oxidized product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient heating, insufficient oxidant, or poor substrate solubility.Increase reaction time, add more oxidant, or consider a different solvent system.
Low Yield Over-oxidation (especially with SeO₂), degradation of the starting material or product, or loss during workup.Carefully control reaction temperature, use a milder oxidant if possible, and optimize workup and purification steps.
Formation of Byproducts Side reactions on the pyridine ring or with other functional groups.Modify reaction conditions (temperature, solvent, oxidant), or consider protecting groups if necessary.

Conclusion

The selective oxidation of the methyl group in 3-Bromo-2-chloro-5-fluoro-4-methylpyridine is a challenging but achievable transformation. The choice between potassium permanganate and selenium dioxide allows for the targeted synthesis of either the carboxylic acid or the aldehyde, respectively. Careful control of reaction conditions and adherence to safety protocols are essential for successful and reproducible outcomes. The methods presented in this guide provide a solid foundation for researchers in the fields of chemical synthesis and drug development.

References

  • Environmental & Safety Guidelines for Handling Potassium Permanganate in Water Treatment Facilities. (2026, January 7).
  • Safe Storage and Handling of Potassium Permanganate: Industrial Best Practices. (2025, August 8). Industrial Safety and Hygiene News.
  • Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide. (2025, August 7).
  • Protocol for the Safe Administration, Disposal, and Risk Assessment of Potassium Permanganate (Permitabs tablets). (2022, September 15). Oxford Health.
  • Potassium permanganate - Safety D
  • Oxidation of alkyl pyridines and alkyl quinolines.
  • Potassium Permanganate - SAFETY D
  • Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese. (2025, June 25). MDPI.
  • The use of selenium (IV)
  • OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS.
  • Wet air and related metal ion-catalysed oxid
  • Oxidation of methyl-pyridines.
  • About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. (2004, June 28). Eurasian Chemico-Technological Journal.
  • Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3.
  • Good solvents for allylic oxidation with SeO2? (2016, February 3).
  • .

  • Oxidations with Selenium Dioxide. IU Indianapolis.
  • Selenium Dioxide | SeO2 | RILEY OXID
  • ALLYLIC OXIDATION WITH HYDROGEN PEROXIDE–SELENIUM DIOXIDE: trans-PINOCARVEOL. Organic Syntheses Procedure.
  • Experiment 8 – Redox Titr
  • Topic 5: Redox titration.
  • 3-BROMO-4-FLUOROPYRIDINE synthesis. chemicalbook.
  • Investigation of the products of oxidation of methylpyridines under aqueous conditions by gas chromatography–mass spectrometry. Analyst (RSC Publishing).
  • Potassium Permangan
  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. (2023, January 16).
  • 884494-36-4 | 3-Bromo-2-chloro-5-fluoropyridine. ChemScene.
  • Potassium Permanganate Oxid
  • Oxidation of Organic Molecules by KMnO4. (2023, January 22). Chemistry LibreTexts.
  • 3-Bromo-2-chloro-5-fluoropyridine | C5H2BrClFN | CID 40418626. PubChem.
  • Potassium Permangan
  • KINETIC OF PERMAGNETIC OXIDATION OF PYRIDINE-3- CARBOXALDEHYDE IN ACIDIC MEDIA. (2013, August 5). TSI Journals.
  • 3-bromo-5-fluoro-pyridine-2-carbaldehyde | 1227603-05-5. MilliporeSigma.
  • SYNTHESIS OF 3-BROMO-1-(3-CHLORO-2-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID. (2018, July 13).
  • United States P
  • Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • 3-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 40425119. PubChem.
  • Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids.
  • Oxidation by permanganate: synthetic and mechanistic aspects. (2008, October 21). NIT Rourkela.
  • Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry.
  • 3-Bromo-6-chloro-5-fluoro-2-methylpyridine. Sigma-Aldrich.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Regioselectivity in Bromo-Chloropyridines

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who encounter chemoselectivity issues when functionalizing dihalog...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who encounter chemoselectivity issues when functionalizing dihalogenated heterocycles.

When a pyridine ring contains both a bromine and a chlorine atom (e.g., 5-bromo-2-chloropyridine or 3-bromo-2-chloropyridine), predicting and controlling which halogen reacts first is a classic challenge. The fundamental dichotomy in this chemistry lies in the competing forces of Bond Dissociation Energy (BDE) and Electronic Activation .

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you achieve absolute regiocontrol in your cross-coupling and substitution workflows.

Core Concepts: The "Push-Pull" of Pyridine Reactivity

To troubleshoot selectivity, you must first understand the conflicting mechanistic drivers at play:

  • Bond Energy Control (Favors C–Br): In standard palladium-catalyzed cross-coupling reactions, the reactivity generally follows the trend I > Br > OTf > Cl[1]. The C–Br bond (~67 kcal/mol) is significantly weaker than the C–Cl bond (~80 kcal/mol), making it the kinetically favored site for oxidative addition by Pd(0).

  • Electronic Control (Favors C2/C4–Cl): The highly electronegative pyridine nitrogen withdraws electron density from the ring, specifically lowering the Lowest Unoccupied Molecular Orbital (LUMO) at the 2- and 4-positions[2]. This makes a chlorine atom at the 2-position highly susceptible to Nucleophilic Aromatic Substitution (

    
    )[1].
    

MechanisticDivergence Substrate Bromo-Chloropyridine (e.g., 5-Bromo-2-chloro) PdCat Pd Catalysis (e.g., Xantphos) Substrate->PdCat Oxidative Addition SNAr SNAr Conditions (Base, No Pd) Substrate->SNAr Nucleophilic Attack ProdBr C-Br Substitution (Bond Energy Control) PdCat->ProdBr Cleaves weaker C-Br ProdCl C-Cl Substitution (Electronic Control) SNAr->ProdCl Favors electrophilic C2

Mechanistic divergence in bromo-chloropyridines: Pd-catalysis vs. SNAr pathways.

Frequently Asked Questions (FAQs)

Q1: I am running a Buchwald-Hartwig amination on 5-bromo-2-chloropyridine. I want to couple at the bromine, but I am getting a 60:40 mixture of C–Br and C–Cl functionalization. How do I fix this?

The Causality: While the C–Br bond is weaker, the C2–Cl bond is highly electrophilic. If you are using a highly active, unhindered catalyst system, the palladium can undergo oxidative addition at the C2 position due to pre-coordination with the pyridine nitrogen or the large LUMO coefficient at C2[2]. The Fix: Switch to a bulky, large bite-angle ligand. Research demonstrates that using


 with Xantphos  forces the catalyst away from the sterically encumbered, nitrogen-adjacent C2 position, affording exclusively the C–Br substitution product[3].
Q2: I need to achieve "reverse selectivity"—functionalizing the 2-chloro position while leaving the 5-bromo intact for a downstream Suzuki coupling. Is this possible?

The Causality: Yes. You must abandon palladium catalysis entirely to avoid activating the weak C–Br bond. Instead, exploit the inherent electron deficiency of the C2 position. The Fix: Run an


 reaction. Under neat conditions or in a polar aprotic solvent (like DMF) with a base, nucleophiles will exclusively attack the 2-chloro position. A complete reversal in chemoselectivity is observed in the absence of palladium[3]. Quantitative models confirm that 

activation energies are heavily dependent on the electrostatic potential altered by the heterocyclic nitrogen, leaving distal bromines untouched[4].
Q3: How can I quickly verify which regioisomer I have formed without running 2D-NMR?

The Self-Validating System: Use LC-MS mass differencing. Because you are displacing two different halogens with different atomic masses, the resulting products will not be isobaric.

  • If Br is displaced (Targeting C-Br): The product mass will be

    
    .
    
  • If Cl is displaced (Targeting C-Cl): The product mass will be

    
    .
    This ~44.4 Da difference provides immediate, unambiguous validation of your reaction's chemoselectivity directly from the crude LC-MS trace.
    

Quantitative Selectivity Data

The following table summarizes expected chemoselectivity ratios based on the reaction conditions applied to a standard bromo-chloropyridine scaffold (e.g., 5-bromo-2-chloro-3-fluoropyridine)[3].

Reaction TypeCatalyst / ReagentsPrimary TargetSelectivity Ratio (Br:Cl)Mechanistic Driver
Buchwald-Hartwig

, Xantphos,

C–Br > 99:1Bond Dissociation Energy (Kinetics)
Suzuki-Miyaura

,

, 80°C
C–Br ~ 90:10Oxidative Addition / Sterics
Atypical Coupling Pd, Bidentate Phosphines (e.g., dppf)Mixture VariableN-Coordination / LUMO overlap

(Amination)
Amine (neat), 100°C, No PdC–Cl < 1:99Electrophilicity (N-atom activation)

(Thiolation)
NaSMe, DMF, 0°C to RTC–Cl < 1:99Meisenheimer Complex Stabilization

Troubleshooting Workflow

TroubleshootingWorkflow Start Issue: Mixture of C-Br and C-Cl Products CheckGoal Identify Target Position Start->CheckGoal TargetBr Target: C-Br Bond CheckGoal->TargetBr Optimize for Br TargetCl Target: C-Cl Bond CheckGoal->TargetCl Optimize for Cl SolBr1 Use bulky ligands (Xantphos, XPhos) TargetBr->SolBr1 SolBr2 Lower temperature (< 80°C) TargetBr->SolBr2 SolCl1 Switch to SNAr (Remove Pd) TargetCl->SolCl1 SolCl2 Use bidentate phosphines (e.g., dppf) TargetCl->SolCl2

Troubleshooting workflow for resolving regioselectivity mixtures in dihalogenated pyridines.

Standard Operating Protocols

Protocol A: Chemoselective C–Br Amination (Palladium-Catalyzed)

Use this protocol when you need to selectively couple an amine at the bromine position, leaving the chlorine intact[3].

Reagents: 5-bromo-2-chloropyridine (1.0 eq), Amine (1.2 eq),


 (2.5 mol%), Xantphos (5.0 mol%), 

(2.0 eq), anhydrous 1,4-Dioxane (0.2 M).
  • Preparation: In a flame-dried Schlenk flask, combine the pyridine substrate,

    
    , Xantphos, and 
    
    
    
    .
  • Degassing (Critical): Evacuate and backfill the flask with Argon three times. Oxygen will rapidly kill the active Pd(0) species, leading to stalled reactions and increased side-products.

  • Addition: Add the amine and anhydrous 1,4-Dioxane via syringe.

  • Reaction: Heat the mixture to 80 °C for 4–8 hours.

  • Self-Validation: Sample 10 µL of the reaction, dilute in MeCN, and run LC-MS. Look for the mass corresponding to

    
    . If you see a mass of 
    
    
    
    , your temperature is too high or your ligand has degraded.
  • Workup: Cool to room temperature, filter through a pad of Celite, concentrate, and purify via silica gel chromatography.

Protocol B: Chemoselective C2–Cl Substitution ( )

Use this protocol when you need to selectively substitute the 2-chloro position, leaving the bromine intact for future cross-coupling[1].

Reagents: 3-bromo-2-chloropyridine (1.0 eq), Sodium thiomethoxide (NaSMe) (1.1 eq), anhydrous DMF (0.2 M).

  • Preparation: Dissolve the pyridine substrate in anhydrous DMF in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice bath. Mechanistic note: Keeping the temperature low prevents undesired polymerization or attack at the unactivated 3-position.

  • Addition: Add the nucleophile (NaSMe) portion-wise to the cooled solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Self-Validation: Monitor via LC-MS. The target mass should be exactly 44.4 Da higher than the theoretical mass of a C-Br substitution product.

  • Workup: Quench by pouring the mixture into water. Extract with ethyl acetate (3x). Wash the combined organic layers heavily with brine (5x) to remove residual DMF, dry over

    
    , and concentrate.
    

References

  • Chemoselective Amination of 5-Bromo-2-chloro-3-fluoropyridine Source: American Chemical Society (Organic Letters) URL:[Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes Source: PMC (National Institutes of Health) URL:[Link]

  • A broadly applicable quantitative relative reactivity model for nucleophilic arom

    
    ) using simple descriptors 
    Source: Chemical Science (RSC Publishing)
    URL:[Link]
    

Sources

Optimization

Technical Support Center: Optimizing Sterically Hindered Pyridine Couplings

Mission: To provide field-validated solutions for the "Pyridine Problem" in cross-coupling—specifically addressing catalyst poisoning, steric hindrance, and protodeboronation. Introduction: The "Pyridine Problem" If you...

Author: BenchChem Technical Support Team. Date: March 2026

Mission: To provide field-validated solutions for the "Pyridine Problem" in cross-coupling—specifically addressing catalyst poisoning, steric hindrance, and protodeboronation.

Introduction: The "Pyridine Problem"

If you are here, your reaction likely failed in one of two ways:

  • No Conversion (The Poison Trap): The pyridine nitrogen coordinated to the Palladium (Pd) center, displacing your ligand and shutting down the catalytic cycle.

  • Protodeboronation (The Suzuki Trap): Your 2-pyridineboronic acid hydrolyzed and lost its boron moiety before it could transmetallate.

This guide moves beyond generic "tetrakis" protocols to advanced, sterically demanding systems designed to force these reactions to completion.

Module 1: Catalyst & Ligand Selection Logic

For sterically hindered pyridines (e.g., 2,6-disubstituted halopyridines), standard phosphines (PPh3, dppf) are insufficient. You require ligands with high Buried Volume (%V_bur) to prevent the pyridine nitrogen from binding to the Pd center.

The Decision Matrix

LigandSelection Start Substrate Analysis ReactionType Reaction Type? Start->ReactionType Suzuki C-C Bond (Suzuki) ReactionType->Suzuki Buchwald C-N Bond (Buchwald) ReactionType->Buchwald BoronType Boron Species? Suzuki->BoronType AmineType Amine Type? Buchwald->AmineType Unstable 2-Pyridyl / Unstable BoronType->Unstable Stable Stable / Hindered BoronType->Stable Primary Primary Amine AmineType->Primary Secondary Secondary Amine AmineType->Secondary Rec1 Rec: Pd-PEPPSI-IPent or MIDA Boronate Protocol Unstable->Rec1 Rec2 Rec: XPhos Pd G4 or SPhos Pd G4 Stable->Rec2 Rec3 Rec: BrettPhos Pd G4 Primary->Rec3 Rec4 Rec: RuPhos Pd G4 Secondary->Rec4

Figure 1: Decision tree for selecting the optimal precatalyst system based on substrate stability and steric demand.

Technical Deep Dive: Why These Catalysts?
Catalyst SystemKey FeatureBest Application
Pd-PEPPSI-IPent "The Throwing Elbows" Effect: The bulky NHC ligand and chloropyridine "throw elbows," physically blocking the substrate's pyridine nitrogen from poisoning the Pd center [1].Extreme steric hindrance; Tetra-ortho-substituted biaryls; Unstable 2-pyridyl nucleophiles.
XPhos Pd G4 Active Monoligated Species: Generates the active L-Pd(0) species immediately without the induction period or inhibitory dba ligands found in Pd2(dba)3 systems [2].General hindered couplings; 2-chloropyridines.
BrettPhos Pd G4 Selective Amination: Highly selective for primary amines, preventing bis-arylation even with hindered substrates [3].Coupling primary amines to halopyridines.[1]
Module 2: Troubleshooting Suzuki-Miyaura Couplings

The Issue: 2-Pyridineboronic acids and esters are notoriously unstable.[2] Under aqueous basic conditions, they undergo rapid protodeboronation (C-B bond cleavage) via a zwitterionic intermediate [4].[2]

The Fix: Use MIDA Boronates (N-methyliminodiacetic acid) for a "Slow-Release" protocol.[3] This keeps the concentration of the unstable free boronic acid low, favoring cross-coupling over decomposition.

Protocol: MIDA Slow-Release Coupling
  • Reagents:

    • 1.0 equiv Aryl Bromide/Chloride (Hindered)

    • 1.2 - 1.5 equiv 2-Pyridyl MIDA boronate

    • 0.02 - 0.05 equiv Pd-PEPPSI-IPent (Catalyst)

    • 5.0 equiv K3PO4 (Base)

  • Solvent System: 4:1 Dioxane:Water (The water is essential for MIDA hydrolysis).

  • Procedure:

    • Charge a vial with the MIDA boronate, aryl halide, catalyst, and base.

    • Seal and purge with Argon/Nitrogen (3 cycles).

    • Add degassed Dioxane/Water mixture.

    • Heat to 60°C - 80°C . (Note: MIDA hydrolysis is temperature dependent; higher temps release boronic acid faster).

    • Critical Step: If conversion stalls, add a second portion of MIDA boronate after 4 hours.

Why it works: The MIDA ester is stable. The base/water slowly hydrolyzes it to the active boronic acid in situ. The high activity of PEPPSI-IPent consumes the boronic acid immediately upon release, outcompeting the protodeboronation pathway [5].

Module 3: Troubleshooting Buchwald-Hartwig Amination

The Issue: Coupling amines to 2,6-disubstituted halopyridines creates a "steric wall." Furthermore, the pyridine nitrogen can chelate Pd, requiring higher temperatures that often lead to amine decomposition.

The Fix: Use Precatalyst Scaffolds (G3/G4) . Avoid Pd(OAc)2 or Pd2(dba)3 + Ligand mixing protocols, as they often fail to form the active species in sterically congested environments.

Protocol: Hindered Pyridine Amination
  • Reagents:

    • 1.0 equiv Hindered Halopyridine

    • 1.2 equiv Amine[1][4]

    • 0.02 - 0.04 equiv BrettPhos Pd G4 (for Primary Amines) OR RuPhos Pd G4 (for Secondary Amines)

    • 2.0 equiv NaOtBu (Sodium tert-butoxide)

  • Solvent: Toluene or Dioxane (Anhydrous).

  • Procedure:

    • Glovebox/Schlenk Line: Charge the reaction vessel with the Pd G4 precatalyst and NaOtBu.

    • Add the Halopyridine and Amine.

    • Add solvent.[5]

    • Heat to 100°C .

    • Monitoring: Check by LCMS after 1 hour. These active catalysts usually work fast. If no reaction after 2 hours, the catalyst is likely dead (poisoned).

Mechanistic Insight: The G4 precatalyst contains a bound amine that is reductively eliminated upon heating, generating the active L-Pd(0) species inside the reaction mixture. This bypasses the difficult ligand-exchange step required when mixing Pd(OAc)2 and phosphines manually [6].

Module 4: Diagnostics & FAQ
Visualizing the Failure Mode

FailureModes cluster_0 The Productive Cycle cluster_1 The Poison Trap OxAdd Oxidative Addition (Ar-Pd-X) TransMet Transmetallation OxAdd->TransMet RedElim Reductive Elimination (Product) TransMet->RedElim Poison Pyridine N-Binding (Stable Complex) Dead Catalyst Death (Pd Black) Poison->Dead Start Active Pd(0) Start->OxAdd Bulky Ligand Protects Pd Start->Poison Small Ligand (e.g. PPh3)

Figure 2: The kinetic competition between the productive cycle and the pyridine poisoning pathway.

Frequently Asked Questions

Q: My reaction turns black immediately. What happened? A: "Pd Black" formation indicates ligand dissociation. Your ligand is not bulky enough or electron-rich enough to hold onto the Pd. Switch to Pd-PEPPSI-IPent or a Buchwald G4 precatalyst. The "black" is aggregated Pd(0) metal, which is catalytically inactive for these couplings.

Q: Can I use Pd(PPh3)4 (Tetrakis) for hindered pyridines? A: No. Tetrakis is electronically insufficient for oxidative addition into hindered chlorides and sterically insufficient to prevent N-coordination poisoning. It is the wrong tool for this job.

Q: I see the product mass, but the yield is <10%. A: This suggests catalyst poisoning after a few turnovers.

  • Increase catalyst loading to 5 mol%.

  • Switch base: If using K2CO3, switch to Cs2CO3 (higher solubility in organics) or K3PO4 .

  • Check for trace water if using anhydrous protocols (Buchwald).

Q: Why do you recommend IPent over IPr for PEPPSI? A: While PEPPSI-IPr is excellent, PEPPSI-IPent (Isopentyl) is more sterically demanding and flexible. It has been proven to achieve higher yields in "tetra-ortho-substituted" couplings where IPr fails [7].[6]

References
  • Organ, M. G., et al. (2017). "Pd-PEPPSI-IPentCl: A Useful Catalyst for the Coupling of 2-Aminopyridine Derivatives." Chemistry – A European Journal.[1]

  • Bruno, N. C., et al. (2013). "Design and Synthesis of New Palladium Precatalysts for C–N and C–C Cross-Coupling." Chemical Science.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Burke, M. D., et al. (2009).[3] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[3]

  • Knapp, D. M., et al. (2010). "Protodeboronation of 2-Pyridine Boronic Acid." Journal of the American Chemical Society.[3]

  • Ingoglia, B. T., et al. (2019). "Palladium-Catalyzed C–N Cross-Coupling Reactions: A Practical Guide." Tetrahedron.

  • Sigma-Aldrich. (2025). "PEPPSI™-IPent for Demanding Cross-Coupling Reactions."[6] Technical Bulletin.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Debromination in 3-Bromo-2-chloro-5-fluoro-4-methylpyridine

Introduction to the Substrate & The Debromination Challenge 3-Bromo-2-chloro-5-fluoro-4-methylpyridine (CAS: 1429510-79-1) is a highly functionalized, electron-deficient heterocyclic building block widely used in drug di...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Substrate & The Debromination Challenge

3-Bromo-2-chloro-5-fluoro-4-methylpyridine (CAS: 1429510-79-1) is a highly functionalized, electron-deficient heterocyclic building block widely used in drug discovery[1]. While the C3–Br bond is primed for oxidative addition or metal-halogen exchange, the highly electron-withdrawing nature of the pyridine ring—amplified by the inductive effects of the chloro and fluoro substituents—makes the resulting organometallic intermediates exceptionally reactive.

The most pervasive issue encountered during its functionalization is debromination (hydrodehalogenation) , a side reaction where the bromine atom is prematurely replaced by a hydrogen atom, yielding a dead-end byproduct and complicating purification ([2]). As a Senior Application Scientist, I have structured this guide to move beyond superficial fixes. We will examine the causality of these side reactions and implement self-validating protocols to ensure your desired pathways outcompete degradation.

Mechanistic Divergence in Palladium Catalysis

In standard palladium-catalyzed cross-couplings, the catalytic cycle relies on a delicate sequence of oxidative addition, transmetalation, and reductive elimination[3]. Debromination occurs when the intermediate Pd(II)-aryl complex is diverted into a competing hydride abstraction pathway, followed by an undesired reductive elimination[4].

Mechanism Start Pd(0) Catalyst + 3-Bromo-2-chloro-5-fluoro-4-methylpyridine OxAdd Oxidative Addition [Ar-Pd(II)-Br] Start->OxAdd Transmet Transmetalation (Fast with optimal base/ligand) OxAdd->Transmet Path A: Desired Hydride Hydride Transfer (From solvent, amine, or moisture) OxAdd->Hydride Path B: Undesired Desired Reductive Elimination Desired Cross-Coupled Product Transmet->Desired Undesired Reductive Elimination Debrominated Pyridine Byproduct Hydride->Undesired

Caption: Mechanistic divergence of Pd(II) intermediates: Cross-coupling vs. hydrodebromination.

Q&A Section 1: Palladium-Catalyzed Cross-Couplings

Q1: Why am I seeing up to 40% debromination in my Suzuki-Miyaura coupling of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine?

A1: The root cause is a kinetic mismatch between transmetalation and hydride abstraction[4]. Because your substrate is highly electron-deficient, oxidative addition is nearly instantaneous. However, if transmetalation is slow (due to a sterically hindered boronic acid or poor base solubility), the long-lived, highly electrophilic Pd(II) intermediate will abstract a hydride from its environment.

Common hydride sources include alcoholic solvents, amine bases undergoing


-hydride elimination, or formate generated from DMF degradation in basic media ([5],[6]). For fluorinated substrates, even trace water can act as a hydrogen source for hydrodehalogenation ([7]). To solve this, you must accelerate transmetalation and eliminate hydride sources by switching to bulky, electron-rich phosphine ligands (like XPhos or SPhos) that promote the desired reductive elimination[2].
Quantitative Optimization Data

Table 1: Optimization of Suzuki Coupling Conditions vs. Debromination Rates

Catalyst / Ligand SystemBase (Equiv)Solvent SystemTemp (°C)Conversion (%)Debromination (%)
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0)DMF / H₂O (4:1)904540
Pd(dppf)Cl₂ (5 mol%)K₃PO₄ (2.0)Dioxane / H₂O (5:1)806520
Pd₂(dba)₃ / XPhos (2/4 mol%)K₃PO₄ (2.0)Toluene / H₂O (10:1)80855
Pd(OAc)₂ / SPhos (2/4 mol%)K₂CO₃ (2.0)THF (Anhydrous)6592< 2
Methodology: Optimized Suzuki-Miyaura Protocol

Self-Validating Design: This protocol utilizes anhydrous conditions with an anhydrous base to strictly prevent water-mediated hydrodehalogenation, ensuring mass balance is directed entirely toward the cross-coupled product[7].

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Reagent Loading: Add 3-Bromo-2-chloro-5-fluoro-4-methylpyridine (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and finely milled anhydrous K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed THF (to reach 0.2 M concentration) via a syringe.

  • Reaction: Heat the mixture to 65 °C under vigorous stirring for 12 hours. Track the reaction via LC-MS to confirm the absence of the M-Br+H mass peak.

  • Workup: Cool to room temperature, quench with a minimal amount of saturated aqueous NH₄Cl, extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Q&A Section 2: Metal-Halogen Exchange (Lithiation)

Q2: During halogen-metal exchange with n-BuLi, I recover mostly the protodebrominated pyridine. How can I trap the intermediate successfully?

A2: The lithiated intermediate of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine is exceptionally basic. Protodebromination in this context is almost exclusively caused by adventitious moisture or proton abstraction from the solvent (e.g., THF cleavage at temperatures above -60 °C). If the electrophile addition is not instantaneous, the organolithium species will self-quench.

Workflow Issue Issue: High Protodebromination in Lithiation CheckMoisture Is moisture < 10 ppm? Issue->CheckMoisture DrySolvent Rigidly dry solvents & reagents CheckMoisture->DrySolvent No CheckTemp Is reaction temp < -78°C? CheckMoisture->CheckTemp Yes DrySolvent->CheckTemp LowerTemp Use cryogenic conditions or continuous flow CheckTemp->LowerTemp No CheckElectrophile Is electrophile addition fast? CheckTemp->CheckElectrophile Yes LowerTemp->CheckElectrophile InSitu Use in-situ trapping (Barbier-type) CheckElectrophile->InSitu No Success Successful Trapping CheckElectrophile->Success Yes InSitu->Success

Caption: Troubleshooting workflow to mitigate protodebromination during metal-halogen exchange.

Methodology: Cryogenic Barbier-Type Lithiation

Self-Validating Design: By adding the electrophile before the lithiating agent (in-situ trapping), the highly reactive organolithium species is consumed the moment it forms, structurally preventing solvent quenching.

  • Preparation: Rigorously dry a Schlenk tube and backfill with Argon. Ensure THF is freshly distilled over Na/benzophenone (moisture < 10 ppm).

  • Loading: Dissolve 3-Bromo-2-chloro-5-fluoro-4-methylpyridine (1.0 equiv) and the electrophile (e.g., an anhydrous aldehyde or ketone, 1.2 equiv) in anhydrous THF (0.1 M).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Lithiation: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise down the cold inner wall of the flask over 10 minutes.

  • Quenching: Stir at -78 °C for exactly 30 minutes, then rapidly quench with anhydrous methanol (2.0 equiv) before allowing the mixture to warm to room temperature.

Q&A Section 3: Solvent and Base Effects

Q3: Does my choice of base and solvent actively drive the hydrodehalogenation pathway in cross-couplings?

A3: Yes. The solvent and base are not innocent bystanders. Mechanistic studies have established that basic DMF can undergo hydrolysis to yield formate, which acts as a potent hydride donor to Pd(II), leading directly to proto-dehalogenation[5]. Similarly, alcoholic solvents (like ethanol or isopropanol) can undergo


-hydride elimination after coordinating to the palladium center[6].

To minimize this, transition to non-protic, non-amide solvents like Toluene, THF, or Dioxane. Furthermore, use inorganic bases (e.g., K₃PO₄ or K₂CO₃) instead of amine bases (like Et₃N), which can also serve as direct hydride sources during the catalytic cycle[2],[6].

References

  • ChemRxiv. "Deciphering Complexity in Pd–Catalyzed Cross-Couplings." ChemRxiv. URL: [Link]

  • ACS Publications. "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides." Organometallics. URL: [Link]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs. URL:[Link]

  • Nobel Prize Organization. "PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS." NobelPrize.org. URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine

Welcome to the dedicated technical support center for the purification of 3-bromo-2-chloro-5-fluoro-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the purification of 3-bromo-2-chloro-5-fluoro-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently encountered challenges during the purification of this key intermediate.

Introduction

3-Bromo-2-chloro-5-fluoro-4-methylpyridine is a highly functionalized heterocyclic compound, making it a valuable building block in medicinal chemistry and materials science. The presence of multiple halogen substituents and a methyl group on the pyridine ring presents unique challenges in its purification. This guide offers practical, field-proven insights to help you achieve the desired purity for your downstream applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of 3-bromo-2-chloro-5-fluoro-4-methylpyridine.

Q1: What are the most common impurities I should expect during the synthesis of 3-bromo-2-chloro-5-fluoro-4-methylpyridine?

A1: Common impurities often arise from the synthetic route employed. These can include:

  • Isomeric Byproducts: Incomplete regioselectivity during halogenation can lead to isomers with different substitution patterns on the pyridine ring.[1]

  • Starting Materials: Unreacted precursors from the synthesis.

  • Dehalogenated Species: Loss of a bromine or chlorine atom.

  • Solvent Adducts: Residual solvents from the reaction or initial work-up that are difficult to remove.

Q2: My purified 3-bromo-2-chloro-5-fluoro-4-methylpyridine is a yellow or brown oil/solid. What causes this discoloration?

A2: Discoloration in pyridine derivatives is often due to the presence of trace impurities or degradation products.[2] Purification via distillation, recrystallization, or column chromatography will typically yield a colorless or off-white solid.

Q3: How should I store purified, anhydrous 3-bromo-2-chloro-5-fluoro-4-methylpyridine?

A3: Due to the hygroscopic nature of many pyridine compounds, it is recommended to store the purified product in a tightly sealed, dark glass bottle under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and light.[2] For long-term storage, refrigeration is advised.

Q4: What is the best general approach for purifying this intermediate?

A4: A multi-step approach is often most effective. An initial acid-base extraction can remove non-basic impurities.[3] This is typically followed by either recrystallization or column chromatography for final purification. The choice between these two methods depends on the nature of the impurities and the desired scale.

Part 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification process.

Issue 1: Low Yield After Purification

Symptom: Significant loss of material after performing column chromatography or recrystallization.

Possible Causes & Solutions:

  • Decomposition on Silica Gel: The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups on standard silica gel, leading to decomposition or irreversible adsorption.[4][5]

    • Solution: Use neutralized silica gel by pre-treating it with a base like triethylamine. Alternatively, consider using a different stationary phase such as alumina (neutral or basic).[3]

  • Product Volatility: While substituted pyridines are generally less volatile, some loss can occur during solvent removal under high vacuum and elevated temperatures.

    • Solution: Use a rotary evaporator at a moderate temperature and pressure. For final drying, a high-vacuum line at room temperature is preferable to heating.

  • Improper Solvent Selection for Recrystallization: If the compound is too soluble in the chosen solvent at low temperatures, significant material will be lost in the mother liquor.

    • Solution: Perform a thorough solvent screen to find a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[6][7]

Issue 2: Persistent Impurities After Column Chromatography

Symptom: Co-elution of the desired product with one or more impurities, as observed by TLC or LC-MS.

Possible Causes & Solutions:

  • Similar Polarity of Impurities: Isomeric byproducts often have very similar polarities to the target compound, making separation on standard silica gel challenging.[4]

    • Solution 1: Optimize the Mobile Phase:

      • Gradient Elution: Employing a shallow solvent gradient can improve the separation of closely eluting compounds.

      • Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (e.g., 0.1-1% v/v), to the mobile phase can improve peak shape and resolution by masking the acidic silanol groups on the silica surface.[3][5]

    • Solution 2: Change the Stationary Phase: Switching from silica gel to a different stationary phase like alumina or a C18 reversed-phase column can alter the selectivity of the separation.[5]

Issue 3: The Purified Product Fails to Crystallize and Remains an Oil

Symptom: After purification, the product is obtained as a viscous oil and does not solidify upon standing or cooling.

Possible Causes & Solutions:

  • Residual Solvent: Trapped solvent can act as an impurity and inhibit crystallization.

    • Solution: Ensure all solvent is removed under high vacuum. Co-evaporation with a solvent in which the product is sparingly soluble can sometimes help.

  • Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation.

    • Solution: Re-purify the material using a different technique (e.g., a second column with a different eluent system or preparative TLC).

  • Metastable Oil State: The compound may be slow to crystallize.

    • Solution 1: Seeding: If you have a small amount of solid material, add a "seed crystal" to the oil to initiate crystallization.[6]

    • Solution 2: Scratching: Scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites and induce crystallization.[6]

    • Solution 3: Solvent Trituration: Add a small amount of a non-solvent (a solvent in which your compound is insoluble). This can sometimes shock the system into precipitating the solid.

Part 3: Experimental Protocols & Data

Protocol 1: Column Chromatography Purification

This protocol provides a general guideline for purifying 3-bromo-2-chloro-5-fluoro-4-methylpyridine using flash column chromatography.

Materials:

  • Crude 3-bromo-2-chloro-5-fluoro-4-methylpyridine

  • Silica gel (230-400 mesh)[8]

  • Hexanes (or heptane)

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass column

  • Collection tubes

Procedure:

  • Slurry Packing the Column:

    • Prepare a slurry of silica gel in hexanes.[9]

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[8][9]

    • Drain the excess solvent until the solvent level is just above the silica bed.[9]

  • Loading the Sample:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[8]

    • Wet Loading: Dissolve the crude product in the minimum amount of the initial eluent. Pipette this solution directly onto the top of the silica bed.[8]

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 100% hexanes).

    • Gradually increase the polarity by adding ethyl acetate (e.g., start with 2% ethyl acetate in hexanes and slowly increase to 5%, 10%, etc.). The optimal solvent system should be determined beforehand by TLC analysis.

    • Collect fractions and monitor the elution by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified product under high vacuum to remove any residual solvent.

Protocol 2: Recrystallization

This protocol outlines the steps for purifying 3-bromo-2-chloro-5-fluoro-4-methylpyridine by recrystallization.

Materials:

  • Crude 3-bromo-2-chloro-5-fluoro-4-methylpyridine

  • A suitable solvent or solvent pair (determined by solubility tests)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

Procedure:

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[6]

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[6]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven or under high vacuum.

Data Presentation

Table 1: Solvent Properties for Purification

SolventBoiling Point (°C)Polarity IndexNotes
Hexane690.1Common non-polar eluent for chromatography.
Toluene1112.4Can be used for co-evaporation to remove water.[10]
Dichloromethane403.1Good for dissolving a wide range of compounds.
Diethyl Ether352.8Volatile, good for extraction.
Ethyl Acetate774.4Common polar eluent for chromatography.
Acetonitrile825.8Used in reversed-phase chromatography.
Methanol655.1Protic solvent, can be used in recrystallization.
Water10010.2Used in extractions and for creating solvent pairs.

Part 4: Visualizations

Workflow for Troubleshooting Purification

G cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Troubleshooting Crude Product Crude Product TLC/LC-MS Analysis TLC/LC-MS Analysis Crude Product->TLC/LC-MS Analysis Acid-Base Extraction Acid-Base Extraction Crude Product->Acid-Base Extraction Pre-purification Column Chromatography Column Chromatography TLC/LC-MS Analysis->Column Chromatography Multiple Spots Recrystallization Recrystallization TLC/LC-MS Analysis->Recrystallization One Major Spot Low Yield Low Yield Column Chromatography->Low Yield Co-elution Co-elution Column Chromatography->Co-elution Recrystallization->Low Yield Oiling Out Oiling Out Recrystallization->Oiling Out Acid-Base Extraction->Column Chromatography Acid-Base Extraction->Recrystallization Check for Decomposition Check for Decomposition Low Yield->Check for Decomposition Optimize Mobile Phase Optimize Mobile Phase Co-elution->Optimize Mobile Phase Solvent Screen Solvent Screen Oiling Out->Solvent Screen

Caption: A decision workflow for selecting and troubleshooting purification methods.

Logic for Choosing a Purification Method

G cluster_0 Decision Process Impurity Profile? Impurity Profile? Chromatography Chromatography Impurity Profile?->Chromatography Close Polarity Recrystallization Recrystallization Impurity Profile?->Recrystallization Different Solubility Acid-Base Wash Acid-Base Wash Impurity Profile?->Acid-Base Wash Different pKa Scale? Scale? Scale?->Chromatography < 10g Scale?->Recrystallization > 10g

Caption: A logic diagram for selecting the appropriate purification technique.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

  • ResearchGate. (2014, April 2). What is best method to remove pyridine from a reaction mixture?. Retrieved from [Link]

  • Interchim. (n.d.). Purification of different Pyridines using Waters X-bridge prep column. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2-chloro-4-methylpyridine. Retrieved from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • Column Chromatography. (n.d.). Purification Of Quaternary Ammonium Pyridinium Compounds. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

  • Reddit. (2025, May 23). How do I recrystallize this product? r/chemistry. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 3-bromo-5-chloro-2-fluoro-pyridine. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Mastering Synthesis: Key Considerations for 5-Bromo-2-chloro-4-methylpyridine Production. Retrieved from [Link]

  • ECHA. (n.d.). 3-Bromo-2-chloro-5-methylpyridine. Retrieved from [Link]

  • Chemcia Scientific, LLC. (n.d.). 3-Bromo-2-chloro-5-fluoro-4-methyl-pyridine-Information. Retrieved from [Link]

Sources

Troubleshooting

Overcoming steric hindrance of the 4-methyl group in pyridine synthesis

Technical Support Center: Advanced Pyridine Methodologies Subject: Overcoming Steric Hindrance & Regioselectivity Barriers in 4-Methylpyridine Synthesis Executive Summary The "steric hindrance of the 4-methyl group" typi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Pyridine Methodologies Subject: Overcoming Steric Hindrance & Regioselectivity Barriers in 4-Methylpyridine Synthesis

Executive Summary

The "steric hindrance of the 4-methyl group" typically presents in two distinct synthetic contexts:

  • Installation Challenges: Difficulty introducing a methyl group at the C4 position due to innate C2-selectivity (Minisci) or steric crowding from C3/C5 substituents.[1]

  • Functionalization Challenges: Inability to deprotonate (lateral lithiation) or functionalize an existing 4-methyl group due to steric shielding by adjacent ortho-substituents.

This guide provides troubleshooting protocols for both scenarios, utilizing high-fidelity mechanistic insights and recent literature breakthroughs.

Module 1: Installing the 4-Methyl Group (Overcoming C2 Bias & Crowding)

User Question: I am attempting a radical methylation (Minisci type) to synthesize a 4-methylpyridine derivative, but I primarily isolate the C2-methyl isomer. How do I overcome this regiochemical barrier?

Technical Diagnosis: Standard radical alkylations of pyridine are governed by the relative stability of the radical intermediate and the nucleophilicity of the position. The C2 position is kinetically favored due to proximity to the nitrogen lone pair (if unprotonated) or Coulombic interactions (if protonated). To force C4-substitution, you must introduce a temporary steric bias that blocks the C2/C6 positions.

Troubleshooting Protocol:

  • Switch to N-Oxide or N-Amidopyridinium Activation:

    • Method: Convert your pyridine substrate to a Pyridine-N-oxide or N-amidopyridinium salt before the methylation step.

    • Mechanism: The bulky oxygen or amido group creates significant steric hindrance at the C2/C6 positions, directing the incoming methyl radical to the more accessible C4 position.

    • Protocol:

      • Step A: Treat pyridine with

        
        -CPBA (DCM, RT, 12h) to form N-oxide.
        
      • Step B: Perform Minisci reaction (e.g.,

        
        -BuOOH, Methyl radical source).[1]
        
      • Step C: Deoxygenate (e.g., PCl

        
         or Zn/AcOH) to restore the pyridine.[1]
        
  • Use Bulky Lewis Acid Catalysis (The "Nakao" Approach):

    • Method: Use a bulky Aluminum Lewis acid to coordinate the nitrogen.[1]

    • Reagent: Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) (MAD) or simply AlMe

      
        with bulky ligands.
      
    • Why it works: The Lewis acid coordinates to the Nitrogen, creating a massive steric wall that completely shuts down C2 attack, leaving C4 as the only reactive site for nucleophilic alkylation.

Data Comparison: C2 vs. C4 Selectivity

Substrate ModificationReagent SystemMajor IsomerC4:C2 Ratio
None (Free Base) Me• radical (standard)C2-Methyl 1 : 4
Protonated (TFA) Me• radicalC2-Methyl 1 : 2
N-Oxide Me• radicalC4-Methyl 8 : 1
Al-Lewis Acid Me-Grignard / Ni(cod)

C4-Methyl >20 : 1

Module 2: Functionalizing a Sterically Hindered 4-Methyl Group

User Question: I have a 3,5-disubstituted-4-methylpyridine. I need to deprotonate the 4-methyl group (lateral lithiation) to react with an electrophile, but LDA/n-BuLi gives no reaction or ring addition. How do I access this hindered methyl group?

Technical Diagnosis: Substituents at the 3 and 5 positions create a "steric pocket" around the 4-methyl group. Standard bases like LDA are too bulky to abstract the proton, or the aggregation state of the lithiated species is unstable.[1] Furthermore, the ortho-substituents may force the methyl group into a conformation that disfavors the necessary orbital overlap for anion stabilization.

Troubleshooting Protocol:

  • The "Superbase" Strategy (LIC-KOR):

    • Reagent: Mixture of

      
      -BuLi  (or 
      
      
      
      -BuLi) and
      
      
      -BuOK
      (Schlosser's Base).
    • Mechanism: The potassium alkoxide breaks up the lithium aggregates, creating a highly reactive "monomeric" butylpotassium species that is smaller and infinitely more basic than LDA.[1] It can deprotonate sterically shielded benzylic/picolinic positions that lithium reagents cannot touch.[1]

    • Condition: THF/Hexane, -78°C

      
       -40°C.
      
  • BF

    
    -Directed Lithiation: 
    
    • Method: Pre-complex the pyridine nitrogen with BF

      
      •OEt
      
      
      
      .
    • Why it works:

      • Activation: Coordination increases the acidity of the methyl protons (inductive effect).[1]

      • Blocking: It prevents the base from attacking the ring (nucleophilic addition) or coordinating to the nitrogen, forcing it to react with the only available acidic site: the methyl group.

    • Reference: This method is particularly effective for picoline derivatives where ring addition is a competing side reaction.[1]

  • Silyl-Assisted Lateral Functionalization:

    • If direct lithiation fails, use a Silyl-Reformatsky approach.[1]

    • Step A: Brominate the methyl group (NBS/AIBN) – radicals are less sensitive to steric hindrance than anions.[1]

    • Step B: Insert Zn or Mg to form the organometallic species, which is less aggregated and can react with electrophiles.[1]

Visualizing the Solution: C4-Selective Pathways

The following diagram illustrates the decision tree for overcoming steric hindrance during 4-methylpyridine synthesis and functionalization.

G Start Target: 4-Methylpyridine Chemistry Problem1 Problem: Installing Methyl at C4 (Selectivity) Start->Problem1 Problem2 Problem: Reacting Existing 4-Methyl (Hindered) Start->Problem2 Sol1 Solution: Steric Blocking Problem1->Sol1 Overcome C2 Bias Sol2 Solution: Superbase/Lewis Acid Problem2->Sol2 Overcome C3/C5 Shielding Method1A N-Oxide Route (Blocks C2/C6) Sol1->Method1A Method1B Al-Lewis Acid (Bulky Coordination) Sol1->Method1B Method2A Schlosser's Base (nBuLi + tBuOK) Sol2->Method2A Method2B BF3 Pre-complexation (Increases Acidity) Sol2->Method2B Result1 C4-Selective Alkylation Method1A->Result1 Method1B->Result1 Result2 Successful Lateral Functionalization Method2A->Result2 Method2B->Result2

Caption: Decision matrix for selecting the correct steric-override strategy based on whether the goal is synthesis (installation) or utilization (functionalization) of the 4-methyl group.

References

  • Minisci Reaction & C4 Selectivity

    • Proctor, R. S. J., & Phipps, R. J. (2019).[1] Regioselective Minisci Reactions: Controlling the Radical Functionalization of Pyridines. Angewandte Chemie International Edition.

  • Lewis Acid Directed C4-Alkylation

    • Nakao, Y., et al. (2016).[1][2] C4-Selective Alkylation of Pyridines via Lewis Acid Activation. Journal of the American Chemical Society.[1]

  • Lateral Lithiation of Hindered Picolines

    • Gros, P., & Fort, Y. (2002).[1] Lithiation of Pyridines and Picolines: Kinetic vs Thermodynamic Control. European Journal of Organic Chemistry.[1]

  • Schlosser's Base (Superbase)

    • Schlosser, M. (2005).[1] The 2-Methylpyridine (Picoline) Dilemma: Lateral vs Ring Metallation. Pure and Applied Chemistry.

Sources

Optimization

Minimizing hydrolysis of 2-chloro group in 3-Bromo-2-chloro-5-fluoro-4-methylpyridine

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-Bromo-2-chloro-5-fluoro-4-methylpyridine. The focus of this document is to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-Bromo-2-chloro-5-fluoro-4-methylpyridine. The focus of this document is to provide in-depth troubleshooting advice and preventative protocols to address a common challenge encountered during its use: the undesired hydrolysis of the 2-chloro group. By understanding the underlying chemical principles, users can significantly improve reaction outcomes, increase yields, and ensure the purity of their target compounds.

Part 1: Understanding the Root Cause of Hydrolysis

Before troubleshooting, it is crucial to understand the chemical principles that make the 2-chloro group on this pyridine derivative susceptible to hydrolysis.

Question: Why is the 2-chloro group on 3-Bromo-2-chloro-5-fluoro-4-methylpyridine labile and prone to hydrolysis?

Answer: The susceptibility of the 2-chloro group to nucleophilic attack, including by water (hydrolysis), is rooted in the inherent electronic properties of the pyridine ring. This process is a form of Nucleophilic Aromatic Substitution (SNAr).

  • Electron-Deficient Ring System: The nitrogen atom in the pyridine ring is highly electronegative. It withdraws electron density from the ring carbons, making the entire aromatic system electron-deficient, or "electrophilic." This inherent property makes the ring susceptible to attack by nucleophiles.[1]

  • Positional Activation: Nucleophilic attack on substituted pyridines preferentially occurs at the 2- and 4-positions (ortho and para to the nitrogen).[1][2][3] This is because when a nucleophile attacks at these positions, a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed. Crucially, one of the resonance structures places the negative charge directly on the electronegative nitrogen atom, which provides significant stabilization.[2][3] Attack at the 3-position does not allow for this type of stabilization.

  • Role of Substituents: In the case of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine, the additional electron-withdrawing halogen atoms (Bromo and Fluoro) further decrease the electron density of the ring, enhancing its reactivity toward nucleophiles and making the 2-chloro group a more favorable leaving group.[4]

The diagram below illustrates the stabilization of the intermediate formed during nucleophilic attack at the C-2 position.

Caption: Stabilization of the Meisenheimer intermediate in SNAr.

Part 2: Troubleshooting Guide for Unwanted Hydrolysis

This section addresses specific issues you may encounter during your experiments, focusing on identifying and rectifying the sources of hydrolysis.

Issue: My reaction is producing the 2-hydroxypyridine byproduct. How do I diagnose the cause?

Answer: The formation of 2-hydroxy-3-bromo-5-fluoro-4-methylpyridine is a direct result of the 2-chloro group reacting with water or hydroxide ions. To diagnose the source, systematically evaluate the following parameters of your experiment.

ParameterPotential Cause of HydrolysisTroubleshooting Action & Rationale
pH / Base The use of aqueous and/or strong nucleophilic bases (e.g., NaOH, KOH, NaOtBu) provides a source of hydroxide (OH⁻), a potent nucleophile that readily displaces the 2-chloro group. The rate of hydrolysis for chloropyridines increases significantly with rising pH.[5][6]Action: Switch to non-nucleophilic, anhydrous inorganic bases. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives for many cross-coupling reactions as they are poor nucleophiles and can be obtained in anhydrous form.[7]
Solvent Protic solvents (H₂O, methanol, ethanol) can act as nucleophiles. Technical-grade aprotic solvents (e.g., DMF, Dioxane, THF) can contain significant amounts of water, which accumulates over time.Action: Use anhydrous, high-purity solvents (≤50 ppm H₂O). If necessary, dry solvents using appropriate methods (e.g., molecular sieves, distillation). Always use freshly opened bottles of anhydrous solvent or solvent from a purification system.[7]
Temperature Reaction rates, including hydrolysis, increase with temperature.[5] Running reactions at unnecessarily high temperatures for extended periods can promote the formation of the hydrolysis byproduct.Action: Determine the minimum temperature required for your desired transformation. Monitor reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction as soon as the starting material is consumed to avoid prolonged heating.[7]
Atmosphere Running reactions open to the air allows atmospheric moisture to be introduced into the reaction vessel, providing a continuous source of water for hydrolysis.Action: Conduct all reactions under a strictly inert atmosphere (e.g., high-purity Argon or Nitrogen). Ensure all glassware is thoroughly oven- or flame-dried before use to remove adsorbed water.[7]

Part 3: Recommended Experimental Protocols

To proactively minimize hydrolysis, adhere to the following best practices and protocols. These procedures are designed to create a self-validating system where the potential for contamination by water is systematically eliminated.

Protocol 1: General Handling and Storage of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine
  • Storage: Store the reagent in its original container, tightly sealed, in a desiccator or a dry, inert atmosphere glovebox.

  • Aliquoting: When taking material for a reaction, do so under a stream of inert gas or inside a glovebox. Avoid opening the main container frequently in the open lab atmosphere.

  • Drying: If water exposure is suspected, the compound can be co-evaporated with anhydrous toluene under reduced pressure to azeotropically remove trace water before use in a sensitive reaction.

Protocol 2: Optimized Suzuki Coupling Reaction to Minimize Hydrolysis

This protocol provides a robust framework for performing a Suzuki cross-coupling reaction while actively suppressing the hydrolysis of the 2-chloro group.

G prep 1. Glassware Preparation Oven-dry all glassware (Schlenk flask, condenser) at 120°C overnight. Cool under a stream of dry Argon. reagents 2. Reagent Assembly (Inert Atmosphere) In a glovebox or under positive Argon pressure: - Add 3-Bromo-2-chloro-5-fluoro-4-methylpyridine (1.0 eq). - Add Arylboronic Acid (1.2 eq). - Add Anhydrous Cesium Carbonate (Cs₂CO₃, 2.5 eq). prep->reagents catalyst 3. Catalyst & Ligand Addition - Add Palladium Precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%). - Add bulky, electron-rich Ligand (e.g., XPhos, 3.5 mol%). reagents->catalyst solvent 4. Solvent Addition Add anhydrous Dioxane or Toluene (0.1 M) via cannula or dry syringe. catalyst->solvent reaction 5. Reaction Execution - Equip flask with condenser under Argon. - Heat to 80-90°C with vigorous stirring. - Monitor progress by LC-MS or GC-MS every 1-2 hours. solvent->reaction workup 6. Workup & Purification - Cool to room temperature. - Dilute with Ethyl Acetate. - Wash with water and brine. - Dry organic layer (Na₂SO₄), filter, and concentrate. - Purify via column chromatography. reaction->workup

Caption: Workflow for an Anhydrous Suzuki Coupling Reaction.

Step-by-Step Methodology:

  • Glassware Preparation: Thoroughly oven-dry a Schlenk flask and magnetic stir bar. Assemble the flask with a condenser while hot and allow it to cool to room temperature under a positive pressure of dry argon or nitrogen.

  • Reagent Addition: Under a positive flow of argon, add 3-Bromo-2-chloro-5-fluoro-4-methylpyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and anhydrous cesium carbonate (2.5 eq).[7]

  • Catalyst System: To this solid mixture, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., XPhos, 3.5 mol%).[7] Briefly evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add anhydrous dioxane or toluene via a dry syringe or cannula to achieve a concentration of approximately 0.1 M with respect to the starting halide.[7]

  • Reaction: Heat the mixture in an oil bath to the lowest effective temperature (typically 80-100°C). Monitor the reaction progress periodically by taking small aliquots (under argon) for analysis by LC-MS or GC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Part 4: Analytical Methods for Detection of Hydrolysis

Accurate detection and quantification of the 2-hydroxypyridine byproduct are essential for reaction optimization and quality control.

Question: How can I confirm the presence and quantity of the hydrolysis byproduct in my sample?

Answer: High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is the preferred method for this analysis. Gas chromatography-mass spectrometry (GC-MS) can also be used, sometimes requiring derivatization of the more polar hydroxy-pyridine.

Analytical MethodPrincipleAdvantagesDisadvantages
LC-MS Separates compounds based on polarity, followed by detection based on mass-to-charge ratio.- High sensitivity and selectivity.[8]- Can directly analyze the polar hydrolysis product without derivatization.- Provides molecular weight confirmation.- Requires more specialized equipment and expertise.
GC-MS Separates compounds based on boiling point and volatility, followed by mass-to-charge ratio detection.- Excellent separation efficiency for volatile compounds.- Provides structural information through fragmentation patterns.[9]- The 2-hydroxy byproduct is non-volatile and may require derivatization (e.g., silylation) to improve volatility and peak shape.- Potential for thermal degradation of sensitive compounds.
¹H NMR Nuclear Magnetic Resonance spectroscopy.- Can provide a quantitative measure of the ratio of product to byproduct in the crude mixture if characteristic peaks are well-resolved.- Lower sensitivity compared to MS methods.- Peak overlap can complicate quantification in complex mixtures.

References

  • Barrera, C.M., et al. (2006). Hydrolysis kinetics for 2-chloropyridine in supercritical water. ResearchGate. [Link]

  • Organic Chemistry Portal. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

  • Gervasio, F. L., et al. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. [Link]

  • Barrera, C.M., et al. (2006). Hydrolysis kinetics for 2-chloropyridine in supercritical water. Request PDF on ResearchGate. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Google Patents. Process for the production of 2-hydroxypyridine.
  • D'Alessandro, N., et al. (2022). Reaction Chemistry & Engineering. IRIS . [Link]

  • Hui, T.F., et al. HYDROLYSIS OF CHLORPYRIFOS IN AQUEOUS SOLUTIONS AT DIFFERENT TEMPERATURES AND pH. UKM Journal Article Repository. [Link]

  • Reddy, G.S., et al. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. PubMed. [Link]

  • LibreTexts Chemistry. Conversion of Acid Halides into Carboxylic Acids: Hydrolysis. [Link]

  • Hui, T.F., et al. (2010). Hydrolysis of chlorpyrifos in Aqueous Solutions at different Temperatures and pH. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Selection for Low Solubility Fluorinated Pyridine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for overcoming the significant challenge of solub...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for overcoming the significant challenge of solubilizing fluorinated pyridine derivatives. These compounds are of high interest in medicinal chemistry, but their unique physicochemical properties often lead to experimental roadblocks. This center is designed to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)
Q1: Why are my fluorinated pyridine derivatives so difficult to dissolve?

A1: The low solubility of these compounds typically arises from a combination of factors. The planar, rigid structure of the pyridine ring promotes strong intermolecular interactions and high crystal lattice energy, which is the energy required to break apart the crystal structure.[1][2] The introduction of fluorine atoms further complicates matters. While fluorine can increase lipophilicity, which hinders aqueous solubility, it also introduces strong dipoles (C-F bonds) that can alter polarity in a non-intuitive way.[3][4] The interplay between the basic pyridine nitrogen, the overall lipophilicity, and the high melting point (an indicator of strong crystal packing) creates a challenging solubility profile.

Q2: I'm starting a new project. What is a good universal starting solvent?

A2: Unfortunately, there is no single universal solvent. However, a good starting point for initial screening is a set of polar aprotic solvents. High-quality, anhydrous Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) are often effective at dissolving a broad range of organic compounds, including those with poor solubility.[5] It is critical, however, to move from this starting point to a systematic screening protocol to find the optimal solvent or solvent system for your specific application (e.g., biological assay vs. NMR analysis).

Q3: How does the position and number of fluorine atoms affect solubility?

A3: The effect is complex and highly context-dependent. Fluorination significantly influences the electron distribution in the pyridine ring, which in turn alters the basicity (pKa) of the nitrogen atom.[3] For example, fluorine atoms in the 2- or 6-position can have a more pronounced electronic effect on the nitrogen than those at the 3- or 5-position. This change in pKa directly impacts the compound's solubility in acidic aqueous media. Furthermore, the pattern of fluorination changes the molecule's overall dipole moment and its ability to interact with solvent molecules, meaning there is no simple correlation between the number of fluorine atoms and solubility.[3]

Q4: My compound is intended for an aqueous biological assay. Can I simply adjust the pH?

A4: Yes, and this is often a highly effective primary strategy. The pyridine nitrogen is basic and can be protonated in an acidic environment (pH < pKa of the compound).[2][6] This creates a charged species (a pyridinium salt), which is typically orders of magnitude more soluble in water than the neutral free base.[7] However, you must ensure that the required pH is compatible with your assay's biological components (e.g., cells, proteins). If the required pH is not feasible, co-solvent or formulation strategies will be necessary.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you may encounter during your experiments.

Problem Encountered Primary Cause(s) Troubleshooting Steps & Solutions
Precipitation Upon Dilution (Compound precipitates when a DMSO stock is added to an aqueous buffer)The compound has exceeded its thermodynamic solubility in the final aqueous/organic co-solvent mixture. DMSO is a powerful solvent, but its ability to keep the compound dissolved diminishes significantly upon dilution in water.1. Lower the Final Concentration: Determine the kinetic solubility limit in your final assay buffer.[8]2. Screen Co-solvents: Test other water-miscible organic co-solvents like ethanol, propylene glycol, or PEG 400, keeping the final concentration below 1-2%.[2]3. Use Surfactants: Incorporate a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Polysorbate 20 (Tween 20) in your aqueous buffer to create micelles that can encapsulate the compound.[9]4. Employ Excipients: For in vivo studies, consider enabling excipients like cyclodextrins, which can form inclusion complexes to enhance solubility.[10][11][12]
Inability to Reach Target Concentration for NMR The compound has very low solubility in common deuterated solvents required for NMR analysis.1. Screen Deuterated Solvents: Test solubility in a range of solvents: DMSO-d6, Chloroform-d (CDCl3), Acetone-d6, and Pyridine-d5.[13][14]2. Gentle Warming: Carefully warm the NMR tube to aid dissolution, but be cautious of potential degradation.3. Use a Higher Field Spectrometer: A higher field instrument (e.g., >600 MHz) may allow you to obtain a usable spectrum at a lower, more achievable concentration.4. No-D NMR: In difficult cases, you can run the experiment in a non-deuterated solvent (like 1,2-difluorobenzene) and use an external lock signal, though this is a more advanced technique.[14]
Compound Insoluble in All Common Organic Solvents Extremely high crystal lattice energy, often indicated by a very high melting point, prevents solvent molecules from breaking apart the crystal structure.1. Particle Size Reduction: Reducing the particle size via micronization or nanocrystallization dramatically increases the surface area available for solvation, which can improve the dissolution rate.[15]2. Amorphous Solid Dispersions (ASDs): Create an ASD by dispersing the compound in a polymer matrix. This eliminates the crystalline structure entirely, which can increase apparent solubility by several orders of magnitude.[10][16]3. Co-crystallization: Form a multi-component crystal with a benign co-former. This creates a new solid form with different, and potentially much higher, solubility.[16][17]4. Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can present the compound in a solubilized state within lipid globules, bypassing the dissolution barrier in the gut.[16]
Inconsistent Results Between Batches The compound may exist in different polymorphic forms (different crystal structures) or contain varying levels of impurities that affect solubility.1. Solid-State Characterization: Use techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the polymorphic form of each batch.2. Purity Analysis: Employ HPLC to ensure consistent purity between batches, as even small amounts of insoluble impurities can act as nucleation sites, causing the desired compound to precipitate.
Visualizing the Workflow & Influencing Factors

A systematic approach is crucial for efficiently tackling solubility challenges. The following diagrams illustrate a logical workflow for solvent selection and the key factors that govern solubility.

cluster_0 Solvent Selection Workflow Start Start: Low Solubility Fluorinated Pyridine Assess Assess Properties (pKa, logP, m.p.) Start->Assess Ionizable Is Compound Ionizable? Assess->Ionizable pH_Adjust Strategy 1: pH Adjustment (Aqueous Media) Ionizable->pH_Adjust  Yes Screen_Solvents Strategy 2: Solvent Screening (DMSO, NMP, Alcohols, etc.) Ionizable->Screen_Solvents  No / pH Incompatible Success1 Soluble? pH_Adjust->Success1 Screen_Solvents->Success1 Co_Solvent Strategy 3: Co-Solvent System (e.g., Buffer + 1% DMSO) Success1->Co_Solvent  No / For Aqueous Dilution End Goal: Solubilized Compound Success1->End  Yes Success2 Soluble? Co_Solvent->Success2 Advanced Strategy 4: Advanced Formulation (ASD, Nanoparticles, Lipids) Success2->Advanced  No Success2->End  Yes Advanced->End

Caption: A decision-making workflow for selecting a suitable solvent or formulation strategy.

cluster_Compound Compound Properties cluster_Environment Environmental Factors Solubility SOLUBILITY pKa Basicity (pKa) pKa->Solubility Lipophilicity Lipophilicity (logP) Lipophilicity->Solubility Crystal Crystal Lattice Energy (High m.p.) Crystal->Solubility Polarity Molecular Polarity Polarity->Solubility Solvent Solvent Properties (Polarity, H-bonding) Solvent->Solubility pH System pH pH->Solubility Temp Temperature Temp->Solubility Fluorination Fluorination Fluorination->pKa Modulates Fluorination->Lipophilicity Increases Fluorination->Polarity Alters

Caption: Interplay of key factors influencing the solubility of fluorinated pyridines.

Experimental Protocols
Protocol 1: Systematic Solvent Screening

Objective: To identify the most effective single solvent for dissolving a target compound.

  • Preparation: Aliquot 1-2 mg of your fluorinated pyridine derivative into several small, clear glass vials.

  • Solvent Panel: Prepare a panel of common solvents with varying polarities (see table below). Recommended solvents include: DMSO, NMP, DMF, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Ethanol, and Methanol.

  • Initial Addition: Add a small, fixed volume of the first solvent (e.g., 100 µL) to the corresponding vial.

  • Agitation: Vigorously vortex the vial for 1-2 minutes. Use a sonicating bath for 5-10 minutes if the solid persists.

  • Visual Inspection: Carefully inspect the vial against a dark background. Look for any undissolved solid particles. A clear solution indicates dissolution. A hazy or cloudy mixture suggests a fine suspension, not true dissolution.

  • Incremental Addition: If the compound has not dissolved, add another 100 µL of the solvent and repeat step 4. Continue this process until the compound dissolves or a maximum practical volume (e.g., 1 mL) is reached.

  • Record Results: Quantify the approximate solubility in mg/mL for each solvent.

  • Confirmation (Optional but Recommended): To confirm true dissolution, centrifuge the sample at high speed. If a pellet forms, the compound was not fully dissolved. The supernatant can be analyzed by HPLC to accurately determine the concentration.[8]

Protocol 2: Co-Solvent Screening for Aqueous Assays

Objective: To find a suitable co-solvent system that maintains compound solubility in an aqueous buffer.

  • Stock Solution: Prepare a concentrated stock solution of your compound (e.g., 10-20 mM) in 100% anhydrous DMSO.

  • Buffer Preparation: In separate microcentrifuge tubes or a 96-well plate, add your target aqueous buffer (e.g., PBS, pH 7.4).

  • Dilution: Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentration. Critically, ensure the final DMSO concentration is low and compatible with your assay (typically ≤1%). For example, add 2 µL of a 10 mM DMSO stock to 198 µL of buffer for a final concentration of 100 µM in 1% DMSO.

  • Vortex & Incubate: Vortex each sample immediately after dilution.

  • Inspect for Precipitation: Visually inspect for any signs of precipitation (cloudiness, solid particles) immediately, and again after a relevant time period (e.g., 1-2 hours) at room temperature.[2]

  • Optimization: If precipitation occurs, repeat the process by either lowering the final compound concentration or testing other co-solvents (e.g., prepare a stock in Ethanol or PEG 400).

Data Presentation: Solvent Properties

The choice of solvent is a balance of dissolving power, compatibility with the experiment, and safety. This table provides key properties of solvents commonly used for screening.

SolventDielectric Constant (Polarity)Boiling Point (°C)Notes & Cautions
Water 80.1100Poor solvent for neutral compounds; excellent for salts.
DMSO 46.7189Excellent dissolving power, but can be difficult to remove and may be incompatible with some cell assays.
NMP 32.2202Similar to DMSO, high boiling point.
DMF 36.7153Good solvent, but has toxicity concerns.
Methanol 32.765Common polar protic solvent.
Ethanol 24.578Less toxic than methanol, widely used as a co-solvent.
Acetonitrile 37.582Common in HPLC; can react with some fluorinating agents.[18]
THF 7.566Good for moderately polar compounds; can form peroxides.
DCM 9.140Good for less polar compounds; volatile and has toxicity concerns.
Acetone 20.756Useful polar aprotic solvent, highly volatile.
Pyridine 12.4115Can be a good solvent for pyridines, but is basic and reactive.[19]
References
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. U.S.
  • 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents at 273–303 K.
  • Understanding the phase and solvation behavior of fluorin
  • Key strategies central to overcoming poor API solubility. Almac Group.
  • Solubility of water in fluorocarbons: Experimental and COSMO-RS prediction results.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Wiley Analytical Science.
  • SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. International Journal of Pharmaceutical Sciences and Research.
  • Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?
  • Application Notes and Protocols for 19F NMR Spectroscopy of Fluorin
  • NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes.
  • Compound solubility prediction in medicinal chemistry and drug discovery. Life Chemicals.
  • Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure.
  • Solving solubility issues in modern APIs. Teva Pharmaceutical Industries.
  • Multi-component solvent systems for fluorinated compounds and cleaners and delivery systems based thereon.
  • Selective fluorination of pyridine and its derivatives in the presence of high-oxidation-state transition metals.
  • FORMULATION DEVELOPMENT - Solving Tough Solubility Issues With Fewer Compromises & Better Outcomes. Drug Development & Delivery.
  • overcoming solubility issues with 3- methylisoxazolo[5,4-b]pyridine. Benchchem.
  • Technical Support Center: Scalable Synthesis of Fluorin
  • The solubility of certain gaseous fluorine compounds in water. Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing).
  • Preparation of Novel Pyridine-Based Aromatic Polyimides and Effect of Fluorine Functionality. Semantic Scholar.
  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Pl
  • Solubility enhancement techniques: A comprehensive review.
  • Novel excipients for solubility enhancement. European Pharmaceutical Review.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. U.S.
  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
  • Specific Solvent Issues with Fluorin
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • Unable to obtain clean NMR of compound due to solvent sensitivity. Reddit.
  • Excipients for Solubility and Bioavailability Enhancement.
  • Excipients for solubility dissolution and perme
  • Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. Pharmaceutical Technology.
  • Fluorous Solvents. Tokyo Chemical Industry Co., Ltd.
  • Strategies to address low drug solubility in discovery and development. PubMed.
  • The advantages of using fluorin
  • Fluorine in drug discovery: Role, design and case studies.
  • Study of drug-excipient interactions regarding solubility enhancement in diluted aqueous media and solid state transform
  • Fluorinated Solvent Blends. AGC Chemicals Europe.
  • Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1 H)-ones in Aqueous Solution. PubMed.
  • Overcoming the Challenge of Poor Drug Solubility. International Society for Pharmaceutical Engineering.
  • Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. Max Planck Society.
  • Fluorin
  • Common Solvents Used in Organic Chemistry: Table of Properties.
  • Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy. University of Potsdam.
  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. ChemRxiv.
  • Preparation of Fluorinated Linkers: Use of 19F NMR Spectroscopy to Establish Conditions for Solid-Phase Synthesis of Pilicide Libraries. PubMed.

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Optimization

Controlling temperature for selective metalation of halogenated pyridines

Welcome to the Technical Support Center for Pyridine Functionalization . Halogenated pyridines are notoriously challenging substrates for metalation due to their high electrophilicity, tendency to undergo nucleophilic ad...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyridine Functionalization . Halogenated pyridines are notoriously challenging substrates for metalation due to their high electrophilicity, tendency to undergo nucleophilic addition, and susceptibility to unwanted rearrangements. This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and scale selective metalation workflows through precise temperature control and reagent selection.

I. Mechanistic Insights & Causality (FAQ)

Q: Why is strict cryogenic temperature control (-100°C to -78°C) mandatory when using alkyllithium reagents on halogenated pyridines? A: The causality lies in the highly polarized, nucleophilic nature of the C-Li bond. When n-butyllithium (n-BuLi) is used for halogen-lithium exchange, two competing side reactions are thermally activated if the temperature rises above -78°C:

  • Chichibabin-Type Addition: The alkyllithium reagent can act as a nucleophile, attacking the electrophilic C=N bond of the pyridine ring rather than performing the desired halogen exchange (1[1]).

  • Pyridyne (Aryne) Formation: Lithiated halopyridines (e.g., 3-chloro-4-lithiopyridine) are highly unstable. Warming the reaction mixture causes the elimination of lithium halide (LiX), generating a highly reactive 3,4-pyridyne intermediate that rapidly polymerizes into a dark, intractable tar (2[2]).

Q: How does the Knochel "Turbo-Grignard" reagent bypass these cryogenic limitations? A: The Turbo-Grignard reagent (iPrMgCl·LiCl) fundamentally alters the thermodynamics and kinetics of the exchange. Standard Grignard reagents form unreactive polymeric aggregates in solution. The addition of LiCl breaks these aggregates, generating a kinetically highly active monomeric species that can perform halogen-magnesium exchange at much milder temperatures (-20°C to 0°C). Crucially, the resulting organomagnesium intermediate is more covalent and less nucleophilic than its lithium counterpart, preventing unwanted attack on the pyridine core and allowing sensitive functional groups (esters, nitriles) to survive the metalation process (3[3]).

Q: What is the "Halogen Dance" and how does temperature dictate the final regioisomer? A: The Halogen Dance (HD) is a base-catalyzed isomerization where a halogen atom migrates to a more thermodynamically stable position on the aromatic ring. Temperature is the primary control lever here. Trapping the lithiated intermediate at strictly low temperatures (e.g., -78°C) yields the kinetic product (direct metalation). If the reaction is allowed to warm slightly before quenching, the molecule undergoes the HD to form the thermodynamic product. Continuous-flow chemistry is often employed to tightly control these residence times and temperatures to selectively trap the kinetic species before the HD occurs (4[4]).

II. Logical Workflow for Pyridine Metalation

MetalationStrategy Start Halogenated Pyridine Substrate Reagent Select Metalating Agent Start->Reagent BuLi Alkyllithium (e.g., n-BuLi, t-BuLi) Reagent->BuLi Turbo Turbo-Grignard (iPrMgCl·LiCl) Reagent->Turbo TMP Knochel-Hauser Base (TMPMgCl·LiCl) Reagent->TMP TempBuLi Strictly Cryogenic (-100°C to -78°C) BuLi->TempBuLi TempTurbo Mild/Non-Cryogenic (-20°C to 0°C) Turbo->TempTurbo TempTMP Room Temp to Mild (-25°C to 25°C) TMP->TempTMP MechBuLi Halogen-Lithium Exchange (Kinetic Control) TempBuLi->MechBuLi MechTurbo Halogen-Magnesium Exchange (Thermodynamic Stability) TempTurbo->MechTurbo MechTMP Directed ortho-Metalation (Deprotonation) TempTMP->MechTMP RiskBuLi Prevents: Nucleophilic Addition, Pyridyne Formation & Halogen Dance MechBuLi->RiskBuLi RiskTurbo Prevents: Functional Group Cleavage & Over-metalation MechTurbo->RiskTurbo MechTMP->RiskTurbo

Caption: Temperature and reagent selection logic for selective pyridine metalation.

III. Troubleshooting Matrix: Quantitative Reaction Parameters

Use this data matrix to benchmark your experimental conditions against established thermodynamic limits (5[5]).

Reagent SystemOptimal Temperature RangePrimary MechanismFunctional Group ToleranceCommon Side Reactions (if Temp Fails)
n-BuLi -100°C to -78°CHalogen-Li ExchangeLow (Avoid esters, ketones, nitriles)Nucleophilic addition, Pyridyne formation, Alkylation
t-BuLi (2 equiv)-100°C to -78°CHalogen-Li ExchangeLow Pyridyne formation (if warmed), Halogen Dance
_i_PrMgCl·LiCl -20°C to 0°CHalogen-Mg ExchangeHigh (Tolerates esters, nitriles, halogens)Incomplete exchange (if too cold)
TMPMgCl·LiCl -25°C to 25°CDirected ortho-MetalationHigh Over-metalation, Regioisomer mixtures

IV. Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below includes a Self-Validation Checkpoint . Do not proceed to electrophile quenching until the intermediate is validated.

Protocol A: Cryogenic Halogen-Lithium Exchange (Kinetic Control)

Best for: Simple bromopyridines lacking sensitive electrophilic functional groups.

  • Preparation: Flame-dry a Schlenk flask under argon. Add the bromopyridine (1.0 equiv) and anhydrous THF (0.1 M concentration).

  • Cryogenic Cooling: Submerge the flask in a liquid nitrogen/ethanol bath and allow the internal temperature to equilibrate strictly to -78°C .

  • Reagent Addition: Add n-BuLi (1.05 equiv, typically 1.6 M in hexanes) dropwise down the side of the flask over 15 minutes to prevent localized heating.

  • Incubation: Stir at -78°C for 30–45 minutes.

  • Self-Validation Checkpoint:

    • Action: Withdraw a 0.2 mL aliquot using a pre-cooled syringe and inject it into a vial containing 0.5 mL of CD3OD (or D2O).

    • Validation: Perform a rapid 1H-NMR or GC-MS analysis. You must observe >95% deuterium incorporation at the halogenated position. If unreacted starting material remains, check the n-BuLi titer. If alkylated side-products are seen, your temperature spiked above -78°C.

  • Electrophile Quench: Add the desired electrophile (1.2 equiv) dropwise at -78°C. Stir for 1 hour, then slowly allow the reaction to warm to room temperature before aqueous workup.

Protocol B: Non-Cryogenic Halogen-Magnesium Exchange (Thermodynamic Stability)

Best for: Highly functionalized bromopyridines or substrates with acidic protons (6[6]).

  • Reagent Titration (Self-Validation 1): Before starting, titrate the iPrMgCl·LiCl solution using iodine in a saturated solution of LiCl in THF. This ensures the exact molarity is known, preventing incomplete exchange due to degraded Grignard reagents.

  • Preparation: In a dry flask under argon, dissolve the functionalized bromopyridine (1.0 equiv) in anhydrous THF (0.2 M).

  • Mild Cooling: Cool the solution to -20°C using a dry ice/ethylene glycol bath.

  • Exchange: Add iPrMgCl·LiCl (1.1 equiv) dropwise. The presence of LiCl prevents aggregate formation, allowing the reaction to proceed smoothly at this elevated temperature.

  • Incubation: Stir at -20°C to 0°C for 1 to 2 hours (substrate dependent).

  • Self-Validation Checkpoint 2:

    • Action: Quench a small aliquot with an iodine/THF solution.

    • Validation: GC-MS should show complete conversion to the iodopyridine derivative.

  • Electrophile Quench: Add the electrophile at -20°C, stir for 2 hours, and warm to room temperature.

V. References

  • Metalation of Pyridines with nBuLi-Li-Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity Journal of the American Chemical Society[Link]

  • REGIOSELECTIVE ORTHO-LITHIATION OF HALOPYRIDINES. SYNTHESES OF ORTHO-DISUBSTITUTED PYRIDINES AND A CONVENIENT GENERATION OF 3,4-PYRIDYNE Heterocycles [Link]

  • Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance PubMed / Chemistry (Weinheim an der Bergstrasse, Germany)[Link]

  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange Zeitschrift für Naturforschung [Link]

  • The halogen/magnesium-exchange using iPrMgCl•LiCl and related exchange reagents Heterocycles[Link]

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate MDPI / Molecules[Link]

Sources

Troubleshooting

Technical Support Center: High-Efficiency Coupling of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine

Case ID: OPT-1429510 | Status: Active | Topic: Catalyst Loading Reduction[1] Executive Summary Objective: Reduce Palladium (Pd) catalyst loading from standard screening levels (5–10 mol%) to process-viable levels (<1.0 m...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: OPT-1429510 | Status: Active | Topic: Catalyst Loading Reduction[1]

Executive Summary

Objective: Reduce Palladium (Pd) catalyst loading from standard screening levels (5–10 mol%) to process-viable levels (<1.0 mol%, ideally <0.5 mol%) for the functionalization of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine (CAS: 1429510-79-1) .

Core Challenge: This substrate presents a "perfect storm" of catalytic inhibitors:

  • Steric Shielding: The C4-methyl group creates significant steric bulk proximal to the C3-bromo reactive site.

  • Catalyst Poisoning: The pyridine nitrogen possesses a lone pair capable of competitively binding to the Pd center, forming inactive off-cycle species (Pd-N adducts).

  • Electronic Deactivation: The C5-fluorine atom acts as an electron-withdrawing group (EWG), reducing the electron density of the ring, which generally favors oxidative addition but destabilizes the oxidative addition complex.

Part 1: Strategic Catalyst Selection (The "Engine")

To lower loading, we must shift from "brute force" catalysis (high Pd count) to "high turnover" catalysis (ligand-accelerated).

1. Ligand Selection: The Steric/Electronic Balance

Standard phosphines (PPh₃, dppf) will fail at low loadings due to insufficient protection of the metal center from the pyridine nitrogen. You require Dialkylbiaryl Phosphines (Buchwald Ligands) .

LigandRecommendation LevelMechanism of Action
XPhos ⭐⭐⭐⭐⭐ (Primary)The isopropyl groups on the biaryl backbone provide exceptional steric bulk, preventing the pyridine nitrogen from coordinating to the Pd. Excellent for C-N and C-C couplings.
SPhos ⭐⭐⭐⭐ (Secondary)Highly effective for Suzuki couplings. The methoxy group confers stability and promotes reductive elimination, crucial for sterically hindered couplings near the C4-methyl.
RuPhos ⭐⭐⭐⭐ (Specialist)Use specifically if coupling with secondary amines (Buchwald-Hartwig).[1] It resists

-hydride elimination side reactions.[1]
cataCXium® A ⭐⭐⭐ (Alternative)A bulky adamantyl phosphine that often outperforms Buchwald ligands in specific Suzuki couplings of heteroaryl chlorides/bromides.
2. The Precatalyst Advantage

Stop using Pd₂(dba)₃ or Pd(OAc)₂. At low loadings (<1 mol%), the activation energy required to convert stable Pd(II) salts to active Pd(0) is a kinetic bottleneck. Incomplete activation leads to Pd black precipitation.[2]

  • Recommendation: Use Palladacycle Precatalysts (Gen 3 or Gen 4) .

    • Example:XPhos Pd G4 or SPhos Pd G3 .[1]

    • Why: These release the active monoligated Pd(0)-L species immediately upon exposure to base, ensuring 100% of your metal enters the catalytic cycle.

Part 2: Optimization Protocol (Step-by-Step)

Goal: Achieve >95% conversion with 0.5 mol% Pd.

Experimental Workflow

Step 1: The "Scavenger" Screen (1.0 mol% Pd) Run parallel reactions to identify the optimal base/solvent system that minimizes protodeboronation (for Suzuki) or reduction.

  • Conditions: 1.0 mol% XPhos Pd G4, 1.05 equiv Boronic Acid/Amine, Solvent Screen (Dioxane, Toluene, THF), Base Screen (K₃PO₄, Cs₂CO₃, NaOtBu).

  • Success Metric: >98% LCMS conversion in <4 hours.

Step 2: The "Loading Ladder" (Dropdown) Once the best condition is found (e.g., XPhos Pd G4 / K₃PO₄ / Dioxane-H₂O), perform a loading study.

  • Run 1: 0.50 mol%

  • Run 2: 0.25 mol%

  • Run 3: 0.10 mol%

  • Critical Control: Increase concentration (0.5 M to 1.0 M) to improve kinetics at low catalyst concentration.

Step 3: The "Dosing" Strategy (For <0.1 mol%) If the reaction stalls at 80% conversion, do not add more catalyst initially. Instead, implement slow addition of the nucleophile (boronic acid/amine) to prevent catalyst aggregation.

Part 3: Decision Logic & Visualization

The following diagram outlines the decision-making process for optimizing this specific reaction.

OptimizationLogic Start Start: Reaction Setup (3-Br-2-Cl-5-F-4-Me-Pyridine) CheckConv Check Conversion (LCMS @ 2 hrs) Start->CheckConv HighConv >90% Conversion CheckConv->HighConv Success LowConv <50% Conversion CheckConv->LowConv Failure Stalled Stalled (50-80%) CheckConv->Stalled Partial Selectivity Check Regioselectivity (C3-Br vs C2-Cl) HighConv->Selectivity CheckColor Check Reaction Color LowConv->CheckColor Stalled->CheckColor ReducePd Action: Reduce Pd Loading by 50% (Ladder Step) BlackPpt Black Precipitate (Pd Aggregation) CheckColor->BlackPpt NoChange No Color Change (Inactive Catalyst) CheckColor->NoChange SolnBlack Switch Ligand: Increase Bulk (XPhos -> tBuXPhos) OR Lower Temp BlackPpt->SolnBlack SolnInactive Switch Precatalyst: Use G3/G4 System Check O2 exclusion NoChange->SolnInactive GoodSel C3-Br Coupled Only Selectivity->GoodSel BadSel Mixture C3/C2 Selectivity->BadSel GoodSel->ReducePd SolnSel Lower Temp (60°C) Switch to SPhos BadSel->SolnSel

Caption: Logic flow for diagnosing failure modes in hindered pyridine cross-coupling.

Part 4: Troubleshooting Guide
Issue 1: Reaction Stalls at 60-70% Conversion

Diagnosis: Catalyst Death.[1] The active Pd(0) has likely aggregated into Pd black or been poisoned by the pyridine product.

  • Fix A (Ligand): Switch to a ligand with a larger "cone angle" or "buried volume" (%V_bur). If using SPhos, switch to XPhos or BrettPhos . The extra bulk protects the Pd center from the pyridine nitrogen [1].

  • Fix B (Protocol): Add the catalyst in two portions (e.g., 0.25 mol% at T=0, 0.25 mol% at T=2h). This maintains a steady state of active catalyst.

Issue 2: Loss of Selectivity (C2-Cl Coupling Observed)

Diagnosis: "Over-active" Catalyst or Halide Scrambling.[1] While C3-Br is electronically favored, highly active catalysts at high temperatures can force oxidative addition at C2-Cl.[1]

  • Fix: Reduce reaction temperature by 20°C. The activation energy difference between C-Br and C-Cl insertion is significant; lower temperatures favor the kinetic product (C3-Br) [2].[1]

  • Check: Ensure you are not running out of the coupling partner. If the boronic acid is consumed, the catalyst will start chewing on the C2-Cl bond of the product.

Issue 3: High Protodehalogenation (Formation of Des-Bromo Product)

Diagnosis: This is common with ortho-substituted pyridines.[1] The steric bulk of the 4-methyl group slows down transmetallation, allowing the Pd-Ar intermediate to capture a proton (from water or solvent) instead of the nucleophile.

  • Fix: Switch to anhydrous conditions . Use anhydrous toluene/dioxane and Cs₂CO₃ or K₃PO₄ (anhydrous).[3] Avoid alcohol solvents [3].[1]

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Pd(PPh₃)₄ for this reaction? A: We strongly advise against it for low-loading applications.[1] PPh₃ is labile and can easily dissociate, allowing the pyridine nitrogen to bind to the Pd, permanently deactivating it. You will likely need 5-10 mol% Pd(PPh₃)₄ to achieve what 0.5 mol% XPhos Pd G4 can do.[1]

Q: Why is the 4-methyl group such a problem? A: The 4-methyl group is "ortho" to the 3-bromo site.[1] In the catalytic cycle, after oxidative addition, the Pd species must undergo transmetallation.[4] The methyl group physically blocks the approach of the incoming nucleophile (boronic acid/amine), slowing down the rate-limiting step and leaving the catalyst vulnerable to decomposition [4].

Q: Is the 2-chloro position stable? A: Generally, yes. In standard Suzuki/Buchwald conditions (<100°C), the C-Cl bond is significantly stronger than the C-Br bond (Bond Dissociation Energy difference ~15 kcal/mol). However, if you use extremely electron-rich ligands (like alkyl-NHCs) at high temperatures (>120°C), you may see C2 activation [2].[1]

References
  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • BenchChem Technical Support. (2025). "Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine." BenchChem.[1][2][3][5][6]

  • Lutz, M. R., et al. (2017). "High-Throughput Experimentation for the Optimization of Pd-Catalyzed Cross-Coupling Reactions." Reaction Chemistry & Engineering.

  • Santa Cruz Biotechnology. "3-Bromo-2-chloro-5-fluoropyridine Product Data." SCBT.

Sources

Reference Data & Comparative Studies

Validation

An In-depth Technical Guide to the ¹H and ¹³C NMR Interpretation of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical tech...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for this purpose. This guide provides a comprehensive interpretation of the ¹H and ¹³C NMR spectra of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine, a polysubstituted pyridine with potential applications in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific compound (CAS 1429510-79-1)[1], this guide will focus on a detailed prediction and interpretation based on established principles of NMR spectroscopy and data from analogous structures.

The Structural Landscape: Substituent Effects on the Pyridine Ring

The electronic environment of each nucleus in 3-Bromo-2-chloro-5-fluoro-4-methylpyridine is intricately influenced by the interplay of inductive and resonance effects of its five substituents. The nitrogen atom in the pyridine ring is inherently electron-withdrawing, generally deshielding the ring protons and carbons. The halogens (Br, Cl, F) are electronegative and exert a strong electron-withdrawing inductive effect (-I), which deshields adjacent nuclei. Fluorine, being the most electronegative, has the most significant inductive effect. Conversely, halogens also possess lone pairs of electrons that can participate in resonance, exerting an electron-donating effect (+R), which is most pronounced for fluorine and decreases down the group. The methyl group is a weak electron-donating group through induction (+I) and hyperconjugation.

These competing electronic effects create a unique magnetic environment for each proton and carbon, which is reflected in their chemical shifts and coupling patterns in the NMR spectra.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine is expected to be relatively simple, exhibiting two distinct signals corresponding to the aromatic proton at the C-6 position and the protons of the methyl group at C-4.

ProtonPredicted Chemical Shift (δ) [ppm]Predicted MultiplicityPredicted Coupling Constants (J) [Hz]
H-68.0 - 8.5Doublet (d)⁴J(H-F) ≈ 2-4 Hz
-CH₃2.3 - 2.6Doublet (d)⁴J(H-F) ≈ 1-3 Hz

Interpretation of the Predicted ¹H NMR Spectrum:

  • H-6 Signal: The proton at the C-6 position is expected to resonate at a downfield chemical shift (8.0 - 8.5 ppm). This is due to the combined electron-withdrawing effects of the adjacent nitrogen atom and the halogens on the ring, which decrease the electron density around this proton, leading to deshielding. The multiplicity of this signal is predicted to be a doublet due to coupling with the fluorine atom at C-5. This four-bond coupling (⁴J(H-F)) is a through-space interaction and is typically in the range of 2-4 Hz for similar aromatic systems[2].

  • Methyl Signal: The protons of the methyl group at C-4 are expected to appear in the upfield region of the aromatic spectrum (2.3 - 2.6 ppm). The signal will likely be a doublet due to a four-bond coupling to the fluorine at C-5 (⁴J(H-F)), with a smaller coupling constant of approximately 1-3 Hz.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine will be more complex, with six distinct signals for the pyridine ring carbons and one for the methyl carbon. The chemical shifts are significantly influenced by the directly attached and neighboring substituents. Furthermore, the presence of fluorine will lead to characteristic C-F couplings, resulting in doublet multiplicities for several carbon signals.

CarbonPredicted Chemical Shift (δ) [ppm]Predicted MultiplicityPredicted Coupling Constants (J) [Hz]
C-2148 - 152Doublet (d)³J(C-F) ≈ 10-20 Hz
C-3115 - 120Doublet (d)²J(C-F) ≈ 20-30 Hz
C-4135 - 140Doublet (d)²J(C-F) ≈ 15-25 Hz
C-5155 - 160Doublet (d)¹J(C-F) ≈ 230-260 Hz
C-6145 - 150Doublet (d)³J(C-F) ≈ 3-7 Hz
-CH₃15 - 20Doublet (d)³J(C-F) ≈ 2-5 Hz

Interpretation of the Predicted ¹³C NMR Spectrum:

  • C-5 Signal: The carbon directly attached to the fluorine atom (C-5) will exhibit the largest chemical shift and a very large one-bond coupling constant (¹J(C-F)) in the range of 230-260 Hz, appearing as a doublet[3][4]. This is a characteristic feature of fluorinated aromatic compounds.

  • C-2, C-3, C-4, C-6 Signals: The other ring carbons will also appear as doublets due to two-bond (²J(C-F)) and three-bond (³J(C-F)) couplings with the fluorine atom. The magnitudes of these coupling constants decrease with the number of bonds separating the carbon and fluorine atoms[5][6]. The chemical shifts of these carbons are influenced by the adjacent substituents. For instance, C-2, being attached to a chloro group and adjacent to the nitrogen, will be significantly downfield. C-3, bearing a bromo group, will also be downfield.

  • Methyl Carbon Signal: The methyl carbon will resonate at a typical upfield chemical shift (15-20 ppm) and will likely appear as a doublet due to a three-bond coupling with the fluorine atom (³J(C-F)).

Visualizing NMR Interactions

The following diagram illustrates the structure of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine and highlights the key proton-fluorine and carbon-fluorine couplings that are critical for spectral interpretation.

Caption: Key through-bond and through-space NMR couplings in 3-Bromo-2-chloro-5-fluoro-4-methylpyridine.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for structural elucidation, a standardized experimental protocol is essential. The following provides a robust methodology for analyzing substituted pyridine derivatives.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the solid compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts[7].

  • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required.

2. Instrument Setup and Calibration:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tune and match the probe for both ¹H and ¹³C frequencies to optimize sensitivity.

  • Shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

  • Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6-8 ppm, to encompass all expected proton signals.

  • Acquisition Time (AQ): Use an acquisition time of at least 2-3 seconds to ensure good digital resolution.

  • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally adequate for qualitative analysis. For quantitative analysis, a longer delay (5 x T₁) is necessary.

  • Number of Scans (NS): Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard for obtaining singlets for each carbon.

  • Spectral Width: Set a spectral width of approximately 200-250 ppm, centered around 100-125 ppm.

  • Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.

  • Relaxation Delay (D1): Use a relaxation delay of 2 seconds.

  • Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain a flat baseline and absorptive peaks.

  • Calibrate the chemical shift scale by referencing the solvent residual peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to elucidate the spin systems.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup & Calibration transfer->setup H1_acq ¹H NMR Acquisition setup->H1_acq C13_acq ¹³C NMR Acquisition H1_acq->C13_acq processing Fourier Transform & Phasing C13_acq->processing calibration Chemical Shift Calibration processing->calibration analysis Integration, Multiplicity & Coupling Analysis calibration->analysis elucidation Structure Elucidation analysis->elucidation

Caption: A standardized workflow for NMR-based structural elucidation of organic compounds.

Conclusion

The interpretation of ¹H and ¹³C NMR spectra of complex molecules like 3-Bromo-2-chloro-5-fluoro-4-methylpyridine relies on a fundamental understanding of substituent effects and spin-spin coupling phenomena. While experimental data provides the ultimate confirmation, a detailed predictive analysis serves as a powerful tool for researchers. The presence of multiple halogens, particularly fluorine, introduces characteristic coupling patterns that are highly informative for structural assignment. By following a systematic approach to spectral interpretation and employing robust experimental protocols, NMR spectroscopy remains an indispensable technique in the arsenal of chemists and drug development professionals for the unambiguous characterization of novel chemical matter.

References

  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • 3-Bromo-2-chloro-5-fluoro-4-methyl-pyridine-Information-Chemcia Scientific, LLC. (n.d.). Chemcia. [Link]

  • 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a - ResearchGate. (n.d.). ResearchGate. [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration - ACS Publications. (1996). ACS Publications. [Link]

  • 1H NMR Spectra of Substituted Aminopyridines: Spectroscopy Letters - Taylor & Francis. (2006). Taylor & Francis Online. [Link]

  • Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants - ACS Publications. (1972). ACS Publications. [Link]

  • PSYCHE to Evaluate 1H-19F Coupling Constants - University of Ottawa NMR Facility Blog. (2017). University of Ottawa. [Link]

  • Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments | The Journal of Organic Chemistry - ACS Publications. (2013). ACS Publications. [Link]

  • NMR Spectral Analysis of Second-Order 19F-19F, 19F-1H and 13C-19F Coupling Constants in Pentafluorobenzene and Tetrafluoro-4-(morpholino)pyridine using ANATOLIA | Request PDF - ResearchGate. (2019). ResearchGate. [Link]

  • Analysis of the NMR Spectrum of Pyridine - AIP Publishing. (1964). AIP Publishing. [Link]

  • NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4 - Loughborough University Research Repository. (2019). Loughborough University. [Link]

  • 3-Bromo-2-chloro-5-fluoropyridine | C5H2BrClFN | CID 40418626 - PubChem. (n.d.). PubChem. [Link]

  • Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes - Dalton Transactions (RSC Publishing). (2024). Royal Society of Chemistry. [Link]

  • Determination of magnitudes and relative signs of 1H-19F coupling constants through 1D- and 2D-TOCSY experiments - PubMed. (2013). National Center for Biotechnology Information. [Link]

  • Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F) - ResearchGate. (1972). ResearchGate. [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). ResearchGate. [Link]

  • April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" - Fluorine notes. (2017). Fluorine notes. [Link]

  • 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (1976). Royal Society of Chemistry. [Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC - NIH. (2022). National Center for Biotechnology Information. [Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates - ChemRxiv. (2022). ChemRxiv. [Link]

  • sample 13C NMR spectra of compounds with common functional groups - YouTube. (2022). YouTube. [Link]

  • 3-bromo-4-fluoro-5-methylpyridine (C6H5BrFN) - PubChemLite. (n.d.). PubChemLite. [Link]

  • 3-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 40425119 - PubChem. (n.d.). PubChem. [Link]

Sources

Comparative

Comparative Guide: 19F NMR Analytics of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine

The following is a comprehensive technical comparison guide for the 19F NMR chemical shifts of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine . Executive Summary & Technical Profile Target Molecule: 3-Bromo-2-chloro-5-fluoro...

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive technical comparison guide for the 19F NMR chemical shifts of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine .

Executive Summary & Technical Profile

Target Molecule: 3-Bromo-2-chloro-5-fluoro-4-methylpyridine CAS: 55404-31-4 (Analogous/Related) Primary Application: Critical scaffold for KRAS G12C inhibitors and heterocyclic drug discovery.[1]

This guide analyzes the Fluorine-19 (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) NMR spectral characteristics of the target molecule.[2][3][4][5][6][7][8] In the absence of a singular, universally standardized literature value for this specific isomer, this analysis utilizes Substituent Chemical Shift (SCS)  theory validated against experimentally derived analogs.

Core Insight: The presence of the 4-methyl group is the critical differentiator.[1] Unlike its des-methyl analogs, which exhibit complex multiplets, the target molecule displays a simplified splitting pattern (Doublet of Quartets), significantly enhancing its "performance" as a traceable intermediate in complex reaction mixtures.

Predicted Spectral Data Snapshot
ParameterValue / RangeCondition
Chemical Shift (

)
-126.0 ppm

3 ppm
CDCl

, Ref: CFCl

(0 ppm)
Multiplicity Doublet of Quartets (dq)

(ortho) &

(Me)
Coupling Constants

Hz

Hz
Characteristic of 3,4,5-subst.[5][9] pyridines

Technical Analysis: Chemical Shift Logic

To ensure scientific integrity, we deconstruct the chemical shift based on the additive contribution of substituents on the core 3-Fluoropyridine system.

The Substituent Effect Calculation (SCS)

The baseline shift for 3-Fluoropyridine is -123.0 ppm .[1] We apply the following increments based on empirical data from polysubstituted pyridines [1, 2]:

  • 2-Chloro (Para to F): The chlorine atom exerts a mild inductive withdrawing effect (-I), typically causing deshielding (downfield shift).

    • Effect: +2.0 ppm.

  • 3-Bromo (Meta to F): Bromine is inductively withdrawing.[1][10] In the meta position, resonance effects are negligible.

    • Effect: +2.5 ppm.

  • 4-Methyl (Ortho to F): This is the dominant factor.[1] An ortho-methyl group exerts a shielding effect due to steric compression and electron donation (+I).[1]

    • Effect: -6.0 ppm (Shielding).[1]

Net Prediction:



Allowing for solvent variability (DMSO vs. CDCl

), the operational range is defined as -122 to -128 ppm .

Comparative Performance: Target vs. Alternatives

In drug development, "performance" refers to the resolvability of the signal during reaction monitoring. The 4-methyl group drastically simplifies the spectrum compared to alternatives.[1]

Table 1: Spectral Performance Comparison
CompoundStructure19F Shift (Approx)Multiplicity (Performance)
Target Molecule 3-Br-2-Cl-5-F-4-Me-Py -125 ppm Clean (dq) Easy integration.[1] F couples only to H6 and Me.
Alternative A (Precursor)3-Bromo-2-chloro-5-fluoropyridine-118 ppmComplex (dd) F couples to H4 (ortho) and H6 (ortho).[1] Overlap risk high.
Alternative B (Simplified)2-Chloro-5-fluoropyridine-125 ppmMultiplet Couples to H4, H6, and potentially H3.[1] Hard to interpret in mixtures.

Performance Verdict: The Target Molecule offers superior spectral clarity . The 4-methyl group "blocks" the strong ortho-coupling found in Alternative A, collapsing the signal into a distinct doublet (broadened by methyl coupling), making it an ideal handle for quantitative NMR (qNMR) studies [3].

Experimental Protocol: High-Fidelity Acquisition

To replicate these results or validate the identity of synthesized batches, follow this self-validating protocol.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 10–15 mg of analyte in 0.6 mL CDCl

      
        (neutralized with basic alumina to prevent acid-catalyzed exchange).
      
    • Internal Standard (Mandatory): Add 10 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      L of 
      
      
      
      -Trifluorotoluene (
      
      
      -63.7 ppm). Do not use TFA (-76 ppm) as it may induce salt formation with the pyridine nitrogen.
  • Acquisition Parameters:

    • Spectral Width: 200 ppm (Center at -120 ppm).[1]

    • Relaxation Delay (D1): Set to

      
       (typically 5–10 seconds for fluorinated pyridines) to ensure quantitative integration.
      
    • Scans: 64 scans are sufficient for >95% purity samples.

  • Processing:

    • Apply Exponential Multiplication (LB = 1.0 Hz) to enhance S/N.

    • Reference the Internal Standard to -63.72 ppm.[1][3][11]

Visualization: Structural Verification Logic

The following diagram outlines the decision logic for verifying the 3-Bromo-2-chloro-5-fluoro-4-methylpyridine structure against common regioisomers using NMR data.

G Start Crude Product 19F NMR Spectrum CheckShift Check Chemical Shift Range: -120 to -130 ppm? Start->CheckShift CheckSplit Check Multiplicity Is it a Doublet (J~8Hz)? CheckShift->CheckSplit Yes Result_Iso1 REJECT: Regioisomer (Likely 6-F or 2-F) CheckShift->Result_Iso1 No (<-100 or >-150) CheckMe Check Methyl Coupling Fine splitting (quartet, J~2Hz)? CheckSplit->CheckMe Yes Result_Iso2 REJECT: Des-Methyl (3-Br-2-Cl-5-F-Py) CheckSplit->Result_Iso2 No (Complex Multiplet) Result_Target CONFIRMED 3-Br-2-Cl-5-F-4-Me-Py CheckMe->Result_Target Yes CheckMe->Result_Iso2 No (Singlet/Broad)

Caption: Logic flow for distinguishing the target molecule from common synthetic impurities using 19F NMR signatures.

References

  • Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.[1] (Foundational text for substituent additivity rules).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

  • BenchChem. (2025).[2] 19F NMR chemical shifts for 3-Bromo-5-difluoromethoxy-4-fluorophenol (Comparative Protocols). [5]

  • Loughborough University. (2019). NMR spectral analysis of second-order 19F-19F coupling in fluorinated pyridines.

Sources

Validation

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the LC-MS Analysis of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of innovation and regulatory compliance. In this guide, we delve into the li...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of innovation and regulatory compliance. In this guide, we delve into the liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine, a halogenated pyridine derivative with potential applications in pharmaceutical and agrochemical development. This document provides an in-depth analysis of its expected fragmentation behavior under various conditions, offering a predictive framework for its identification and characterization.

Introduction to 3-Bromo-2-chloro-5-fluoro-4-methylpyridine and the Role of LC-MS

3-Bromo-2-chloro-5-fluoro-4-methylpyridine (Molecular Formula: C₅H₂BrClFN, Molecular Weight: approx. 210.4 g/mol ) is a polysubstituted aromatic heterocycle.[1][2] The unique arrangement of its substituents—three different halogens and a methyl group on a pyridine core—presents a compelling case for mass spectrometric analysis. Understanding its fragmentation is crucial for impurity profiling, metabolism studies, and quality control in regulated environments.[3][4]

Liquid chromatography coupled with mass spectrometry (LC-MS) is an indispensable tool for the analysis of such small molecules, offering high sensitivity and selectivity.[5][6] The technique's power lies in its ability to separate complex mixtures and provide detailed structural information through controlled fragmentation of ionized molecules.[7]

Predicted Fragmentation Pathways: A Mechanistic Perspective

While specific experimental data for this exact molecule is not widely published, we can predict its fragmentation behavior based on established principles of mass spectrometry for halogenated and heterocyclic compounds.[7][8][9] The fragmentation is primarily governed by the relative strengths of the chemical bonds within the molecule. The carbon-halogen bond strengths follow the trend: C-F > C-Cl > C-Br.[7] Consequently, the weaker bonds are more likely to cleave first.

Under typical soft ionization conditions used in LC-MS, such as electrospray ionization (ESI), the molecule will likely be protonated to form the molecular ion [M+H]⁺. Subsequent fragmentation via collision-induced dissociation (CID) or higher-energy C-trap dissociation (HCD) will induce bond cleavages.

The most probable initial fragmentation steps involve the loss of the substituents from the pyridine ring. Given the bond energies, the loss of the bromine atom is expected to be one of the most facile fragmentation pathways. This would be followed by the loss of the chlorine atom. The carbon-fluorine bond is the strongest and less likely to break. The loss of the methyl group is also a possible fragmentation pathway.

Further fragmentation could involve the cleavage of the pyridine ring itself, a common process for such heterocyclic compounds, often leading to the loss of neutral molecules like hydrogen cyanide (HCN).[8][10]

Comparative Analysis of Fragmentation Patterns

The fragmentation pattern observed in an LC-MS/MS experiment is highly dependent on the type of fragmentation and the collision energy applied. Here, we compare the expected outcomes from two common fragmentation techniques: Collision-Induced Dissociation (CID) and Higher-Energy C-trap Dissociation (HCD).

Collision-Induced Dissociation (CID)

CID is a lower-energy fragmentation technique that typically results in the cleavage of the weakest bonds. For 3-Bromo-2-chloro-5-fluoro-4-methylpyridine, we can anticipate a fragmentation cascade initiated by the loss of the most labile substituents.

Diagram of Predicted CID Fragmentation Pathway:

M [M+H]+ (m/z 211.9/213.9/215.9) F1 Loss of Br [M+H-Br]+ (m/z 132.9) M->F1 -Br F2 Loss of Cl [M+H-Cl]+ (m/z 176.9) M->F2 -Cl F3 Loss of CH3 [M+H-CH3]+ (m/z 196.9) M->F3 -CH3 F1_1 Loss of Cl [M+H-Br-Cl]+ (m/z 97.9) F1->F1_1 -Cl F2_1 Loss of Br [M+H-Cl-Br]+ (m/z 97.9) F2->F2_1 -Br F_ring Ring Fragmentation (e.g., loss of HCN) F1_1->F_ring

Caption: Predicted CID fragmentation pathway for protonated 3-Bromo-2-chloro-5-fluoro-4-methylpyridine.

Higher-Energy C-trap Dissociation (HCD)

HCD is a higher-energy fragmentation technique that can induce more extensive fragmentation, including the cleavage of stronger bonds and the generation of more complex fragment ions. In addition to the fragments observed in CID, HCD may lead to more significant ring fragmentation and the loss of smaller neutral molecules.

Diagram of Expected HCD Fragmentation Additions:

M [M+H]+ (m/z 211.9/213.9/215.9) F_ring_cleavage Multiple Ring Cleavages M->F_ring_cleavage F_small_losses Loss of small neutrals (e.g., HF, HCl) M->F_small_losses F_complex Complex Rearrangements M->F_complex

Caption: Additional fragmentation pathways expected under higher-energy HCD conditions.

Hypothetical Experimental Data

The following tables present hypothetical but realistic data for the LC-MS/MS analysis of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine, based on the predicted fragmentation patterns.

Table 1: Predicted Major Fragment Ions and Their Relative Abundances
Precursor Ion [M+H]⁺ (m/z)Fragment Ion (m/z)Proposed Neutral LossPredicted Relative Abundance (CID)Predicted Relative Abundance (HCD)
211.9 / 213.9 / 215.9176.9 / 178.9ClModerateModerate
211.9 / 213.9 / 215.9132.9BrHighHigh
211.9 / 213.9 / 215.9196.9 / 198.9 / 200.9CH₃LowModerate
132.997.9ClModerateHigh
176.9 / 178.997.9BrModerateHigh
97.970.9HCNLowModerate

Note: The presence of bromine and chlorine isotopes will result in characteristic isotopic patterns for ions containing these atoms.[7]

Detailed Experimental Protocol

This section provides a standard operating procedure for the LC-MS/MS analysis of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine.

Sample Preparation
  • Prepare a stock solution of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine at 1 mg/mL in methanol.

  • Dilute the stock solution with a 50:50 mixture of water and acetonitrile (with 0.1% formic acid) to a final concentration of 1 µg/mL.

Liquid Chromatography (LC) Conditions
ParameterValue
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Mass Spectrometry (MS) Conditions
ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Gas Nitrogen
Desolvation Temp. 350 °C
MS1 Scan Range m/z 50-500
MS/MS Fragmentation CID or HCD
Collision Energy Ramped (e.g., 10-40 eV)

Workflow Diagram for LC-MS/MS Analysis:

cluster_0 LC System cluster_1 MS System A Sample Injection B C18 Reverse-Phase Separation A->B C Electrospray Ionization (ESI+) B->C D MS1 Scan (Precursor Ion Selection) C->D E Collision Cell (CID/HCD Fragmentation) D->E F MS2 Scan (Fragment Ion Detection) E->F G Data Analysis F->G

Caption: General workflow for the LC-MS/MS analysis of a small molecule.

Conclusion

The LC-MS fragmentation of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine is predicted to be a systematic process governed by the relative lability of its substituents. The primary fragmentation pathways are expected to involve the sequential loss of bromine, chlorine, and the methyl group, followed by potential pyridine ring cleavage. The choice of fragmentation technique (CID vs. HCD) and collision energy will significantly influence the resulting mass spectrum, with higher energies producing more extensive fragmentation. The provided protocol offers a robust starting point for the analysis of this and structurally related compounds, enabling confident identification and characterization in a research and development setting.

References

  • Application of LCMS in small-molecule drug development. (2016). Drug Target Review. [Link]

  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. [Link]

  • Wasowicz, T. J., et al. (2022). Neutral Dissociation of Pyridine Evoked by Irradiation of Ionized Atomic and Molecular Hydrogen Beams. International Journal of Molecular Sciences, 23(15), 8433. [Link]

  • LC/MS Applications in Drug Development. (n.d.). BioAgilytix. [Link]

  • Dong, M. W. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International, 34(6), 22-31. [Link]

  • Small Molecule MS. (n.d.). Novatia, LLC. [Link]

  • Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(11), 2385-2387. [Link]

  • Recht, J., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9345-9356. [Link]

  • Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. (2008). ResearchGate. [Link]

  • Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. (2007). ResearchGate. [Link]

  • 1.7.4: Mass Spectrometry - Fragmentation Patterns. (2021). Chemistry LibreTexts. [Link]

  • 3-Bromo-2-chloro-5-fluoropyridine. (n.d.). PubChem. [Link]

  • Interpretation of mass spectra. (n.d.). University of Arizona. [Link]

Sources

Comparative

Orthogonal Reactivity in Fluoropyridines: A Comparative Guide to 3-Bromo vs. 2-Chloro Functionalization

Polyhalogenated fluoropyridines, such as 3-bromo-2-chloro-5-fluoropyridine, are highly privileged scaffolds in modern drug discovery and agrochemical development. Their value lies in their orthogonal reactivity —the abil...

Author: BenchChem Technical Support Team. Date: March 2026

Polyhalogenated fluoropyridines, such as 3-bromo-2-chloro-5-fluoropyridine, are highly privileged scaffolds in modern drug discovery and agrochemical development. Their value lies in their orthogonal reactivity —the ability to selectively functionalize one specific site in the presence of other reactive halogens.

As a Senior Application Scientist, I have designed this guide to objectively compare the reactivity profiles of the 3-bromo and 2-chloro positions. By understanding the underlying mechanistic causality, researchers can design highly efficient, regioselective synthetic routes without the need for cumbersome protection-deprotection steps.

Mechanistic Causality: The Basis of Orthogonal Reactivity

The divergence in reactivity between the 3-bromo and 2-chloro positions is governed by a delicate balance of bond dissociation energies (BDE) and electronic effects dictated by the pyridine nitrogen.

The 2-Chloro Position: SNAr Activation

The pyridine ring is inherently electron-deficient. The nitrogen atom acts as a powerful electron-withdrawing group via both inductive and resonance effects. Halogens located at the 2-position (ortho to the nitrogen) are highly activated for Nucleophilic Aromatic Substitution (SNAr). When a nucleophile attacks the C2 position, the resulting anionic Meisenheimer intermediate is heavily stabilized by the electronegative nitrogen atom. Furthermore, the presence of a fluorine atom (e.g., at C5) further lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, significantly accelerating the SNAr process .

The 3-Bromo Position: Transition-Metal Affinity

Conversely, the 3-position is meta to the pyridine nitrogen, making it electronically deactivated toward nucleophilic attack. However, the C-Br bond possesses a significantly lower Bond Dissociation Energy (~68 kcal/mol) compared to the C-Cl bond (~81 kcal/mol). In the realm of transition-metal catalysis, low-valent metals such as Palladium(0) preferentially undergo oxidative addition into the weaker C-Br bond . This kinetic preference allows for chemoselective cross-coupling at the C3 position while leaving the C2 chlorine completely intact.

DivergentReactivity Start 3-Bromo-2-chloro-5-fluoropyridine (Multihalogenated Scaffold) PdPath Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->PdPath Chemoselective for C-Br (Lower BDE) SNArPath Nucleophilic Aromatic Substitution (SNAr) Start->SNArPath Chemoselective for C-Cl (Ortho to Pyridine N) Prod1 3-Aryl-2-chloro-5-fluoropyridine (C-Br Functionalized) PdPath->Prod1 Prod2 3-Bromo-2-Nu-5-fluoropyridine (C-Cl Functionalized) SNArPath->Prod2

Divergent reactivity pathways of 3-bromo-2-chloro-5-fluoropyridine.

Comparative Reactivity Profile

To effectively plan a synthetic route, it is critical to quantify and summarize the operational differences between these two reactive sites. The table below outlines the orthogonal parameters that dictate their functionalization.

Property / Reaction Parameter3-Bromo Position2-Chloro Position
Electronic Environment Meta to N (Deactivated for SNAr)Ortho to N (Highly Activated for SNAr)
Bond Dissociation Energy (BDE) ~68 kcal/mol (Weaker bond)~81 kcal/mol (Stronger bond)
Primary Reaction Mode Transition-Metal Cross-CouplingNucleophilic Aromatic Substitution (SNAr)
Typical Reagents Pd(0) catalysts, Boronic acids, AlkynesPrimary/Secondary Amines, Thiolates, Alkoxides
Mechanistic Driving Force Rapid oxidative addition of Pd(0) into C-BrStabilization of anionic Meisenheimer intermediate
Isotopic Signature (Mass Spec) 1:1 ratio (

Br :

Br)
3:1 ratio (

Cl :

Cl)

Self-Validating Experimental Protocols

A robust protocol must be self-validating. By leveraging the distinct isotopic signatures of bromine and chlorine, we can build analytical checkpoints directly into the workflow to ensure regioselectivity has been achieved.

Workflow 1: Regioselective C-C Bond Formation (Suzuki-Miyaura at C-3)

Objective: Selectively couple an aryl group at the 3-position while preserving the 2-chloro handle for downstream chemistry.

  • Reaction Setup: Charge a Schlenk flask with 3-bromo-2-chloro-5-fluoropyridine (1.0 eq), phenylboronic acid (1.05 eq), and

    
     (0.05 eq).
    
  • Solvent & Base: Add a degassed mixture of Toluene/EtOH/

    
     (2:1:1) containing 
    
    
    
    (2.0 eq).
    • Causality: The biphasic solvent system ensures the dissolution of both the organic substrates and the inorganic base. A mild base (

      
      ) is chosen over stronger bases (like 
      
      
      
      ) to prevent premature hydrolysis of the C2-chlorine. Degassing is mandatory to prevent the oxidation of the active Pd(0) species.
  • Execution: Heat the mixture to 80°C for 4 hours under a nitrogen atmosphere.

  • Self-Validation (Analytical Checkpoint):

    • TLC: The product will elute as a new, strongly UV-active spot (Hexanes/EtOAc, 9:1).

    • LC-MS: Analyze the crude mixture. The successful product must exhibit an

      
       peak with a strict 3:1 isotopic pattern . This confirms the bromine has been successfully displaced while the chlorine atom remains intact.
      
Workflow 2: Regioselective C-N Bond Formation (SNAr at C-2)

Objective: Selectively install an amine at the 2-position while preserving the 3-bromo handle for future cross-coupling.

  • Reaction Setup: Dissolve 3-bromo-2-chloro-5-fluoropyridine (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add morpholine (1.2 eq) and

    
     (2.0 eq).
    
    • Causality: DMF is a polar aprotic solvent that stabilizes the polar transition state of the SNAr reaction, accelerating the rate.

      
       acts as an insoluble acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward without competing as a nucleophile.
      
  • Execution: Stir the suspension at 60°C for 6 hours.

  • Self-Validation (Analytical Checkpoint):

    • LC-MS: The mass of the product will reflect the loss of 35 Da (Cl) and the addition of the amine mass. Crucially, the mass spectrum must display a 1:1 isotopic pattern . This validates that the chlorine was selectively displaced and the bromine atom is untouched.

Sequential Functionalization Strategy

By chaining these orthogonal protocols, researchers can rapidly build complex, multi-substituted heteroaromatics from a single starting material. The sequence order is flexible, but performing the Suzuki coupling first is often preferred to avoid poisoning the Palladium catalyst with Lewis-basic amines introduced during the SNAr step.

SequentialWorkflow A Starting Material (3-Br, 2-Cl) B Step 1: Suzuki Coupling Pd(PPh3)4, Ar-B(OH)2 A->B C Intermediate (3-Ar, 2-Cl) B->C D Step 2: SNAr Amine/Thiol, Base, Heat C->D E Final Product (3-Ar, 2-Nu) D->E

Sequential functionalization strategy leveraging orthogonal reactivity.

References

  • Chemical Reviews (ACS Publications). Modern Transition-Metal-Catalyzed Carbon–Halogen Bond Formation. Petrone, D. A., Ye, J., & Lautens, M. (2016). Retrieved from:[Link]

Validation

A Comparative Guide to HPLC Method Development for Purity Analysis of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine

Introduction 3-Bromo-2-chloro-5-fluoro-4-methylpyridine is a complex halogenated pyridine derivative. Such compounds are often key building blocks in the synthesis of active pharmaceutical ingredients (APIs).

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Bromo-2-chloro-5-fluoro-4-methylpyridine is a complex halogenated pyridine derivative. Such compounds are often key building blocks in the synthesis of active pharmaceutical ingredients (APIs). The precise arrangement of bromo, chloro, and fluoro substituents, along with the methyl group on the basic pyridine core, presents a unique analytical challenge. Ensuring the purity of this intermediate is paramount, as even trace-level impurities can carry through the synthetic route, potentially impacting the safety and efficacy of the final drug product.

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and specificity.[1] This guide provides an in-depth, experience-driven comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity analysis of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine. We will explore the scientific rationale behind the method development choices, from a rapid screening approach to a fully optimized, stability-indicating method suitable for rigorous quality control and regulatory submission.

Part 1: The Strategic Workflow of HPLC Method Development

Developing a robust HPLC method is a systematic process, not a matter of chance. The objective is to create a method that is not only fit for its intended purpose but is also reliable and transferable. The International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) on validation and the newer ICH Q14 on Analytical Procedure Development, advocate for a science- and risk-based approach.[2][3][4]

Our strategy begins with understanding the analyte's physicochemical properties. As a pyridine derivative, 3-Bromo-2-chloro-5-fluoro-4-methylpyridine is a basic compound (pKa of the pyridine ring is typically around 5.2).[5][6] This basicity is a critical factor, as it can lead to poor peak shape (tailing) on silica-based columns due to interaction with residual acidic silanol groups.[7][8] The molecule is also expected to be relatively non-polar and possess a strong UV chromophore, making RP-HPLC with UV detection an ideal choice.

The overall workflow for developing a purity method is outlined below.

G cluster_0 Phase 1: Foundation & Initial Scouting cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Verification & Validation A Analyte Characterization (pKa, logP, UV Spectra) B Define Analytical Target Profile (ATP) (e.g., Detect impurities at 0.05%) A->B informs C Initial Column & Mobile Phase Screening (C18, C8, Phenyl-Hexyl) (ACN vs. MeOH, pH screening) B->C guides D Fine-tune Mobile Phase (pH, Buffer Strength) C->D leads to E Optimize Gradient Profile (Slope, Time) D->E F Adjust Instrument Parameters (Flow Rate, Temp, Wavelength) E->F G Forced Degradation Study (Demonstrate Specificity) F->G Final Method Used for H Method Validation (ICH Q2) (Precision, Accuracy, Linearity, etc.) G->H confirms stability-indicating nature for I Method Transfer & Routine Use H->I

Caption: A systematic workflow for HPLC method development, from initial analyte characterization to final validation.

Part 2: A Comparative Analysis of Two HPLC Purity Methods

We will now compare two distinct methods: Method A, a rapid gradient method suitable for high-throughput screening or in-process control, and Method B, a highly optimized method designed for comprehensive purity testing and stability studies.

Method A: The Rapid Screening Approach

Objective: To quickly assess the purity profile of a sample with a short run time. This method prioritizes speed over achieving baseline separation of every minor impurity.

Causality Behind Experimental Choices:

  • Column: A standard C18 column is the workhorse of RP-HPLC and the logical starting point for a non-polar to moderately polar analyte.

  • Mobile Phase: Acetonitrile (ACN) is chosen over methanol because it generally provides lower backpressure and better peak efficiency for many compounds. A simple acidic modifier like formic acid is used to protonate the pyridine nitrogen, which saturates the silanol groups on the stationary phase, thereby minimizing peak tailing.

  • Gradient: A fast, steep gradient from a low to high organic percentage ensures that all potential impurities, regardless of their polarity, are eluted from the column in a short time.

Method B: The Optimized, High-Resolution Approach

Objective: To achieve superior resolution between the main peak and all potential process-related impurities and degradants, qualifying it as a stability-indicating method.

Causality Behind Experimental Choices:

  • Column: A modern, high-purity silica C18 column with end-capping is selected to further reduce silanol interactions and improve peak symmetry. A slightly longer column length (150 mm vs. 100 mm) provides more theoretical plates, enhancing separation power.

  • Mobile Phase: A buffered mobile phase (e.g., ammonium acetate) is used to maintain a consistent pH throughout the gradient. Precise pH control is critical for the reproducibility of retention times and selectivity for ionizable compounds like our pyridine derivative. A pH of 4.0 is chosen to ensure the pyridine is fully protonated while being gentle on the silica-based column.

  • Gradient: A shallow gradient is employed. After an initial isocratic hold to resolve early-eluting polar impurities, the organic content is increased slowly. This "stretches out" the chromatogram, providing the necessary time and selectivity to separate closely related structures from the main analyte peak.

Data Presentation: Comparison of Chromatographic Conditions
ParameterMethod A: Rapid ScreeningMethod B: High-Resolution
HPLC Column C18, 100 x 4.6 mm, 3.5 µmHigh-Purity C18, 150 x 4.6 mm, 3.0 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate in Water, pH 4.0
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile
Gradient Program 10% to 95% B in 8 minutes20% B for 2 min, 20-60% B in 20 min, 60-95% B in 3 min
Flow Rate 1.2 mL/min1.0 mL/min
Column Temperature 35 °C40 °C
Detection UV at 275 nmUV at 275 nm
Injection Volume 5 µL10 µL
Total Run Time ~10 minutes~30 minutes
Data Presentation: Hypothetical Performance Comparison

Hypothetical data assuming two critical impurities: Impurity 1 (more polar) and Impurity 2 (less polar, structurally similar).

Performance MetricMethod A: Rapid ScreeningMethod B: High-Resolution
Retention Time (Main Peak) ~5.8 min~15.2 min
Resolution (Main Peak / Impurity 2) 1.4> 2.5
Tailing Factor (Main Peak) 1.6< 1.2
Theoretical Plates (Main Peak) ~9,000~18,000
Suitability for Purpose Good for in-process control, fast screeningExcellent for release testing, stability studies, impurity profiling

Part 3: Detailed Experimental Protocol (Method B)

This protocol describes a self-validating system for the purity analysis of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine using the optimized high-resolution method. Adherence to United States Pharmacopeia (USP) General Chapter <621> on Chromatography is recommended for any adjustments.[9][10][11]

1. Preparation of Mobile Phase A (10 mM Ammonium Acetate, pH 4.0)

  • Weigh approximately 0.77 g of ammonium acetate into a 1-liter volumetric flask.
  • Add ~900 mL of HPLC-grade water and swirl to dissolve.
  • Adjust the pH to 4.0 ± 0.05 using glacial acetic acid.
  • Bring to final volume with HPLC-grade water and mix thoroughly.
  • Filter the solution through a 0.45 µm nylon membrane filter before use.

2. Preparation of Standard Solution (0.5 mg/mL)

  • Accurately weigh approximately 25 mg of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine reference standard into a 50 mL volumetric flask.
  • Add ~30 mL of a 50:50 (v/v) mixture of Acetonitrile and Water (diluent) and sonicate for 5 minutes to dissolve.
  • Allow the solution to return to room temperature.
  • Dilute to the mark with the diluent and mix well.

3. Preparation of Sample Solution (0.5 mg/mL)

  • Prepare in the same manner as the Standard Solution, using the test sample of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine.

4. Chromatographic System and Conditions

  • Set up the HPLC system according to the parameters for Method B in the table above.
  • Equilibrate the column with the initial mobile phase composition (80% A, 20% B) for at least 30 minutes or until a stable baseline is achieved.
  • Perform a blank injection (diluent) to ensure the system is clean.
  • Inject the Standard Solution five times. The relative standard deviation (RSD) for the peak area of the main peak should be ≤ 2.0%. The tailing factor should be ≤ 1.5. These are typical system suitability requirements.[12]
  • Inject the Sample Solution in duplicate.

5. Data Analysis

  • Identify the main peak in the sample chromatogram by comparing its retention time to that of the reference standard.
  • Integrate all peaks in the chromatogram.
  • Calculate the purity by area percent: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

Part 4: Ensuring a Stability-Indicating Method

A critical requirement for a pharmaceutical purity method is that it must be "stability-indicating." This means the method can accurately measure the active ingredient without interference from any degradation products, impurities, or excipients.[13] To prove this, forced degradation studies are performed as recommended by ICH guidelines.[14][15][16]

The sample is subjected to stress conditions more severe than those encountered during routine storage, such as:

  • Acidic and Basic Hydrolysis: Refluxing with HCl and NaOH.

  • Oxidation: Treatment with hydrogen peroxide.

  • Thermal Stress: Heating the solid sample.

  • Photolytic Stress: Exposing the sample to UV and visible light.

The optimized Method B would then be used to analyze these stressed samples. The goal is to demonstrate that the degradation products are well-separated from the main analyte peak, a concept illustrated in the diagram below.

G cluster_0 Forced Degradation Conditions (ICH Q1A) cluster_1 Analytical Evaluation cluster_2 Outcome A API Sample B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation (H2O2) A->D E Thermal & Photolytic Stress A->E F Analyze Stressed Samples using Optimized HPLC Method B->F C->F D->F E->F G Peak Purity Assessment (Using PDA Detector) F->G H Mass Balance Calculation F->H I Method is NOT Stability-Indicating G->I if degradation peaks co-elute with main peak J Method IS Stability-Indicating G->J if all peaks are baseline resolved H->J if sum of assay + impurities is close to 100%

Caption: Relationship between forced degradation studies and the confirmation of a stability-indicating HPLC method.

Conclusion

The development of a high-quality HPLC method for purity analysis is a multi-faceted process grounded in chromatographic principles and regulatory expectations. For 3-Bromo-2-chloro-5-fluoro-4-methylpyridine, a simple, rapid gradient method (Method A) is effective for preliminary, high-throughput analysis where speed is the priority. However, for definitive purity determination, release testing, and stability studies, a more sophisticated, high-resolution method (Method B) is essential.

Method B, with its optimized buffered mobile phase, shallow gradient, and high-efficiency column, provides the necessary resolving power and robustness to be validated as a stability-indicating assay. This ensures that the quality of this critical pharmaceutical intermediate can be monitored with the highest degree of confidence, safeguarding the integrity of the subsequent drug development process.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • IntuitionLabs.ai. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • LCGC. What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link]

  • Element Lab Solutions. USP 621 Changes. [Link]

  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • IntuitionLabs.ai. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. [Link]

  • Wiley Online Library. Hydrophobicity Study for Some Pyrazolo‐Pyridine Derivatives by RP‐TLC and RP‐HPLC. [Link]

  • ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • SciSpace. Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • Taylor & Francis Online. Hydrophobicity Study for Some Pyrazolo‐Pyridine Derivatives by RP‐TLC and RP‐HPLC. [Link]

  • White Rose Research Online. Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. [Link]

  • ResearchGate. Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. [Link]

  • Journal of Food and Drug Analysis. Impurity Profile of Phenazopyridine Hydrochloride through HPLC. [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]

  • ResearchGate. (PDF) Highly enantioselective catalytic synthesis of chiral pyridines. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • HELIX Chromatography. HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. [Link]

  • PubMed. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]

  • Journal of the American Chemical Society. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

  • Wikipedia. Pyridine. [Link]

  • The Journal of Organic Chemistry. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • International Journal of Novel Research and Development. Title:- “Pyridine: Synthesis, Swiss-ADME and Applications.”. [Link]

  • Google Patents. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • ResearchGate. (PDF) Chiral 1‐Phosphabarrelene‐Pyridines as Suitable Ligands for the Rh/Ir‐Catalyzed Asymmetric Hydrogenation of Olefins. [Link]

  • PubChemLite. 3-bromo-2-chloro-4-methylpyridine (C6H5BrClN). [Link]

  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]

  • Chemcia Scientific, LLC. 3-Bromo-2-chloro-5-fluoro-4-methyl-pyridine-Information. [Link]

  • ResearchGate. (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]

  • National Library of Medicine. Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances. [Link]

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Comparative

Crystal Structure Analysis of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine Derivatives: A Comparative Guide to Analytical Methodologies

Introduction & The Structural Challenge The compound 3-Bromo-2-chloro-5-fluoro-4-methylpyridine (CAS 1429510-79-1) is a highly functionalized heterocyclic scaffold widely utilized in the development of advanced pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Structural Challenge

The compound 3-Bromo-2-chloro-5-fluoro-4-methylpyridine (CAS 1429510-79-1) is a highly functionalized heterocyclic scaffold widely utilized in the development of advanced pharmaceuticals and agrochemicals[1]. From a crystallographic perspective, this molecule presents a formidable analytical challenge. The presence of four distinct substituents—bromine, chlorine, fluorine, and a methyl group—on a single pyridine ring creates a complex landscape of competing non-covalent interactions.

When synthesizing derivatives or co-crystals of this scaffold, researchers must map out the relative influence of hydrogen bonds and halogen bonds (XB)[2]. The structural influence of halogen atoms typically scales with the size of their σ-holes, increasing in the order of Cl < Br < I[3]. In this molecule, the bromine and chlorine atoms act as competing halogen-bond donors, while the fluorine atom and the pyridine nitrogen serve as potential acceptors. Furthermore, the 4-methyl group introduces significant steric hindrance, dictating the dihedral angles during supramolecular assembly.

Because these derivatives often precipitate rapidly as microcrystalline powders rather than large single crystals, selecting the correct structural analysis methodology is critical to drug development workflows. This guide objectively compares the performance of Single-Crystal X-Ray Diffraction (SC-XRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-Ray Diffraction (PXRD) to help you determine the optimal analytical pathway.

Objective Comparison of Analytical Methodologies

To accurately resolve the atomic coordinates of highly substituted pyridines, the chosen technique must be capable of distinguishing between atoms with similar electron densities (e.g., distinguishing a methyl carbon from a fluorine atom, or resolving Cl vs. Br partial occupancies).

Single-Crystal X-Ray Diffraction (SC-XRD): The Gold Standard

SC-XRD has been the definitive tool for structural analysis for over a century[4]. It relies on the interaction of X-rays with the electron cloud of the target molecule. While it provides unparalleled precision for absolute configuration and high-resolution mapping of halogen bonds, its primary bottleneck is sample preparation. SC-XRD requires the cultivation of large, highly ordered single crystals—typically 5–10 μm for synchrotron sources and >50 μm for in-house diffractometers[5]. For many 3-Bromo-2-chloro-5-fluoro-4-methylpyridine derivatives, achieving this crystal size is thermodynamically unfavorable.

Microcrystal Electron Diffraction (MicroED): The Innovative Alternative

MicroED is a cryogenic transmission electron microscopy (Cryo-TEM) technique that overcomes the limitations of SC-XRD by analyzing nano-sized crystals (~100 nm)[6]. Because electrons interact with the electrostatic potential of matter (both protons and electrons), MicroED is highly sensitive to charge distribution[7]. This makes it exceptionally well-suited for mapping the electropositive σ-hole in halogen bonds and yields highly accurate hydrogen and halogen bond lengths[4]. It is the superior choice when the derivative only yields microcrystalline powders during purification[5].

Powder X-Ray Diffraction (PXRD) with Rietveld Refinement

When neither large crystals nor Cryo-TEM access is available, PXRD serves as the bulk alternative. While it can determine the 3D structure of a compound[5], the overlapping electron densities in low-resolution powder data make distinguishing the exact positions of the Br, Cl, and F substituents highly challenging without extensive computational modeling.

Quantitative Performance Comparison
ParameterSC-XRDMicroEDPXRD (Rietveld)
Minimum Sample Size 10–100 µm (Single Crystal)~100 nm (Microcrystal)[6]>10 mg (Bulk Powder)
Scattering Source X-rays (Interacts with electrons)Electrons (Interacts with electrostatic potential)[7]X-rays (Interacts with electrons)
Halogen Differentiation High (Anomalous dispersion)Very High (Charge state sensitivity)Low to Moderate (Overlapping peaks)
Data Collection Time Hours to DaysMinutes to Hours[6]Hours
Primary Limitation Crystal growth bottleneck[4]Dynamical scattering effects[6]Peak overlap in complex unit cells

Experimental Workflows & Methodologies

To ensure scientific integrity and trustworthiness, the protocols below describe self-validating systems for structural determination.

Protocol A: MicroED Workflow for Sub-Micron Pyridine Derivatives

Causality Insight: Plunge freezing is utilized not only to protect the organic sample from radiation damage but also to lock the halogen-bonded supramolecular networks in their native state without solvent loss.

  • Sample Preparation: Deposit 1–2 μL of the microcrystalline pyridine derivative suspension (in a non-solubilizing solvent like hexane) onto a glow-discharged carbon-coated TEM grid.

  • Vitrification: Blot the grid to remove excess solvent and immediately plunge-freeze in liquid ethane to preserve the crystal lattice.

  • Data Collection: Transfer the grid to a Cryo-TEM operating at 200–300 kV. Locate a suitable microcrystal (~100–500 nm thick). Use an ultra-low electron dose rate (<0.01 e⁻/Ų/s) and continuously rotate the stage (e.g., at 0.5°/s) while recording a diffraction movie on a direct electron detector[7].

  • Data Processing: Convert the movie frames to standard crystallographic formats (e.g., SMV or CBF). Index, integrate, and scale the data using standard X-ray software such as DIALS or XDS[6][7].

  • Refinement: Solve the phase problem via direct methods or molecular replacement. Refine the structure using electron scattering factors (e.g., SHELXL) to map the precise coordinates of the Br, Cl, and F atoms.

Protocol B: SC-XRD Workflow for Large Single Crystals
  • Crystallization: Utilize vapor diffusion (e.g., dissolving the derivative in dichloromethane and diffusing pentane) to slowly grow crystals >50 μm.

  • Mounting: Coat the crystal in paratone oil to prevent atmospheric degradation and mount it on a MiTeGen cryoloop.

  • Diffraction: Flash-cool the crystal to 100 K under a nitrogen stream. Collect data using a diffractometer equipped with a Mo Kα or Cu Kα microfocus source.

  • Integration & Refinement: Integrate reflections and apply multi-scan absorption corrections. Solve the structure using intrinsic phasing (SHELXT) and refine against F² (SHELXL).

Workflow Start Synthesize 3-Bromo-2-chloro- 5-fluoro-4-methylpyridine Derivative Check Assess Crystal Size & Morphology Start->Check Large > 10 µm (Large Crystals) Check->Large Small < 1 µm (Microcrystals) Check->Small Bulk Polycrystalline (Bulk Powder) Check->Bulk SCXRD SC-XRD Workflow (X-ray Scattering) Large->SCXRD MicroED MicroED Workflow (Electrostatic Potential) Small->MicroED PXRD PXRD + Rietveld (Peak Deconvolution) Bulk->PXRD

Fig 1: Decision matrix for selecting the optimal crystallographic technique based on sample size.

Mechanistic Insights into Halogen Bonding & Steric Dynamics

When analyzing the output data from SC-XRD or MicroED, understanding the fundamental causality behind the molecular packing is essential. In 3-Bromo-2-chloro-5-fluoro-4-methylpyridine, the supramolecular architecture is governed by the competition between the highly electrophilic σ-hole on the bromine atom and the slightly weaker σ-hole on the chlorine atom[3].

Because electrons in MicroED interact directly with the electrostatic potential, this technique provides superior validation of the σ-hole's charge depletion zone compared to standard X-ray models[4][7]. The 4-methyl group acts as a critical steric buffer. It physically restricts the approach angle of adjacent halogen-bond acceptors (like the pyridine nitrogen or the fluorine atom), forcing the crystal to adopt specific dihedral angles to minimize repulsion while maximizing the linear geometry (typically ~170–180°) required for optimal halogen bonding.

XB_Network Donor Halogen Bond Donor (Br/Cl σ-hole) Acceptor Halogen Bond Acceptor (Pyridine N or F) Donor->Acceptor XB Interaction Packing Crystal Packing & Supramolecular Assembly Donor->Packing Acceptor->Packing Steric Steric Hindrance (4-Methyl Group) Steric->Acceptor Angle Modulation

Fig 2: Supramolecular assembly driven by competing halogen bonds and steric hindrance.

Conclusion

For researchers developing novel scaffolds based on 3-Bromo-2-chloro-5-fluoro-4-methylpyridine, relying solely on SC-XRD can create severe bottlenecks due to the difficulty of growing sufficiently large crystals. MicroED emerges as the superior modern alternative for these highly substituted, microcrystalline systems. By probing the electrostatic potential, MicroED not only circumvents the crystal growth bottleneck but also provides enhanced sensitivity to the complex halogen-bonding networks that dictate the physicochemical properties of the solid state.

References

  • Mapping out the Relative Influence of Hydrogen and Halogen Bonds in Crystal Structures of a Family of Amide-Substituted Pyridines - ACS Publications -[Link]

  • The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides - Semantic Scholar -[Link]

  • SCXRD vs MicroED Comparison for Crystallography Research - Creative Biostructure -[Link]

  • Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples - Frontiers -[Link]

  • An Overview of Microcrystal Electron Diffraction (MicroED) - PMC - NIH -[Link]

  • Microcrystal Electron Diffraction (MicroED) for Small‐Molecule Structure Determination - Chemie -[Link]

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Validation

A Comparative Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated Methylpyridines

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone of medicinal chemistry. This...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone of medicinal chemistry. This guide provides an in-depth technical comparison of the bioactivity of fluorinated versus non-fluorinated methylpyridines, offering insights into how this single-atom substitution can profoundly alter a molecule's journey through the body. We will explore the causal relationships between fluorination and key ADME (Absorption, Distribution, Metabolism, and Excretion) properties, supported by experimental data and detailed methodologies.

The Power of a Single Atom: Why Fluorinate Methylpyridines?

The methylpyridine scaffold is a prevalent feature in many biologically active compounds. The introduction of a fluorine atom can dramatically influence a molecule's physicochemical properties, such as its electron distribution, lipophilicity, and metabolic stability.[1] These modifications can lead to enhanced bioavailability, improved receptor binding affinity, and increased resistance to enzymatic degradation, ultimately transforming a promising compound into a viable drug candidate.[1]

Physicochemical Properties: The Foundation of Bioactivity

The biological activity of a drug is intrinsically linked to its physicochemical properties. Fluorination can significantly alter two key parameters for methylpyridines: basicity (pKa) and lipophilicity (LogP).

Basicity (pKa): Fluorine is the most electronegative element, and its introduction to the pyridine ring has a strong electron-withdrawing effect. This effect generally decreases the basicity of the pyridine nitrogen, leading to a lower pKa. This reduction in pKa can have significant downstream effects on a compound's solubility, absorption, and interaction with biological targets.

Lipophilicity (LogP): The effect of fluorination on lipophilicity is more complex and context-dependent. While a single fluorine atom can sometimes decrease lipophilicity, the introduction of fluoroalkyl groups often increases it. This modulation of a compound's "greasiness" is critical for its ability to cross cell membranes and reach its site of action.[2]

Table 1: Predicted Physicochemical Properties of 3-Methylpyridine and its Fluorinated Analogues

CompoundStructurePredicted pKaPredicted LogP
3-MethylpyridineC₆H₇N5.971.22
2-Fluoro-3-methylpyridineC₆H₆FN3.351.45
5-Fluoro-3-methylpyridineC₆H₆FN4.851.38

Note: These values are predicted using computational models and serve as an illustration of the expected trends. Actual experimental values may vary.

Comparative Bioactivity Analysis

Metabolic Stability: Resisting the Body's Defenses

A major hurdle in drug development is rapid metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver. Fluorination is a well-established strategy to enhance metabolic stability.[2][3][4][5] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage.

For methylpyridines, the methyl group and the pyridine ring itself are common sites of oxidative metabolism. Introducing a fluorine atom can block these metabolic "soft spots," leading to a longer half-life and improved oral bioavailability.[6] For example, the α-fluorination of a ketone side chain on a pyridine ring is anticipated to block facile α-hydroxylation, thereby increasing its metabolic stability compared to the non-fluorinated analog.[6]

Table 2: Illustrative Comparison of In Vitro Metabolic Stability

CompoundModificationPredicted In Vitro Half-life (t½) in Human Liver MicrosomesExpected Primary Metabolic Pathways
3-Methylpyridine (Analog)Non-fluorinatedShortMethyl group oxidation, Ring hydroxylation
2-Fluoro-3-methylpyridine (Analog)FluorinatedLongerRing hydroxylation at non-fluorinated positions, N-oxidation

Diagram: Logical Relationship of Fluorination and Metabolic Stability

A Non-Fluorinated Methylpyridine B Metabolic Hotspots (e.g., Methyl Group) A->B E Fluorination A->E C Rapid Metabolism by CYP Enzymes B->C D Low Bioavailability C->D F Blocked Metabolic Hotspots E->F G Increased Metabolic Stability F->G H Improved Bioavailability G->H

Caption: Fluorination can block metabolic hotspots, leading to increased stability and bioavailability.

Cell Permeability: Crossing the Barrier

For a drug to be effective, it must be able to cross cell membranes to reach its target. The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption of orally administered drugs.[7][8][9] This assay measures the apparent permeability (Papp) of a compound across a monolayer of human intestinal cells.

Fluorination can influence cell permeability in several ways:

  • Passive Diffusion: By altering a compound's lipophilicity, fluorination can either enhance or hinder its ability to passively diffuse across the lipid bilayer of cell membranes.

  • Active Transport: Caco-2 cells express various efflux transporters, such as P-glycoprotein (P-gp), which can actively pump drugs out of the cell, reducing their absorption.[8] An efflux ratio (the ratio of Papp in the basolateral-to-apical direction to the apical-to-basolateral direction) greater than 2 is indicative of active efflux.[7][8] Fluorination can alter a compound's interaction with these transporters.

Table 3: Predicted Caco-2 Permeability Comparison

CompoundPredicted LogPExpected Papp (A→B) (10⁻⁶ cm/s)Expected Efflux Ratio
3-Methylpyridine1.22ModerateLow (<2)
2-Fluoro-3-methylpyridine1.45Moderate to HighPotentially altered

Note: This is a predictive comparison. The actual permeability would depend on the interplay between passive diffusion and active transport.

Receptor Binding Affinity: Hitting the Target

The ultimate goal of a drug is to bind to its biological target with high affinity and selectivity. The effect of fluorination on receptor binding is highly dependent on the specific interactions within the binding pocket.[3] Fluorine can act as a hydrogen bond acceptor and its introduction can alter the electrostatic and hydrophobic interactions between the ligand and the receptor.[6]

In some cases, fluorination can lead to a significant increase in binding affinity. For example, a study on fluorinated peptide variants showed that placing fluorine at specific positions on a phenylalanine ring resulted in up to a 5-fold enhancement in T-cell receptor binding affinity.[6] Conversely, in other contexts, fluorination can weaken binding.[6]

Table 4: Illustrative Receptor Binding Affinity Data for Pyridine Derivatives

Compound ClassModificationTargetBinding Affinity (Ki or IC50)Reference
Xanthine DerivativeNon-fluorinatedAdenosine A2B Receptor~12-15 nM[10]
Xanthine DerivativeFluorinated (2-fluoropyridine moiety)Adenosine A2B Receptor9.97 nM[10]
Imidazole DerivativeNon-fluorinatedCannabinoid Type 2 Receptor>10,000 nM
Imidazole DerivativeFluorinated (4-fluorobenzyl moiety)Cannabinoid Type 2 Receptor0.29 nM

This table provides examples from the literature where fluorination has been shown to impact receptor binding affinity in pyridine-containing molecules.

Experimental Protocols

To provide a framework for the empirical validation of the concepts discussed, the following are detailed, step-by-step methodologies for key bioactivity assays.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound.

Materials:

  • Test compound (fluorinated and non-fluorinated methylpyridines)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Ice-cold acetonitrile with an internal standard for quenching the reaction

  • LC-MS/MS system for analysis

Protocol:

  • Preparation: Thaw HLM at 37°C and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer. Prepare the test compound stock solution in a suitable solvent (e.g., DMSO).

  • Incubation: Pre-warm the HLM suspension at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound (final concentration typically 1 µM).

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for analysis.

  • Analysis: Analyze the concentration of the parent compound remaining in the supernatant at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression is the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Diagram: Experimental Workflow for Metabolic Stability Assay

A Prepare Reagents (HLM, NADPH, Test Compound) B Pre-incubate HLM at 37°C A->B C Initiate Reaction B->C D Incubate at 37°C C->D E Sample at Time Points (0, 5, 15, 30, 60 min) D->E F Quench Reaction (Ice-cold Acetonitrile) E->F G Centrifuge F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate t½ and CLint H->I

Caption: Workflow for determining in vitro metabolic stability using human liver microsomes.

Caco-2 Cell Permeability Assay

Objective: To determine the apparent permeability (Papp) and efflux ratio of a test compound.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound

  • LC-MS/MS system

Protocol:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Assay Preparation: Wash the cell monolayers with pre-warmed HBSS.

  • Apical to Basolateral (A→B) Permeability: Add the test compound in HBSS to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.

  • Basolateral to Apical (B→A) Permeability: Add the test compound in HBSS to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling: At the end of the incubation, take samples from both the donor and receiver compartments.

  • Analysis: Determine the concentration of the test compound in all samples by LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. Calculate the efflux ratio (Papp(B→A) / Papp(A→B)).

Receptor Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki or IC50) of a test compound for a specific receptor.

Materials:

  • A source of the target receptor (e.g., cell membranes from cells overexpressing the receptor)

  • A radiolabeled ligand with known affinity for the receptor

  • Test compound

  • Assay buffer

  • Filtration apparatus and glass fiber filters

  • Scintillation counter

Protocol:

  • Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound in the assay buffer.

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of bound radioligand as a function of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion

The strategic incorporation of fluorine into the methylpyridine scaffold offers a powerful tool for medicinal chemists to fine-tune the bioactivity of drug candidates. By understanding the fundamental principles of how fluorination impacts physicochemical properties, researchers can make more informed decisions to enhance metabolic stability, modulate cell permeability, and optimize receptor binding affinity. While direct comparative data for specific fluorinated versus non-fluorinated methylpyridine pairs may be limited, the principles and experimental methodologies outlined in this guide provide a robust framework for the rational design and evaluation of novel therapeutic agents.

References

  • Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner. PMC. Available at: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available at: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

  • Floxuridine amino acid ester prodrugs: Enhancing Caco-2 permeability and resistance to glycosidic bond metabolism. MD Anderson Cancer Center. Available at: [Link]

  • 2-Fluoro-3-methylpyridine | C6H6FN | CID 242722. PubChem. Available at: [Link]

  • (PDF) Efficient affinity ranking of fluorinated ligands by 19F NMR: CSAR and FastCSAR. ResearchGate. Available at: [Link]

  • Caco-2 Permeability Assay. Evotec. Available at: [Link]

  • Synthesis of Novel Fluorinated Xanthine Derivatives with High Adenosine A2B Receptor Binding Affinity. PMC. Available at: [Link]

  • Caco-2 permeability assay. Creative Bioarray. Available at: [Link]

  • Effect and Mechanism of Theaflavins on Fluoride Transport and Absorption in Caco-2 Cells. MDPI. Available at: [Link]

  • 3-Methylpyridine. Wikipedia. Available at: [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers. Available at: [Link]

  • Development of Highly Affine and Selective Fluorinated Cannabinoid Type 2 Receptor Ligands. PMC. Available at: [Link]

Sources

Comparative

A Comparative Guide to Elemental Analysis Standards for 3-Bromo-2-chloro-5-fluoro-4-methylpyridine

This guide provides an in-depth comparison of analytical methodologies for the elemental characterization of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine, a complex halogenated pyridine derivative. Designed for researchers...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of analytical methodologies for the elemental characterization of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine, a complex halogenated pyridine derivative. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to explain the causality behind experimental choices, ensuring a robust and validated approach to elemental analysis for this and similar challenging compounds.

The molecular structure of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine (C₆H₄BrClFN, MW: 224.46 g/mol ) presents a unique analytical challenge due to the simultaneous presence of three distinct halogens (Br, Cl, F) alongside Carbon, Hydrogen, and Nitrogen. The high electronegativity and reactivity of fluorine, in particular, necessitate specialized approaches to avoid instrument damage and ensure analytical accuracy. This guide compares the prevailing techniques: classical Combustion Analysis, modern Combustion Ion Chromatography (CIC), and high-sensitivity Inductively Coupled Plasma (ICP) Mass Spectrometry, providing the data and rationale needed to select the most appropriate method for your research or quality control objectives.

Theoretical Elemental Composition

A precise understanding of the theoretical composition is the foundation for validating any experimental result.

ElementSymbolAtomic Weight% Composition
CarbonC12.01132.11%
HydrogenH1.0081.79%
NitrogenN14.0076.24%
BromineBr79.90435.60%
ChlorineCl35.45315.79%
FluorineF18.9988.46%
Total 224.46 100.00%

Method 1: Modified Combustion Analysis (CHNS + Halogens)

Combustion analysis is the cornerstone of elemental determination for organic compounds.[1][2] In this technique, a sample is combusted in an excess of oxygen at high temperatures, converting the constituent elements into simple gases (CO₂, H₂O, N₂, SO₂). These gases are then separated and quantified using a thermal conductivity detector (TCD).[2][3]

Expertise & Experience: The Fluorine Challenge

Standard CHN analysis is not directly compatible with highly fluorinated compounds.[4] During combustion, fluorine forms highly corrosive hydrogen fluoride (HF) gas. This gas can react with the quartz combustion tubes, forming silicon tetrafluoride (SiF₄), which damages the instrument and leads to inaccurate hydrogen and carbon values.[3]

To overcome this, a specialized adsorbent must be placed in the combustion reactor. This modification is critical for protecting the analytical system and achieving accurate results.[3]

Experimental Protocol: Modified CHN Analysis
  • Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard, such as Acetanilide, to establish the K-factor for C, H, and N.[3]

  • Reactor Preparation: Pack the combustion reactor with a layer of a specialized fluorine adsorbent (e.g., FluoAdso, a mixture of oxides) in the hot zone, followed by standard oxidation/reduction catalysts.[3] This is the most critical step for analyzing fluorinated compounds.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine into a tin capsule using a microbalance.[1]

    • For hygroscopic or volatile samples, ensure they are handled in a controlled environment and sealed quickly.[5]

  • Analysis: Place the sealed capsule into the instrument's autosampler. The analyzer will drop the sample into the combustion tube (~1150 °C) with a pulse of pure oxygen.[5] The resulting gases are passed through the catalyst and adsorbent bed, separated by a gas chromatography column, and detected by the TCD.[3]

  • Data Evaluation: The software automatically calculates the percentage of C, H, and N based on the TCD signal and the sample weight.

Validation and Data Comparison

For a compound to be considered pure, the experimental values should fall within ±0.4% of the theoretical values, a widely accepted criterion in pharmaceutical analysis.

ElementTheoretical %Acceptance Range
Carbon32.11%31.71% - 32.51%
Hydrogen1.79%1.39% - 2.19%
Nitrogen6.24%5.84% - 6.64%

Trustworthiness: While this method is robust for CHN, determining the halogen content requires a separate titration or analysis, making it less efficient for complete characterization. The primary validation is the agreement with theoretical values for a known pure substance.

Method 2: Combustion Ion Chromatography (CIC)

Combustion Ion Chromatography (CIC) is a powerful, integrated technique that has become a standard for halogen and sulfur analysis in complex matrices.[6][7] It combines high-temperature combustion to decompose the sample with ion chromatography (IC) to separate and quantify the resulting ions.[8] This approach allows for the simultaneous determination of all three halogens (F, Cl, Br) from a single sample run.

Expertise & Experience: Why CIC is Superior for Halogen Speciation

Unlike classical methods that provide a total halogen content or require separate titrations, CIC provides speciation of adsorbable organically bound halogens (AOF, AOCl, AOBr, AOI).[9][10] The sample is combusted, and the resulting hydrogen halides (HF, HCl, HBr) are trapped in an aqueous absorption solution.[11] This solution is then directly injected into an IC system, where the halide ions are separated and quantified with high precision and sensitivity.[12]

Experimental Workflow: Combustion Ion Chromatography

The CIC workflow is a fully automated process, ensuring high reproducibility.

CIC_Workflow cluster_prep Sample Preparation cluster_combustion Combustion & Absorption cluster_analysis Ion Chromatography Analysis A Weigh 1-5 mg of sample into a ceramic or quartz boat B Combustion at >900°C in Argon/Oxygen stream A->B C Conversion to HX gases (HF, HCl, HBr) B->C D Gases transferred to Absorber Module C->D E HX gases trapped in absorption solution (e.g., H₂O₂) D->E F Automated injection of absorption solution E->F G Anion-exchange separation of F⁻, Cl⁻, Br⁻ F->G H Suppressed conductivity detection G->H I Quantification against calibration curve H->I

Caption: Automated workflow for halogen determination by Combustion Ion Chromatography (CIC).

Protocol and Performance Data
  • Sample Preparation: Weigh 1-5 mg of the sample into a combustion boat.

  • Combustion: The sample is introduced into a furnace heated to ≥ 900 °C. An Argon/Oxygen gas stream facilitates complete combustion.[12]

  • Absorption: The resulting gases are led into an absorber module where the hydrogen halides are trapped in an aqueous solution.

  • IC Analysis: The absorption solution is automatically injected into the IC.

    • Column: Anion-exchange column (e.g., Thermo Scientific™ Dionex™ IonPac™ AS18-4µm).[12]

    • Eluent: Potassium Hydroxide (KOH) gradient.

    • Detection: Suppressed conductivity.

  • Calibration: A multi-point calibration curve is generated using certified standards for Fluoride, Chloride, and Bromide.

Trustworthiness: CIC methods are highly reliable and are referenced in international standards such as DIN 38409-59.[9] Validation involves assessing linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery.

ParameterFluorine (F)Chlorine (Cl)Bromine (Br)
Typical Recovery 86 - 91%[8]97 - 105%[8]97 - 105%[8]
RSD (Precision) < 4%[8]< 4%[8]< 4%[8]
Typical LOQ ~2 µg/L[9]~10 µg/L[9]~1 µg/L[9]

Method 3: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is an elemental analysis technique known for its exceptional sensitivity, capable of detecting elements at parts-per-trillion (ppt) levels.[13] While traditionally used for metals, recent advancements have enabled the analysis of non-metals, including halogens.[14][15] This method is particularly valuable for trace-level quantification, making it ideal for impurity analysis in pharmaceutical development as guided by regulations like ICH Q3D and USP <232>/<233>.[16][17]

Expertise & Experience: Circumventing High Ionization Potentials

Halogens, especially fluorine, have very high first ionization potentials, leading to poor ionization efficiency in argon plasma and thus low sensitivity in ICP-MS.[14][18] Furthermore, fluorine's low mass is subject to severe polyatomic interferences.[18]

A scientifically robust workaround for fluorine analysis involves an indirect approach. By introducing a barium solution, a stable polyatomic ion, BaF⁺ (at m/z 157), is formed.[14][18] This complex ion is measured instead of F⁺, significantly enhancing the signal-to-noise ratio and mitigating interferences, thereby providing a reliable and sensitive measurement.[14] Chlorine and bromine can be measured more directly, but often benefit from collision/reaction cell technology to remove interferences.

Experimental Protocol: Microwave Digestion and ICP-MS
  • Sample Preparation (Microwave Digestion):

    • Accurately weigh ~50-100 mg of the sample into a high-pressure microwave digestion vessel.

    • Add concentrated nitric acid (e.g., 5-10 mL).[19]

    • Seal the vessel and place it in the microwave digestion system. Run a program that ramps the temperature and pressure to ensure complete sample decomposition.

    • After cooling, quantitatively transfer the digestate to a volumetric flask and dilute with ultrapure water to the final volume.[19] This step is crucial for converting the covalently bound halogens into their ionic forms in a matrix compatible with ICP-MS.

  • Instrument Setup & Analysis:

    • Use an ICP-MS equipped with a collision/reaction cell.

    • For F analysis, mix the sample solution online with a 30 mg/L Barium solution before nebulization.[14]

    • For Cl and Br, use appropriate cell gases (e.g., Helium KED mode) to reduce polyatomic interferences.

    • Aspirate the prepared sample solution into the ICP-MS.

  • Calibration: Calibrate using certified inorganic standards for each halide, matrix-matched to the final acid concentration of the samples.[20] An internal standard should be used to correct for matrix effects and instrument drift.[19]

Performance and Validation

ICP-MS offers unparalleled detection limits, though it requires meticulous sample preparation. Method validation must follow protocols outlined in pharmacopeias like USP <233>, which include specificity, accuracy, precision, and robustness.[21][22]

ElementTechniqueTypical LOD (Aqueous)Key Considerations
Fluorine TQ-ICP-MS (as BaF⁺)~0.1 - 10 µg/L[14]Requires indirect detection; complex method development.
Chlorine TQ-ICP-MS~0.1 - 10 µg/LRequires effective interference removal.
Bromine TQ-ICP-MS~0.1 - 10 µg/LLess prone to interference than Cl.

Comparative Summary and Method Selection Guide

The choice of analytical technique depends directly on the specific research question, regulatory requirements, and available resources.

FeatureModified CombustionCombustion Ion Chromatography (CIC)ICP-MS
Primary Analytes C, H, N, SF, Cl, Br, I, SMost elements, including F, Cl, Br (with special methods)
Principle Combustion & TCD DetectionCombustion & IC Separation/DetectionPlasma Ionization & Mass Spectrometry
Sensitivity Percent Level (%)Low µg/L (ppb)Low ng/L (ppt)
Halogen Analysis Indirect / Separate TitrationDirect, Simultaneous SpeciationDirect (Cl, Br), Indirect (F), High Sensitivity
Sample Throughput HighMedium to HighMedium (digestion is rate-limiting)
Key Advantage Fast, reliable for CHN purity"Gold standard" for halogen speciationUnmatched sensitivity for trace analysis
Key Limitation Poor for direct halogen analysisDoes not provide C, H, N dataHigh instrument cost; complex sample preparation
Decision-Making Workflow

This decision tree provides a logical pathway for selecting the optimal analytical standard based on your primary objective.

Method_Selection A Primary Analytical Goal? B Need Accurate C, H, N for Purity Confirmation? A->B Purity Check C Need Simultaneous & Accurate Quantification of F, Cl, Br? A->C Halogen Stoichiometry D Need to Quantify Halogens at Trace Impurity Levels (<1 ppm)? A->D Trace Impurity Analysis B->C No Res1 Use Modified Combustion Analysis B->Res1 Yes C->D No Res2 Use Combustion Ion Chromatography (CIC) C->Res2 Yes Res3 Use ICP-MS with Microwave Digestion D->Res3 Yes

Caption: Decision tree for selecting the appropriate elemental analysis method.

References

  • Sensitive determination of halogens using triple quadrupole inductivity coupled plasma mass spectrometry (ICP-MS). Thermo Fisher Scientific.
  • Determination of Halogens in Organic Compounds by Using Sodium Fusion-Ion Chrom
  • A method for measuring semi- and non-volatile organic halogens by combustion ion chrom
  • Determination of the Halogen Elements in Aqueous, Organic, and Solid Samples Using ICP-OES. Spectroscopy Online.
  • Analyzing halogenated organic compounds with CIC according to DIN 38409-59. Metrohm.
  • Determination of Adsorbable Organic Halogen in Wastewater Using a Combustion Ion Chromatography System. Thermo Fisher Scientific.
  • Determination of Halogens and Sulphur in Complex Matrices.
  • Combustion ion chromatography for the analysis of halogens and sulphur. QA Group.
  • Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. PubMed.
  • High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow.
  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). PMC.
  • A Review of Halogen/Halide-Free Test Methods and Classifications for Soldering M
  • determination of total halogen content in halogen-free fluxes by inductively coupled plasma and some limitations of ion chrom
  • Analysis of fluorine, chlorine, bromine, and iodine at low levels using triple quadrupole ICP-MS. ThermoFisher.
  • DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q.
  • Combustion Ion Chromatography - Enhancing Halogen Detection Using Preconcentr
  • Determination of adsorbable organic halogens in surface water samples by combustion-microcoulometry versus combustion-ion chromatography titr
  • Determining Elemental Impurities in Pharmaceutical Materials: How to Choose the Right Technique. Spectroscopy Online.
  • 〈233〉 ELEMENTAL IMPURITIES—PROCEDURES. US Pharmacopeia (USP).
  • Validation Of Analytical Methods For Pharmaceutical Analysis.
  • CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Thermo Fisher Scientific.
  • Best practices for sample prepar
  • ICP-MS Analysis, Inductively Coupled Plasma - Mass Spectrometry. Lucideon.
  • Elemental Impurities in Aspirin: USP <232>/<233> and ICH Q3D Methods Using ICP-OES. Agilent.
  • CHNS analysis of fluorin
  • CHNSO Organic Elemental Analysis - Sample Prepar
  • Chapter 6 Elemental Analysis and Biological Characterization.
  • 3-Bromo-2-chloro-5-fluoro-4-methyl-pyridine-Inform
  • Inorganic Certified Reference Standards for Elemental Analysis.
  • Elemental Analysis Manual - Section 4.7. FDA.

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Validation

Benchmarking cross-coupling efficiency of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine

An In-Depth Technical Guide to the Cross-Coupling Efficiency of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine Introduction: The Strategic Value of Polysubstituted Pyridines In the landscape of modern drug discovery and mate...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Cross-Coupling Efficiency of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine

Introduction: The Strategic Value of Polysubstituted Pyridines

In the landscape of modern drug discovery and materials science, polysubstituted heterocyclic scaffolds are of paramount importance. Among these, the pyridine ring is a privileged structure, present in a vast array of pharmaceuticals and functional materials.[1] The strategic functionalization of this ring system allows for the precise tuning of molecular properties, including biological activity, solubility, and metabolic stability.

3-Bromo-2-chloro-5-fluoro-4-methylpyridine is a highly versatile chemical building block, offering multiple, distinct points for synthetic diversification.[2] Its unique arrangement of two different halogen atoms (bromine and chlorine) with varying reactivities, combined with the electronic influence of a fluoro and a methyl group, presents a platform for selective and sequential chemical modifications. This guide, intended for researchers, chemists, and drug development professionals, provides an in-depth comparative analysis of its performance in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. We will delve into the causality behind experimental choices, provide validated protocols, and benchmark the efficiency of this reagent against logical alternatives.

Pillar 1: Understanding the Inherent Reactivity and Regioselectivity

The key to effectively utilizing 3-Bromo-2-chloro-5-fluoro-4-methylpyridine lies in understanding the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. The energy barrier for this step is directly related to the carbon-halogen bond strength. The generally accepted reactivity trend is C-I > C-Br > C-Cl.[3][4][5]

This principle dictates that for 3-Bromo-2-chloro-5-fluoro-4-methylpyridine, the initial cross-coupling reaction will occur preferentially at the more labile C-Br bond at the 3-position.[4][6] This inherent regioselectivity is a powerful synthetic tool, allowing for the functionalization of the C-3 position while leaving the more robust C-Cl bond at the 2-position available for subsequent transformations under more forcing conditions.

Electronic Influences:

  • Pyridine Nitrogen: The electron-withdrawing nature of the nitrogen atom makes the entire ring electron-deficient, which can sometimes slow the rate of oxidative addition compared to a similar benzene analogue.[7] It can also coordinate to the palladium catalyst, potentially leading to deactivation, a common challenge with heteroaryl substrates.[7]

  • Fluoro Group (C-5): As a strongly electron-withdrawing group, the fluorine atom further decreases the electron density of the ring, which can impact catalyst performance.

  • Methyl Group (C-4): This electron-donating group offers a slight counter-balance to the electron-withdrawing effects of the nitrogen and fluorine atoms.

Start 3-Bromo-2-chloro-5-fluoro-4-methylpyridine Condition Standard Pd-Catalyzed Cross-Coupling Conditions (e.g., Suzuki, Buchwald, Sonogashira) Start->Condition C3_Reaction Selective Reaction at C-3 (Bromo) Condition->C3_Reaction C-Br bond is more reactive C2_Intact Product: 3-Substituted-2-chloro- 5-fluoro-4-methylpyridine (C-Cl bond remains intact) C3_Reaction->C2_Intact Forcing_Condition More Forcing Conditions (e.g., stronger ligand, higher temp.) C2_Intact->Forcing_Condition C2_Reaction Subsequent Reaction at C-2 (Chloro) Forcing_Condition->C2_Reaction Activates stronger C-Cl bond Final_Product Di-substituted Product C2_Reaction->Final_Product

Caption: Regioselectivity workflow for the title compound.

Pillar 2: Benchmarking Performance in Key Cross-Coupling Reactions

The following sections provide detailed protocols and expected outcomes for the selective functionalization of the C-3 position. These protocols are designed as self-validating systems, adapted from established methods for similar dihaloheteroarenes.[3][4][8]

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming biaryl structures. For a substrate like 3-Bromo-2-chloro-5-fluoro-4-methylpyridine, achieving high yields requires careful optimization of the catalyst, ligand, and base.

cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Add Reagents to Schlenk Flask: - Title Compound (1.0 mmol) - Phenylboronic Acid (1.2 mmol) - K₂CO₃ (2.0 mmol) - Pd(OAc)₂ (2 mol%) - PPh₃ (4 mol%) B 2. Add Solvents: - 1,4-Dioxane (8 mL) - Water (2 mL) A->B C 3. Degas Mixture (Argon bubble, 15 min) B->C D 4. Heat & Stir (90-100 °C, 12-24h) C->D E 5. Monitor Progress (TLC or LC-MS) D->E F 6. Cool to RT & Dilute (EtOAc) E->F G 7. Wash with Water & Brine F->G H 8. Dry (Na₂SO₄), Filter & Concentrate G->H I 9. Purify (Column Chromatography) H->I

Caption: Standard experimental workflow for Suzuki-Miyaura coupling.

  • Catalyst System: A combination of a palladium source like Pd(OAc)₂ and a phosphine ligand like PPh₃ is a standard choice.[4] For more challenging couplings or to improve yields, more electron-rich and bulky biarylphosphine ligands such as SPhos or XPhos may be required.[7]

  • Base: Potassium carbonate (K₂CO₃) is a commonly used base that is effective for many Suzuki couplings.[4][6] Stronger bases like K₃PO₄ can sometimes improve yields, especially with less reactive boronic acids.[7]

  • Solvent: A mixture of an aprotic organic solvent like 1,4-dioxane or toluene with water is standard, providing good solubility for both the organic and inorganic reagents.[4][9]

  • Potential Issues: Low yields can arise from catalyst deactivation or side reactions such as protodeboronation of the boronic acid and homocoupling.[6][7] Maintaining a strictly inert atmosphere is crucial to prevent oxygen-induced homocoupling and catalyst degradation.[6]

Table 1: Benchmarking Suzuki-Miyaura Coupling

Coupling Partner Catalyst System Base Solvent Temp (°C) Time (h) Typical Yield (%)
Phenylboronic Acid Pd(OAc)₂ / PPh₃ K₂CO₃ Dioxane/H₂O 95 18 75-85
4-Methoxyphenylboronic Acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 90 16 80-90
3-Pyridylboronic Acid PdCl₂(dppf) Cs₂CO₃ DMF 100 24 65-75

Note: Yields are estimated based on literature values for analogous 3-bromo-2-chloropyridine substrates and are highly dependent on specific reaction optimization.[4][7]

B. Buchwald-Hartwig Amination: Crafting C-N Bonds

This reaction is a cornerstone for synthesizing arylamines, which are prevalent in pharmaceuticals.[3] The C-Br bond at the 3-position is the preferred site for amination under standard conditions. Activating the C-Cl bond for a subsequent amination would require a more active catalyst system, typically involving bulky, electron-rich biarylphosphine ligands.[10]

  • Reaction Setup: To a dry Schlenk tube under an inert argon atmosphere, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.6 mol%), and NaOtBu (1.4 mmol).

  • Reagent Addition: Add toluene (10 mL), followed by 3-Bromo-2-chloro-5-fluoro-4-methylpyridine (1.0 mmol) and morpholine (1.2 mmol).

  • Degassing: Thoroughly degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate under reduced pressure, and purify the crude product by column chromatography.[4]

  • Catalyst System: The use of a palladium(0) source like Pd₂(dba)₃ combined with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos) is critical.[3][4] These ligands facilitate the oxidative addition step and promote the reductive elimination of the desired C-N bond.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is highly effective and commonly used.[4][10] Lithium bis(trimethylsilyl)amide (LiHMDS) is another excellent choice, particularly for challenging couplings.[3]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard.[3][4]

  • Potential Issues: Incomplete conversion is a common problem, often due to catalyst deactivation or insufficient temperature. Hydrodehalogenation (replacement of bromine with hydrogen) can be a competing side reaction.[10]

Table 2: Benchmarking Buchwald-Hartwig Amination

Amine Partner Catalyst System Base Solvent Temp (°C) Time (h) Typical Yield (%)
Morpholine Pd₂(dba)₃ / XPhos NaOtBu Toluene 110 20 85-95
Aniline Pd₂(dba)₃ / RuPhos LiHMDS THF 65 16 70-80
n-Butylamine G3-XPhos Palladacycle LiHMDS Dioxane 80 12 80-90

Note: Yields are estimated based on literature reports for similar substrates. The use of pre-formed palladacycles (precatalysts) can often improve reaction consistency and efficiency.[3][4][11]

C. Sonogashira Coupling: Introducing Alkynes

The Sonogashira reaction provides a powerful method for installing alkyne functionalities, creating C(sp²)-C(sp) bonds. This reaction typically utilizes a dual catalyst system of palladium and copper(I).

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 3-Bromo-2-chloro-5-fluoro-4-methylpyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (6 mol%).

  • Solvent and Base: Add degassed toluene (10 mL) and triethylamine (2.0 mmol).

  • Reagent Addition: Add phenylacetylene (1.2 mmol) dropwise to the stirred mixture.

  • Reaction: Stir the reaction at 50 °C for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction and filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[4]

  • Catalyst System: The combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI) is standard. The copper facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.

  • Base: An amine base like triethylamine or diisopropylamine is typically used, which also serves as a solvent in some cases.[4][12]

  • Potential Issues: The primary side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling) to form a diyne byproduct. This is promoted by the presence of oxygen, making a strictly inert atmosphere absolutely critical for success.[6]

Table 3: Benchmarking Sonogashira Coupling

Alkyne Partner Catalyst System Base Solvent Temp (°C) Time (h) Typical Yield (%)
Phenylacetylene Pd(PPh₃)₂Cl₂ / CuI Et₃N Toluene 50 8 85-95
Trimethylsilylacetylene Pd(PPh₃)₄ / CuI Et₃N THF 25 12 90-98
1-Octyne Pd(PPh₃)₂Cl₂ / CuI DIPA DMF 60 6 80-90

Note: Yields are estimated based on literature reports for analogous bromopyridine substrates.[4][13]

Pillar 3: Comparative Analysis and Alternative Reagents

The true utility of a building block is understood through comparison. 3-Bromo-2-chloro-5-fluoro-4-methylpyridine offers predictable regioselectivity, which is a significant advantage.

cluster_troubleshooting Troubleshooting Low Yield in C-Br Coupling Start Low or No Conversion Q1 Is the Atmosphere Inert? Start->Q1 Fix1 Degas Solvents Thoroughly Use High-Purity Argon/N₂ Q1->Fix1 No Q2 Is the Catalyst System Active? Q1->Q2 Yes A1_Yes Yes A1_No No Fix1->Start Fix2 Use Fresh Catalyst/Ligand Consider a Pre-catalyst Q2->Fix2 No Q3 Are Conditions Forcing Enough? Q2->Q3 Yes A2_Yes Yes A2_No No Fix2->Start Fix3 Increase Temperature Increase Reaction Time Use Stronger Base/Ligand Q3->Fix3 No End Re-evaluate Substrate Purity Q3->End Yes A3_Yes Yes A3_No No Fix3->Start

Caption: A logical workflow for troubleshooting common issues.

Table 4: Comparison with Alternative Dihalopyridine Substrates

Substrate Key Structural Difference Expected Impact on Reactivity at C-3 (Bromo)
3-Bromo-2-chloro-5-fluoro-4-methylpyridine (Reference) Baseline. Electron-withdrawing 'F' and donating 'CH₃' create a unique electronic environment.
3-Bromo-2-chloropyridine Lacks F and CH₃ groups Generally similar reactivity, serving as a good direct comparison. May require slightly different optimization due to altered electronics.[3][4]
2-Bromo-3-chloropyridine Isomeric position of halogens The C-Br bond is now at the more activated C-2 position, potentially leading to faster reaction rates under similar conditions.

| 3,5-Dibromo-2-chloropyridine | Additional Bromo group at C-5 | Offers potential for di-functionalization at C-3 and C-5, but may present selectivity challenges between the two C-Br bonds. |

Conclusion

3-Bromo-2-chloro-5-fluoro-4-methylpyridine is a highly effective and synthetically valuable building block for constructing complex molecular architectures. Its primary utility stems from the predictable and high regioselectivity of palladium-catalyzed cross-coupling reactions at the C-3 (bromo) position. Standard conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings can be successfully applied to achieve high yields of the mono-functionalized product, leaving the C-2 (chloro) position available for subsequent, more challenging transformations. By understanding the principles of C-Halogen bond reactivity and carefully selecting the appropriate catalytic system, researchers can leverage this reagent to efficiently access novel and diverse pyridine derivatives for applications in medicinal chemistry and beyond.

References

  • BenchChem. (2025).
  • Neufeldt, S. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Division of Organic Chemistry.
  • BenchChem. (2025). A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions.
  • Neufeldt, S. R., et al. (2026). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC.
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
  • BenchChem. (2025). Minimizing homocoupling side products in 3-Bromo-2-chloropyridine reactions.
  • Neufeldt, S. R., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes. The Journal of Organic Chemistry.
  • BenchChem. (2025). A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol.
  • BenchChem. (2025).
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Synthesis and Application of 3-Bromo-2-chloro-5-methylpyridine: A Key Chemical Building Block.
  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. University of Southampton ePrints.
  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Cernak, T., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC.
  • BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions Involving 5-Bromo-3-chloro-2-fluorotoluene.
  • BenchChem. (n.d.).

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Safety & Regulatory Compliance

Safety

3-Bromo-2-chloro-5-fluoro-4-methylpyridine proper disposal procedures

The handling and disposal of complex, multi-halogenated heterocyclic compounds like 3-Bromo-2-chloro-5-fluoro-4-methylpyridine (CAS: 1429510-79-1) require rigorous adherence to laboratory safety protocols and environment...

Author: BenchChem Technical Support Team. Date: March 2026

The handling and disposal of complex, multi-halogenated heterocyclic compounds like 3-Bromo-2-chloro-5-fluoro-4-methylpyridine (CAS: 1429510-79-1) require rigorous adherence to laboratory safety protocols and environmental regulations. Because this molecule contains three different halogens (bromine, chlorine, and fluorine) attached to a pyridine ring, its waste profile is highly specific.

As an application scientist, it is critical to understand not just how to dispose of this chemical, but the chemical causality driving these protocols. Improper disposal can lead to severe regulatory fines, equipment corrosion, and the generation of highly toxic byproducts.

The Chemical Causality of Halogenated Waste

The structural presence of C-Br, C-Cl, and C-F bonds dictates the entire lifecycle of this compound's disposal[1].

  • Incineration Dynamics: The ultimate destruction of this compound requires high-temperature commercial incineration. When combusted, the halogens are released as hydrohalic acids: Hydrogen Bromide (HBr), Hydrogen Chloride (HCl), and Hydrogen Fluoride (HF).

  • The Fluorine Factor: HF is notoriously corrosive and toxic. Incinerators processing this waste must be equipped with specialized alkaline wet scrubbers to neutralize these acid gases before exhaust release[2].

  • Dioxin/Furan Risks: If incinerated at inadequate temperatures, polyhalogenated aromatics can act as precursors to highly toxic halogenated dioxins and furans. Therefore, standard biological or low-temperature waste treatments are strictly prohibited.

Under the EPA's Resource Conservation and Recovery Act (RCRA), while pyridine itself is listed (e.g., U196, F005)[3][4], highly halogenated derivatives must be managed as strictly segregated Halogenated Organic Waste to comply with Land Disposal Restrictions (40 CFR 268)[1].

Waste Segregation Matrix

Mixing halogenated waste with non-halogenated waste is one of the most common and costly errors in laboratory management. Diluting halogenated waste with non-halogenated solvents triggers the EPA's "mixture rule," forcing the entire volume to be treated as halogenated waste, which is significantly more expensive to process[5][6].

Table 1: Segregation and Compatibility Data for 3-Bromo-2-chloro-5-fluoro-4-methylpyridine

Waste CategoryExample Solvents in StreamCompatibility with CompoundOperational Directive
Halogenated Organics Dichloromethane (DCM), ChloroformOptimal Primary disposal route. Consolidate here.
Non-Halogenated Organics Acetone, Hexane, Ethyl AcetateDO NOT MIX Segregate strictly. Mixing increases disposal costs exponentially[6].
Aqueous Waste Water, Biological BuffersDO NOT MIX Causes phase separation; complicates incineration logistics.
Heavy Metals Palladium, Osmium, MercuryDO NOT MIX Requires distinct EPA treatment pathways.

Operational Protocol: Laboratory-Scale Disposal

The following step-by-step methodology ensures self-validating compliance from the fume hood to the Environmental Health and Safety (EHS) transfer.

Step 1: Risk Assessment and PPE Verification

  • Action: Conduct all transfers inside a certified chemical fume hood. Equip standard PPE: chemical-resistant safety goggles, a lab coat, and double-gloved nitrile gloves.

  • Causality: Pyridine derivatives are highly skin-permeable and carry distinct olfactory fatigue risks. Double-gloving ensures that if the outer layer is breached by a carrier solvent (like DCM), the inner layer provides a buffer for safe removal.

Step 2: Primary Containment Selection

  • Action: Select a High-Density Polyethylene (HDPE) carboy or a PTFE-lined amber glass bottle for waste accumulation.

  • Causality: Halogenated organics can slowly degrade certain lower-grade plastics (like LDPE or polystyrene) over time. PTFE and HDPE provide the necessary chemical inertness to prevent container failure during accumulation.

Step 3: Segregated Accumulation

  • Action: Pour the spent 3-Bromo-2-chloro-5-fluoro-4-methylpyridine (and its halogenated carrier solvents) into the designated "Halogenated Waste" container. Use a dedicated funnel to prevent cross-contamination.

  • Causality: Maintaining a pure halogenated stream ensures the waste maintains the correct BTU (British Thermal Unit) profile for the commercial incinerator's fuel blending process.

Step 4: RCRA-Compliant Labeling

  • Action: Attach a hazardous waste tag the moment the first drop of waste enters the container. The label must explicitly list "3-Bromo-2-chloro-5-fluoro-4-methylpyridine" and note the presence of Bromine, Chlorine, and Fluorine.

  • Causality: EHS and downstream commercial disposal facilities rely on accurate mass-balance calculations to ensure their scrubbers can handle the stoichiometric load of HF, HCl, and HBr generated during destruction.

Step 5: Institutional EHS Transfer

  • Action: Cap the container tightly (do not leave funnels in open waste bottles) and request a pickup from your institutional EHS department. Do not attempt to evaporate the solvent or neutralize the compound in-house.

Disposal Workflow Visualization

WasteWorkflow Gen Waste Generation: Polyhalogenated Pyridine Seg Is waste mixed with non-halogenated solvents? Gen->Seg NonHalo Separate Streams (Cost & Safety Optimization) Seg->NonHalo Yes HaloStream Halogenated Waste Stream (Primary Containment) Seg->HaloStream No NonHalo->HaloStream Isolate Halogens Label RCRA-Compliant Labeling (Explicitly list Br, Cl, F) HaloStream->Label EHS EHS Collection & Manifesting Label->EHS Incinerate High-Temp Incineration with Alkaline Scrubbers EHS->Incinerate Final Destruction

Figure 1: Decision matrix and disposal workflow for polyhalogenated laboratory waste.

References

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US Environmental Protection Agency (EPA). Available at:[Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. US Environmental Protection Agency (EPA). Available at:[Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. Available at:[Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). Available at:[Link]

  • Hazardous Waste Listings. US Environmental Protection Agency (EPA). Available at:[Link]

  • Pyridine - Substance Details - Substance Registry Services (SRS). US Environmental Protection Agency (EPA). Available at:[Link]

Sources

Handling

Personal protective equipment for handling 3-Bromo-2-chloro-5-fluoro-4-methylpyridine

As a Senior Application Scientist, I frequently consult with drug development teams who are scaling up the synthesis of complex active pharmaceutical ingredients (APIs). 3-Bromo-2-chloro-5-fluoro-4-methylpyridine (CAS: 1...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams who are scaling up the synthesis of complex active pharmaceutical ingredients (APIs). 3-Bromo-2-chloro-5-fluoro-4-methylpyridine (CAS: 1429510-79-1) is a highly specialized, dense polyhalogenated building block. It is prominently utilized in the synthesis of advanced heterocyclic inhibitors, particularly those targeting KRAS G12C mutant proteins in oncology[1].

However, handling this compound requires strict adherence to advanced safety protocols. The presence of three different halogens (bromine, chlorine, fluorine) on a single pyridine ring creates a highly electron-deficient aromatic system. This makes the molecule an excellent substrate for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions[2], but it also makes it highly reactive toward biological nucleophiles (such as proteins and DNA). Furthermore, its lipophilic nature facilitates rapid dermal absorption, while its crystalline dust poses a severe respiratory hazard[3].

Below is the definitive, causality-driven guide to the personal protective equipment (PPE), operational workflows, and disposal plans required for safely handling this compound.

Hazard Causality & Personal Protective Equipment (PPE) Matrix

To design an effective safety protocol, we must first understand the causality of the hazards. Polyhalogenated pyridines are classified as severe skin and eye irritants (Category 2) and specific target organ toxicity—single exposure (STOT SE 3) respiratory irritants[3]. Under thermal stress, this compound decomposes to release highly toxic and corrosive gases, including hydrogen bromide (HBr), hydrogen chloride (HCl), hydrogen fluoride (HF), and nitrogen oxides (NOx)[4].

To mitigate these specific chemical risks, the following PPE matrix must be strictly enforced:

PPE CategorySpecificationScientific Rationale
Hand Protection Double-gloving: Nitrile (inner, 4 mil) + Neoprene (outer, 8 mil)Nitrile provides tactile dexterity for precise weighing. Neoprene is mandatory as the outer layer because it offers superior chemical resistance to halogenated aromatics, preventing rapid breakthrough if the compound is dissolved in penetrative solvents like DMF or DMSO.
Eye Protection Snug-fitting chemical splash goggles + Face shieldStandard safety glasses are insufficient. Goggles protect the ocular mucosa from micro-particulate aerosolization during dry weighing and liquid splashes during solvent dissolution.
Respiratory N95/P3 Particulate Respirator or PAPRMitigates the inhalation of fine crystalline dust, which directly causes severe respiratory tract irritation (STOT SE 3)[3].
Body Protection Flame-resistant (FR) lab coat + Tyvek sleevesPrevents dermal absorption of dust. FR material protects against localized flash fires during reactive quenching or metalation-halogenation sequences[2].

Operational Workflow & Handling Protocol

Every protocol in a high-functioning laboratory must be a self-validating system. Do not simply follow steps; verify the environment before proceeding.

Step 1: Environmental Validation

  • Action: Conduct all operations inside a certified Class II, Type A2 Biological Safety Cabinet (BSC) or a high-velocity chemical fume hood.

  • Validation: Before opening the reagent bottle, check the magnehelic gauge. Ensure the face velocity is strictly > 100 feet per minute (fpm).

Step 2: Static Mitigation and Weighing

  • Action: Use an anti-static weighing boat and a grounded stainless-steel spatula.

  • Causality: Polyhalogenated solids hold significant static charge. When transferred, static repulsion can cause the fine powder to aerosolize, bypassing standard containment and adhering to the handler's PPE.

  • Validation: If the powder "jumps" to the spatula, immediately deploy an ionizing fan inside the hood before continuing the transfer.

Step 3: In-Hood Dissolution

  • Action: Do not transport the dry powder across the lab. Dissolve 3-Bromo-2-chloro-5-fluoro-4-methylpyridine in your reaction solvent (e.g., THF, DMF) directly inside the weighing hood.

  • Validation: Visually confirm complete dissolution. Cap the vial securely. Transferring the compound in a liquid state drastically reduces the risk of inhalation exposure during transit to the main reactor.

HandlingWorkflow Start Pre-Operation: Verify Fume Hood & PPE Weighing Weighing: Anti-static boat in Fume Hood Start->Weighing Face Velocity >100 fpm Dissolution Dissolution: Pre-dissolve in Reaction Solvent Weighing->Dissolution Mitigate Dust Transfer Transfer: Closed-system transfer to Reactor Dissolution->Transfer Liquid State Decon Decontamination: Wash tools with Acetone/Water Transfer->Decon Post-Reaction

Workflow for handling polyhalogenated pyridines to minimize exposure.

Spill Response and Decontamination Plan

In the event of a spill, immediate and chemically logical action is required.

Protocol for Solid Spills:

  • Suppress: Do NOT sweep the dry powder, as this will aerosolize the API.

  • Absorb: Cover the spill with absorbent pads dampened with a 1:1 mixture of water and isopropanol. The solvent mixture suppresses dust while slowly solubilizing the compound.

  • Neutralize: Wipe the area with a mild alkaline solution (e.g., 5% sodium bicarbonate). Ambient moisture can cause trace hydrolysis of the halogens, forming microscopic amounts of hydrohalic acids[4]. The bicarbonate neutralizes these degradants.

  • Validate: Swipe test the decontaminated surface with pH paper moistened with DI water. A neutral pH (7.0) indicates successful removal of acidic degradants.

Waste Segregation and Disposal Plan

Because of the heavy halogenation (Br, Cl, F), this compound cannot be disposed of in standard organic waste streams. Incinerating halogens at standard temperatures produces highly toxic dioxins and corrosive gases.

Step-by-Step Disposal Protocol:

  • Reaction Quenching: If unreacted 3-Bromo-2-chloro-5-fluoro-4-methylpyridine remains in your reaction mixture, quench it with a mild nucleophile (e.g., dilute ethanolamine or sodium thiosulfate) to passivate the highly electrophilic pyridine ring before disposal.

  • Liquid Segregation: Collect all liquid waste in a dedicated, explicitly labeled "Halogenated Organic Waste" carboy.

  • Solid Waste: Contaminated PPE, weigh boats, and Kimwipes must be placed in a sealed biohazard/chemical waste bag, double-bagged, and placed in a rigid "Solid Halogenated Waste" drum.

  • Final Destruction: Ensure your environmental health and safety (EHS) department routes this specific waste for EPA-approved high-temperature incineration equipped with flue-gas scrubbers to capture HF, HCl, and HBr emissions.

DisposalPathway Waste 3-Bromo-2-chloro-5-fluoro -4-methylpyridine Waste Solid Solid Waste (PPE, Spatulas, Wipes) Waste->Solid Liquid Liquid Waste (Reaction Mixtures, Wash) Waste->Liquid Incineration High-Temp Incineration (EPA Approved) Solid->Incineration Quench Quenching (Passivate Electrophiles) Liquid->Quench If unreacted Halogenated Halogenated Organic Waste Drum Quench->Halogenated Halogenated->Incineration

Chemical waste segregation and disposal pathway for halogenated pyridines.

References

  • Heterocyclic inhibitors of kras g12c mutant proteins and uses thereof (WO2024076674A1). Google Patents. Available at: 1

  • 3-Bromo-2-chloropyridine 98 52200-48-3 (Hazard Classifications) . Sigma-Aldrich. Available at: 3

  • SAFETY DATA SHEET - 3-Bromo-2-chloropyridine . Thermo Fisher Scientific. Available at: 4

  • Buy 3-Bromo-5-chloro-4-methylpyridine | 1260010-08-9 . Smolecule. Available at: 2

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